Benzoyl bromide
Description
Properties
IUPAC Name |
benzoyl bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO/c8-7(9)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIHMSVIAGNIDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060677 | |
| Record name | Benzoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618-32-6 | |
| Record name | Benzoyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl bromide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.587 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOYL BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E79YZ864U3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Benzoyl Bromide from Benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of benzoyl bromide from benzoyl chloride, a crucial transformation in organic synthesis for the preparation of various pharmaceuticals and specialty chemicals. The primary focus is on the halogen exchange reaction, with detailed experimental protocols, comparative data, and purification methods.
Introduction
This compound is a highly reactive acyl bromide used as a benzoylating agent and an intermediate in the synthesis of a wide range of organic compounds. Its synthesis from the more readily available and less expensive benzoyl chloride is a common laboratory and industrial practice. The most prevalent method for this conversion is the Finkelstein-type halogen exchange reaction, where a chloride atom is substituted by a bromide atom. This guide will delve into the specifics of this transformation, providing actionable protocols and data for research and development.
Synthesis of this compound via Halogen Exchange
The conversion of benzoyl chloride to this compound is typically achieved by reacting it with a suitable bromide salt. The general reaction is depicted below:
Caption: General Halogen Exchange Reaction.
The choice of the bromide salt and reaction conditions can significantly impact the yield and purity of the resulting this compound.
Synthesis using Lithium Bromide
Lithium bromide is a commonly used reagent for this transformation due to its good solubility in many organic solvents.
Experimental Protocol: [1]
-
Materials:
-
Benzoyl chloride (2 mL)
-
Lithium bromide (LiBr) (1.7369 g)
-
Three-neck flask (25 mL)
-
Hot plate with magnetic stirrer
-
Nitrogen atmosphere setup
-
PTFE membrane filter (0.45 µm pore size)
-
-
Procedure:
-
In a 25 mL three-neck flask maintained under a nitrogen atmosphere, add 1.7369 g of lithium bromide.
-
To this, add 2 mL of benzoyl chloride with continuous stirring.
-
Heat the reaction mixture to 75 °C on a hot plate and maintain this temperature for 4 hours with continuous stirring.
-
The colorless mixture will turn orange, indicating the formation of this compound.[1]
-
After 4 hours, cool the reaction mixture to room temperature.
-
Filter the mixture through a PTFE membrane filter (0.45 µm pore size) to remove the precipitated lithium chloride and any unreacted lithium bromide.
-
Logical Workflow for Synthesis using Lithium Bromide:
Caption: Synthesis Workflow with LiBr.
Other Bromide Sources
While lithium bromide is effective, other bromide sources can also be employed for the halogen exchange reaction. The reactivity of the bromide salt and the choice of solvent are critical for driving the reaction to completion. Generally, the reaction follows the principles of the Finkelstein reaction, where the precipitation of the resulting metal chloride in a suitable solvent drives the equilibrium towards the product.[2]
| Bromide Source | Catalyst/Conditions | Yield | Notes |
| Lithium Bromide (LiBr) | 75 °C, 4 hours, neat | Not explicitly reported, but implied to be effective[1] | The formation of an orange color indicates product formation.[1] |
| Sodium Bromide (NaBr) | Requires a catalyst or forcing conditions | Generally lower than LiBr | The use of NaBr is mentioned for the synthesis of benzyl bromides from alcohols in the presence of an activating agent.[3] |
| Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide) | Two-phase system | Potentially high | Phase-transfer catalysis can be an efficient method for halogen exchange reactions, although specific data for this compound synthesis is limited.[4] The use of tetrabutylammonium bromide is noted in the preparation of benzyl chloride derivatives.[5] |
Purification of this compound
Crude this compound obtained from the synthesis may contain unreacted starting material and by-products. Purification is typically achieved by fractional distillation under reduced pressure to prevent decomposition at high temperatures.
Experimental Protocol for Fractional Distillation under Reduced Pressure:
-
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux column)
-
Condenser
-
Receiving flask
-
Vacuum source (vacuum pump or water aspirator)
-
Manometer
-
Heating mantle
-
Stirring bar or capillary for ebullition
-
-
Procedure:
-
Transfer the crude this compound to a round-bottom flask of appropriate size, adding a stirring bar or a fine capillary tube to ensure smooth boiling.
-
Assemble the fractional distillation apparatus. Ensure all ground glass joints are properly sealed, using a minimal amount of vacuum grease if necessary.
-
Connect the apparatus to a vacuum source with a manometer in the line to monitor the pressure. A cold trap should be placed between the apparatus and the vacuum pump to protect the pump from corrosive vapors.
-
Gradually apply the vacuum. Once the desired pressure is reached and stable, begin heating the distillation flask gently with a heating mantle.
-
Collect the fraction that distills at the expected boiling point of this compound at the recorded pressure. The boiling point of this compound is approximately 98-100 °C at 15 mmHg.
-
Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.
-
Logical Workflow for Purification:
Caption: Purification by Fractional Distillation.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ ~8.1 (d, 2H, ortho-protons), ~7.6 (t, 1H, para-proton), ~7.5 (t, 2H, meta-protons) |
| ¹³C NMR (CDCl₃) | δ ~165 (C=O), ~135 (para-C), ~131 (ipso-C), ~130 (ortho-C), ~129 (meta-C) |
| IR (neat) | ν ~1770 cm⁻¹ (C=O stretch) |
Chromatographic and Mass Spectrometric Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for assessing the purity of this compound and identifying any volatile impurities.
Typical GC-MS Parameters:
-
Column: A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable.
-
Injector Temperature: ~250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C), ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Carrier Gas: Helium
-
MS Detector: Electron Ionization (EI) at 70 eV. The mass spectrum of this compound will show characteristic fragments, including the molecular ion peaks (m/z 184 and 186 due to the bromine isotopes) and the benzoyl cation (m/z 105).
Conclusion
The synthesis of this compound from benzoyl chloride via halogen exchange with lithium bromide is a straightforward and effective method for laboratory-scale preparations. While other bromide sources can be used, the lithium bromide protocol is well-described. Proper purification by fractional distillation under reduced pressure is crucial to obtain high-purity this compound. The identity and purity of the final product should always be confirmed by appropriate analytical techniques. This guide provides the necessary information for researchers and professionals to successfully perform and understand this important chemical transformation.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 3. Purification [chem.rochester.edu]
- 4. Synthesis of Alkyl Bromide by the Method of Phase Transfer Catalysis [cjcu.jlu.edu.cn]
- 5. CN103449964A - Preparation method of benzyl chloride derivatives - Google Patents [patents.google.com]
Benzoyl bromide CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of benzoyl bromide (C₆H₅COBr), a key reagent in organic synthesis. It details the compound's fundamental properties, including its Chemical Abstracts Service (CAS) number and molecular weight, alongside a thorough examination of its physicochemical characteristics. This document offers detailed experimental protocols for the synthesis of this compound and its primary application in the benzoylation of alcohols. Furthermore, it elucidates the nucleophilic acyl substitution mechanism central to its reactivity. The guide is intended to serve as a critical resource for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical application insights.
Core Compound Identification
This compound is an acyl bromide featuring a benzene ring. It is a colorless to light orange liquid known for its sharp, irritating odor. It is primarily utilized as a benzoylating agent in organic synthesis, a crucial step in the formation of esters and amides, and for the introduction of the benzoyl protecting group.
| Identifier | Value | Reference |
| CAS Number | 618-32-6 | |
| Molecular Formula | C₇H₅BrO | [1] |
| Molecular Weight | 185.02 g/mol | |
| Synonyms | Benzenecarbonyl bromide, Benzoic acid bromide | [2] |
Physicochemical Properties
This compound's utility as a reagent is defined by its physical and chemical properties. It is a dense liquid that is reactive with water and soluble in many organic solvents. The following table summarizes its key physicochemical data.
| Property | Value | Reference |
| Appearance | Clear, light orange liquid | [1] |
| Density | 1.57 g/mL at 25 °C | |
| Boiling Point | 218-219 °C | [1] |
| Melting Point | -24 °C | [2] |
| Flash Point | 90 °C (194 °F) - closed cup | [2] |
| Refractive Index (n20/D) | 1.589 | [1] |
| Solubility | Reacts with water | [3] |
Synthesis and Reactions
This compound is a versatile reagent in organic chemistry, primarily for the introduction of the benzoyl group. This section details its synthesis and a key reaction.
Synthesis of this compound from Benzoyl Chloride
A common laboratory-scale synthesis of this compound involves the halide exchange reaction from the more common benzoyl chloride.
-
Reagents and Equipment:
-
Benzoyl chloride (2 mL)
-
Lithium bromide (LiBr) (1.7369 g)
-
25 mL three-neck flask
-
Hot plate with magnetic stirring
-
PTFE membrane filter (0.45 µm pore size)
-
Nitrogen atmosphere setup
-
-
Procedure:
-
In a 25 mL three-neck flask under a nitrogen atmosphere, add 1.7369 g of lithium bromide.[4]
-
To the flask, add 2 mL of benzoyl chloride.[4]
-
The flask is placed on a hot plate and heated to 75 °C with continuous stirring for 4 hours.[4]
-
The reaction progress is indicated by a color change from colorless to orange.[4]
-
After the reaction is complete, the mixture is cooled to room temperature.[4]
-
The resulting mixture is filtered using a PTFE membrane to yield this compound.[4]
-
Benzoylation of Alcohols
The benzoylation of alcohols to form benzoate esters is a cornerstone application of this compound. This reaction is fundamental for installing the benzoyl protecting group, which is stable under a variety of reaction conditions but can be removed when needed.
-
Reagents and Equipment:
-
Alcohol (1 mmol)
-
Benzoyl chloride or this compound (1 mmol)
-
Copper (II) oxide (CuO) (0.1 mol%)
-
Stirring apparatus
-
Reaction vessel
-
-
Procedure:
-
A mixture of the alcohol (1 mmol), this compound (1 mmol), and a catalytic amount of copper (II) oxide (0.1 mol%) is prepared in a reaction vessel.
-
The mixture is stirred at room temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with water (10 mL) and extracted with chloroform (2 x 10 mL).
-
The combined organic layers are washed with 10% sodium carbonate solution and then with water.
-
The organic layer is dried over sodium sulfate (Na₂SO₄) and concentrated to yield the benzoate ester.
-
Reaction Mechanism and Workflow
Nucleophilic Acyl Substitution
The reactivity of this compound is dominated by the nucleophilic acyl substitution mechanism. This two-step addition-elimination process is central to its function as a benzoylating agent.
-
Nucleophilic Attack: A nucleophile (e.g., an alcohol) attacks the electrophilic carbonyl carbon of this compound. This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.[5][6]
-
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, and in the process, the bromide ion, being a good leaving group, is expelled.[5][6]
Caption: Nucleophilic Acyl Substitution Mechanism of this compound.
Applications in Research and Development
This compound's primary utility lies in its role as a potent benzoylating agent. In the context of drug development and complex molecule synthesis, it is instrumental in the protection of hydroxyl and amino groups. The resulting benzoyl esters and amides exhibit enhanced stability across a range of chemical environments, allowing for selective transformations on other parts of a molecule. While benzyl bromide is also used for similar purposes, this compound offers a different reactivity profile and the resulting benzoyl group has distinct electronic and steric properties.
The benzoyl group is a common motif in many biologically active compounds and natural products. The ability to introduce this group efficiently using reagents like this compound is therefore of significant interest to medicinal chemists. For example, the synthesis of diosgenin-betulinic acid conjugates, which have shown potential pharmacological effects, involves benzylation as a key step. While the specific example may use benzyl bromide, the underlying principle of protecting hydroxyl groups is directly applicable to the use of this compound.
Safety and Handling
This compound is a corrosive and lachrymatory compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a well-ventilated fume hood. It reacts with water, and contact with moisture should be avoided. Store in a cool, dry place under an inert atmosphere.
-
Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
References
An In-depth Technical Guide to the Safe Handling of Benzoyl Bromide
Introduction
Benzoyl bromide (C₇H₅BrO) is a highly reactive acyl bromide used extensively in organic synthesis as a versatile benzoylating agent.[1][2] Its utility in the production of pharmaceuticals, dyes, and other fine chemicals is significant. However, its high reactivity, particularly with water and nucleophiles, presents considerable safety challenges. This technical guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for this compound, designed for researchers, scientists, and professionals in drug development. Adherence to these protocols is critical to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance requiring stringent handling protocols. It is corrosive, a lachrymator, and reacts violently with water.[3] The primary hazards are severe skin burns, serious eye damage, and respiratory irritation.[4][5]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[4][5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[4] |
| Corrosive to Metals | 1 | H290: May be corrosive to metals[5] |
| --- | --- | Supplementary Hazard: Reacts violently with water[3] |
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.
| Property | Value |
| Molecular Formula | C₇H₅BrO[3][6] |
| Molecular Weight | 185.02 g/mol [1][3][6] |
| CAS Number | 618-32-6[1][3][6] |
| Appearance | Clear, light orange liquid[2][6] |
| Density | 1.570 - 1.572 g/mL at 25 °C[1][3][6] |
| Melting Point | -24 °C[6] |
| Boiling Point | 218-219 °C (at 760 mmHg)[1][6] |
| Flash Point | 89.7 °C - 90 °C (closed cup)[1][6] |
| Vapor Pressure | 0.125 mmHg at 25 °C[6] |
| Refractive Index | n20/D 1.584 - 1.589[1][6] |
| Solubility | Reacts violently with water; soluble in many organic solvents[3][7] |
| UN Number | 3265[6] |
| Hazard Class | 8[6] |
| Packing Group | II[6] |
Handling and Storage Protocols
Strict protocols must be followed to mitigate the risks associated with this compound.
Experimental Protocol 3.1: Engineering Controls and Personal Protective Equipment (PPE)
Objective: To establish a safe environment for handling this compound by minimizing exposure.
Methodology:
-
All manipulations of this compound must be conducted within a certified chemical fume hood to control vapor exposure.[3]
-
An operational eyewash station and safety shower must be located in close proximity to the workstation.[3]
-
Personal Protective Equipment (PPE): The following PPE is mandatory:
-
Eye/Face Protection: Wear chemical safety goggles and a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber) and a lab coat or chemical-resistant apron to prevent skin contact.[3]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
-
Experimental Protocol 3.2: General Handling Procedures
Objective: To provide a standardized procedure for the safe transfer and use of this compound.
Methodology:
-
Before use, ensure all glassware and equipment are thoroughly dried to prevent violent reactions.
-
Handle the substance under an inert atmosphere, such as nitrogen or argon, to prevent contact with atmospheric moisture.[3][6]
-
Avoid breathing any mists, vapors, or spray.[3] Do not allow the chemical to come into contact with eyes, skin, or clothing.[3]
-
Keep the container away from heat, sparks, and open flames.[3]
-
After handling, wash hands and any exposed skin thoroughly.[3]
-
Do not allow the product to come into contact with water.[3]
Experimental Protocol 3.3: Storage Procedures
Objective: To ensure the stable and safe long-term storage of this compound.
Methodology:
-
Store the material in a designated corrosives area.[3]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]
-
Protect the container from moisture and store locked up.[3]
-
For optimal stability, store under an inert gas (nitrogen or argon) at a temperature of 2–8 °C.[6]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and alcohols.[3]
Emergency Procedures and First Aid
Immediate and appropriate response to an exposure or spill is critical.
Workflow 4.1: this compound Spill Response
The following workflow outlines the necessary steps to be taken in the event of a spill.
References
- 1. 苯甲酰溴 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 618-32-6 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C7H5BrO | CID 12056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chembk.com [chembk.com]
- 7. Gas detectors and respiratory protection equipments C7H5BrO (this compound), CAS number 618-32-6 [en.gazfinder.com]
Benzoyl Bromide in Organic Solvents: A Technical Guide to Solubility and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of benzoyl bromide in common organic solvents. Recognizing the compound's reactive nature, this document addresses not only its physical dissolution but also its chemical interactions, particularly solvolysis, with various solvent types. This guide is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development who utilize this compound in their work.
Qualitative Solubility of this compound
This compound's solubility is largely dictated by the polarity of the solvent. It is generally considered to be moderately to highly soluble in a range of common organic solvents.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Qualitative Solubility | Remarks |
| Polar Aprotic | Acetone, Diethyl Ether, Ethyl Acetate, Dichloromethane | Soluble / Miscible | These solvents are generally good choices for conducting reactions with this compound as they can dissolve the compound without participating in chemical reactions. |
| Non-Polar | Benzene, Toluene, Chloroform, Carbon Tetrachloride | Soluble / Miscible | This compound exhibits good solubility in these solvents due to favorable van der Waals interactions.[1] |
| Protic | Methanol, Ethanol | Reactive (Solvolysis) | This compound readily reacts with alcohols in a process called solvolysis to form the corresponding ester. While it may initially appear to "dissolve," a chemical reaction is occurring. |
| Aqueous | Water | Poorly Soluble / Reactive | This compound is poorly soluble in water and undergoes rapid hydrolysis to form benzoic acid and hydrobromic acid.[1] |
Reactivity in Protic Solvents: The Solvolysis of this compound
In protic solvents, particularly alcohols, the "solubility" of this compound is more accurately described as a chemical reaction known as solvolysis. This reaction is a critical consideration for any process involving this compound and alcoholic solvents. The general reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the this compound. This leads to the displacement of the bromide leaving group and the formation of a benzoate ester and hydrogen bromide.
The mechanism is a nucleophilic acyl substitution. The reaction proceeds via a tetrahedral intermediate.
Below is a diagram illustrating the general mechanism of this compound solvolysis with an alcohol (ROH).
Caption: General mechanism of this compound solvolysis.
Experimental Protocol for Determining the Solubility of this compound
Due to the reactive nature of this compound, standard solubility determination methods must be adapted to minimize hydrolysis and solvolysis and to accurately quantify the dissolved, unreacted compound. The following protocol is based on the shake-flask method, with modifications for handling a reactive substance.
Objective: To determine the solubility of this compound in a given anhydrous organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent of interest (e.g., acetone, diethyl ether, toluene)
-
Glass vials with PTFE-lined screw caps
-
Constant temperature shaker bath or incubator
-
Gas-tight syringes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
-
Volumetric flasks and pipettes
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Preparation of Saturated Solutions:
-
Under an inert atmosphere (e.g., in a glove box or using a Schlenk line), add an excess amount of this compound to a pre-weighed, dry glass vial. The excess solid should be visible.
-
Add a known volume of the anhydrous organic solvent to the vial.
-
Securely cap the vial.
-
Prepare several such vials for each solvent to ensure reproducibility.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours). The equilibration time should be determined empirically by taking samples at different time points until the concentration of this compound in the supernatant remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a gas-tight syringe, ensuring no solid particles are drawn.
-
Immediately transfer the sample into a volumetric flask and dilute with the same anhydrous solvent to a concentration within the linear range of the analytical method. This step must be performed quickly to minimize exposure to atmospheric moisture.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a pre-validated HPLC or GC method. The analytical method must be capable of separating and quantifying this compound from any potential degradation or solvolysis products (e.g., benzoic acid or the corresponding ester).
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
-
Calculation:
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated supernatant by applying the dilution factor. This value represents the solubility of this compound in the specific solvent at the given temperature.
-
The workflow for this experimental protocol can be visualized as follows:
Caption: Experimental workflow for solubility determination.
Conclusion
The solubility of this compound in organic solvents is a complex interplay of physical dissolution and chemical reactivity. While it is readily soluble in many common aprotic and non-polar solvents, its interaction with protic solvents is dominated by solvolysis. For researchers and professionals in drug development, a thorough understanding of these properties is essential for the successful design and execution of synthetic routes, as well as for the purification and handling of this important chemical reagent. The provided experimental protocol offers a framework for obtaining reliable solubility data for this and other reactive compounds.
References
Benzoyl Bromide in Benzoylation: A Technical Guide to Its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of benzoyl bromide in benzoylation reactions. It provides a comparative analysis of its reactivity, detailed experimental protocols, and a theoretical framework for understanding its application in organic synthesis, particularly within the context of drug development.
Introduction: The Role of Benzoylation in Modern Chemistry
Benzoylation, the process of introducing a benzoyl group (C₆H₅CO-) into a molecule, is a cornerstone of modern organic synthesis. This transformation is pivotal in the synthesis of a vast array of pharmaceuticals, natural products, and materials. The benzoyl group can modulate a molecule's biological activity, improve its stability, or act as a protecting group during complex synthetic sequences. Benzoyl halides, particularly benzoyl chloride and this compound, are the most common reagents for effecting this transformation. This guide focuses on the utility and mechanistic intricacies of this compound.
The Schotten-Baumann Reaction: The Primary Mechanism of Benzoylation
The most prevalent method for benzoylation using benzoyl halides is the Schotten-Baumann reaction.[1][2][3][4][5][6][7][8][9][10] This reaction is typically carried out under biphasic conditions, with an organic solvent and an aqueous basic solution.[2] The base plays a crucial dual role: it neutralizes the hydrogen halide byproduct formed during the reaction, preventing the protonation and deactivation of the nucleophile (e.g., an amine), and in the case of less reactive nucleophiles like phenols, it generates a more potent nucleophile (e.g., a phenoxide ion).[1][6]
The general mechanism for the benzoylation of an amine is as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate.[5]
-
Proton Transfer: A proton is transferred from the nitrogen atom to a base (e.g., hydroxide ion).
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the bromide ion, a good leaving group.
-
Acid Neutralization: The generated hydrobromic acid is neutralized by the base in the aqueous phase.
A similar mechanism occurs with alcohols, where the initial deprotonation of the alcohol by the base to form an alkoxide is often the first step, followed by nucleophilic attack on the this compound.
Comparative Reactivity: this compound vs. Benzoyl Chloride
The reactivity of benzoyl halides in nucleophilic acyl substitution reactions is primarily governed by two factors: the electrophilicity of the carbonyl carbon and the leaving group ability of the halide. While the electronegativity of chlorine is higher than bromine, which would suggest a more electrophilic carbonyl carbon in benzoyl chloride, the dominant factor determining the overall reactivity is the leaving group ability of the halide.[11]
The ability of a leaving group to depart is inversely related to its basicity. Weaker bases are better leaving groups because they can better stabilize the negative charge. The basicity of the halide ions follows the order: Cl⁻ > Br⁻ > I⁻. Consequently, the leaving group ability is in the reverse order: I⁻ > Br⁻ > Cl⁻.[11] This leads to the following expected order of reactivity for benzoyl halides:
Benzoyl Iodide > this compound > Benzoyl Chloride [11]
Due to its higher reactivity, this compound can be advantageous for the benzoylation of less nucleophilic or sterically hindered substrates that react sluggishly with benzoyl chloride. Reactions with this compound can often be conducted under milder conditions and may proceed at a faster rate.
Quantitative Data
| Feature | This compound | Benzoyl Chloride | Rationale |
| Leaving Group Ability | Excellent | Good | Bromide (Br⁻) is a weaker base and thus a better leaving group than chloride (Cl⁻).[11] |
| Electrophilicity of Carbonyl Carbon | High | Slightly Higher | The higher electronegativity of chlorine makes the carbonyl carbon slightly more electron-deficient in benzoyl chloride. |
| Overall Reactivity | Higher | Lower | The superior leaving group ability of bromide is the dominant factor determining the overall reaction rate.[11] |
| Hydrolysis Rate | Faster | Slower | More susceptible to hydrolysis due to higher reactivity. |
Experimental Protocols
The following are detailed experimental protocols for the benzoylation of aniline and phenol. While these protocols often cite benzoyl chloride, they can be adapted for the more reactive this compound with careful consideration of the reaction conditions.
Benzoylation of Aniline to form Benzanilide
Reaction: C₆H₅NH₂ + C₆H₅COBr → C₆H₅NHCOC₆H₅ + HBr
Materials:
-
Aniline
-
This compound
-
10% Sodium Hydroxide (NaOH) solution
-
Cold water
-
Ethanol (for recrystallization)
-
250 mL Conical flask with a stopper
-
Filter funnel and filter paper
-
Beaker
-
Ice bath
Procedure: [8]
-
In a 250 mL conical flask, place 1.0 mL of aniline and 10 mL of 10% aqueous NaOH solution.
-
Cool the mixture in an ice bath.
-
Carefully add 1.4 mL of this compound in small portions while vigorously shaking the flask in the ice bath. The temperature should be maintained below 5 °C.
-
After the addition is complete, stopper the flask and continue to shake vigorously for 10-15 minutes. The reaction is complete when the odor of this compound disappears.
-
Add 25 mL of cold water to the flask to precipitate the crude benzanilide.
-
Filter the crude product using a Büchner funnel and wash it thoroughly with cold water.
-
Recrystallize the crude benzanilide from hot ethanol to obtain the pure product.
-
Dry the purified crystals and determine the melting point.
Note on using this compound: Due to the higher reactivity of this compound, it is crucial to maintain a low temperature during its addition to prevent side reactions and ensure a controlled reaction. The reaction time may be shorter compared to using benzoyl chloride.
Benzoylation of Phenol to form Phenyl Benzoate
Reaction: C₆H₅OH + C₆H₅COBr + NaOH → C₆H₅OCOC₆H₅ + NaBr + H₂O
Materials:
-
Phenol
-
This compound
-
10% Sodium Hydroxide (NaOH) solution
-
Ethanol (for recrystallization)
-
Conical flask with a stopper
-
Filter funnel and filter paper
-
Beaker
-
Ice bath
Procedure:
-
Dissolve 1 g of phenol in 15 mL of 10% NaOH solution in a conical flask.
-
Cool the solution in an ice bath.
-
Add 2 mL of this compound to the flask.
-
Stopper the flask and shake it vigorously in the ice bath for about 15-20 minutes.
-
Continue shaking until the smell of this compound is no longer detectable.
-
Filter the solid phenyl benzoate, wash it with cold water, and dry it.
-
Recrystallize the crude product from ethanol to obtain pure phenyl benzoate.
Note on using this compound: As with the benzoylation of aniline, maintaining a low temperature is critical when using this compound to control the reaction rate and minimize hydrolysis of the acyl bromide.
Visualizing the Benzoylation Mechanism and Workflow
To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Reaction Mechanism
References
- 1. byjus.com [byjus.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. testbook.com [testbook.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. quora.com [quora.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Benzoylation of phenol in alkaline medium is known as A) Friedel-Craf - askIITians [askiitians.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Discovery and History of Benzoyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoyl bromide (C₇H₅BrO), a cornerstone reagent in organic synthesis, possesses a rich and extensive history. First synthesized in 1862 by the French chemist Paul Schützenberger, its journey from a novel discovery to an indispensable tool in modern chemistry, particularly in the realm of drug development, is a testament to the enduring power of foundational chemical research. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolution of the applications of this compound, with a special focus on its role in the synthesis of pharmaceutical agents. Detailed experimental protocols from key historical and contemporary methodologies are presented, alongside a quantitative summary of its physicochemical properties.
Discovery and Initial Synthesis
The first documented synthesis of this compound was achieved by Paul Schützenberger in 1862. His work, published in the esteemed French scientific journal Comptes rendus hebdomadaires des séances de l'Académie des sciences, detailed the novel preparation of this acyl bromide.
Schützenberger's pioneering method involved the reaction of benzoyl chloride with phosphorus tribromide. While the exact yields and reaction conditions were not reported with the precision of modern standards, his work laid the fundamental groundwork for the synthesis of this important chemical entity.
Original Experimental Protocol by P. Schützenberger (1862)
Reaction: 3 C₆H₅COCl + PBr₃ → 3 C₆H₅COBr + PCl₃
A visualization of this foundational discovery is presented below:
Physicochemical Properties
This compound is a colorless to light orange liquid with a pungent odor. A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrO | [1] |
| Molar Mass | 185.02 g/mol | |
| Melting Point | -24 °C | [1] |
| Boiling Point | 218.5 °C at 760 mmHg | [1] |
| Density | 1.572 g/cm³ | [1] |
| Flash Point | 89.7 °C | [1] |
| Refractive Index | 1.584 | [1] |
| Vapor Pressure | 0.125 mmHg at 25°C | [1] |
Evolution of Synthesis Methodologies
Since Schützenberger's initial discovery, the synthesis of this compound has undergone significant refinement, leading to more efficient, scalable, and safer procedures.
Halide Exchange from Benzoyl Chloride
A prevalent modern method for synthesizing this compound involves the halide exchange reaction of the more readily available benzoyl chloride with a bromide salt, such as lithium bromide. This method offers high yields and avoids the use of phosphorus-based reagents.
Experimental Protocol: Synthesis from Benzoyl Chloride and Lithium Bromide
-
Reaction Setup: In a three-necked flask equipped with a stirrer and under an inert nitrogen atmosphere, add 1.7369 g of lithium bromide (LiBr).
-
Addition of Benzoyl Chloride: To the flask, add 2 mL of benzoyl chloride.
-
Heating and Reaction: Heat the mixture to 75 °C on a hot plate and maintain continuous stirring for 4 hours. The color of the mixture will change from colorless to orange, indicating the formation of this compound.
-
Work-up: After cooling to room temperature, the mixture is filtered through a PTFE membrane (0.45 µm pore size) to yield the crude this compound.
References
Benzoyl Bromide: A Technical Guide to its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of benzoyl bromide, with a specific focus on its melting and boiling points. The information is presented to support research and development activities where this chemical is utilized.
Core Physical Properties of this compound
This compound (C₇H₅BrO) is a colorless to yellow liquid with a sharp, pungent odor. It is an important reagent in organic synthesis, particularly for the introduction of the benzoyl group. Accurate knowledge of its physical properties is crucial for its safe handling, storage, and application in various chemical reactions.
The melting and boiling points are critical parameters that define the physical state of this compound under different temperature conditions. These properties are summarized in the table below.
| Physical Property | Value | Units |
| Melting Point | -24 | °C |
| Boiling Point | 218-219 | °C |
Experimental Determination of Physical Properties
The accurate determination of melting and boiling points is fundamental to verifying the purity and identity of a chemical substance. Standard laboratory protocols are employed for these measurements.
Melting Point Determination
The melting point of a compound is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range.
A common laboratory method for determining the melting point of a substance like this compound (in its solid state) involves the use of a melting point apparatus, such as a Mel-Temp or a Thiele tube.
General Protocol using a Mel-Temp Apparatus:
-
Sample Preparation: A small, dry sample of the compound is finely crushed and packed into a capillary tube, which is sealed at one end.
-
Apparatus Setup: The capillary tube is placed in the heating block of the Mel-Temp apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) as the expected melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
General Protocol for Distillation Method:
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask containing the liquid sample and boiling chips, a condenser, a thermometer positioned correctly at the vapor outlet, and a receiving flask.
-
Heating: The distillation flask is heated gently.
-
Equilibrium: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature reading will stabilize when the vapor is in equilibrium with the boiling liquid.
-
Measurement: This stable temperature is recorded as the boiling point of the liquid at the given atmospheric pressure.
Workflow for Melting Point Determination
The following diagram illustrates the general workflow for determining the melting point of a solid compound in a laboratory setting.
Caption: General workflow for melting point determination.
Spectroscopic Analysis of Benzoyl Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for benzoyl bromide. The information is presented to be a valuable resource for researchers and professionals involved in chemical synthesis, characterization, and drug development.
Introduction to this compound
This compound (C₇H₅BrO) is an acyl bromide and a key reagent in organic synthesis, frequently employed for the introduction of the benzoyl group into various molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals, polymers, and other fine chemicals. Accurate spectroscopic characterization is crucial for verifying its purity and for monitoring reactions in which it is a reactant or product. This guide focuses on its signature signals in ¹H NMR, ¹³C NMR, and IR spectroscopy.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound in a structured format to facilitate analysis and comparison.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides information about the electronic environment of the hydrogen atoms in a molecule. The aromatic protons of this compound exhibit a complex splitting pattern due to their coupling with each other.
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-2, H-6 (ortho) | ~ 8.04 | Doublet (d) or Multiplet (m) | ~ 7-8 |
| H-4 (para) | ~ 7.66 | Triplet (t) or Multiplet (m) | ~ 7-8 |
| H-3, H-5 (meta) | ~ 7.49 | Triplet (t) or Multiplet (m) | ~ 7-8 |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR spectrometer.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C=O (Carbonyl) | ~ 165 - 170 |
| C-1 (ipso) | ~ 134 - 136 |
| C-4 (para) | ~ 133 - 135 |
| C-2, C-6 (ortho) | ~ 129 - 131 |
| C-3, C-5 (meta) | ~ 128 - 130 |
Note: The chemical shifts are approximate and can be influenced by the solvent and experimental conditions. The carbonyl carbon is significantly deshielded due to the electronegativity of the oxygen and bromine atoms.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| C=O Stretch (Acyl Halide) | ~ 1770 - 1790 | Strong |
| Aromatic C=C Stretch | ~ 1580 - 1600, ~1450 - 1500 | Medium to Strong |
| Aromatic C-H Stretch | ~ 3050 - 3100 | Medium |
| C-Br Stretch | ~ 650 - 750 | Medium to Strong |
| Aromatic C-H Bending (out-of-plane) | ~ 680 - 900 | Strong |
Note: The strong absorption at a high wavenumber for the carbonyl group is characteristic of an acyl halide, distinguishing it from other carbonyl compounds like ketones, aldehydes, and esters.
Experimental Protocols
The following are generalized protocols for obtaining NMR and IR spectra of this compound, which is a liquid at room temperature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
In a clean, dry 5 mm NMR tube, add approximately 0.5 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add 1-2 drops of this compound to the solvent in the NMR tube.
-
Cap the tube and gently invert it several times to ensure a homogeneous solution.
Instrumental Parameters (Example for a 400 MHz spectrometer):
-
Spectrometer Frequency: 400 MHz for ¹H, 100 MHz for ¹³C.
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Temperature: 298 K (25 °C).
-
¹H NMR:
-
Number of scans: 8-16
-
Relaxation delay: 1-2 seconds
-
-
¹³C NMR:
-
Number of scans: 128-1024 (or more, as needed for good signal-to-noise)
-
Relaxation delay: 2-5 seconds
-
Technique: Proton-decoupled.
-
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Ensure the salt plates (e.g., NaCl or KBr) of the IR spectrometer are clean and dry.
-
Place one drop of this compound onto the surface of one salt plate.
-
Carefully place the second salt plate on top of the first, creating a thin liquid film between them.
-
Mount the "sandwich" of salt plates in the sample holder of the IR spectrometer.
Instrumental Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.
-
Mode: Transmittance.
-
Scan Range: Typically 4000 cm⁻¹ to 400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
A background spectrum of the clean, empty salt plates should be recorded prior to the sample scan.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification of this compound.
Methodological & Application
Application Notes and Protocols: Benzoyl Bromide as a Protecting Group for Primary Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical development and natural product synthesis, the strategic protection and deprotection of functional groups is paramount. The hydroxyl group, being one of the most common and reactive functional groups, often requires temporary masking to prevent unwanted side reactions. The benzoyl group (Bz) is a valuable tool for the protection of alcohols, forming a stable benzoate ester. This protecting group is robust enough to withstand a variety of reaction conditions, yet can be removed under relatively mild basic conditions.
Benzoyl bromide, as a highly reactive acyl halide, serves as an efficient reagent for the introduction of the benzoyl protecting group. A key advantage of this protection strategy is the observed chemoselectivity for primary alcohols over more sterically hindered secondary and tertiary alcohols. This selectivity allows for the differential protection of hydroxyl groups within complex molecules, a crucial requirement in the synthesis of intricate molecular architectures.
These application notes provide a comprehensive overview of the use of this compound for the protection of primary alcohols, including detailed experimental protocols, a summary of reaction efficiency, and diagrams illustrating the underlying chemical principles.
Mechanism of Protection and Deprotection
The protection of an alcohol with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This is typically facilitated by a non-nucleophilic base, such as pyridine or a tertiary amine, which serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the hydrogen bromide byproduct. The reaction results in the formation of a stable benzoate ester.
Deprotection is achieved through the saponification of the benzoate ester. This base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate cleaves the ester bond, liberating the original alcohol and forming a benzoate salt, which is then protonated upon acidic workup.
Experimental Protocols
Protection of a Primary Alcohol using this compound
This protocol is adapted from methodologies for the acylation of alcohols and is optimized for the selective protection of a primary alcohol.
Materials:
-
Primary alcohol (e.g., 1-Hexanol)
-
This compound
-
Anhydrous pyridine (or triethylamine)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine (1.2 eq) to the stirred solution.
-
To this mixture, add this compound (1.1 eq) dropwise via syringe. Ensure the temperature remains at 0 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Deprotection of a Benzoylated Primary Alcohol
This protocol describes the saponification of a benzoate ester to regenerate the free alcohol.[1]
Materials:
-
Benzoylated primary alcohol (e.g., Hexyl benzoate)
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate or diethyl ether
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the benzoate ester (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (2.0 eq) or lithium hydroxide (2.0 eq) to the solution.
-
Stir the mixture at room temperature or gently heat to reflux (e.g., 60 °C) for 1-3 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Add water to the residue and transfer to a separatory funnel.
-
Wash the aqueous layer with ethyl acetate or diethyl ether to remove any non-polar impurities.
-
Carefully acidify the aqueous layer to a pH of ~2-3 with 1 M HCl.
-
Extract the liberated alcohol with ethyl acetate or diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the deprotected alcohol.
Data Presentation
The benzoylation of alcohols using an acyl halide is generally chemoselective for primary alcohols over secondary alcohols due to the lower steric hindrance of the primary hydroxyl group. The following table summarizes representative data for the benzoylation of a primary and a secondary alcohol, highlighting the difference in reaction efficiency under similar conditions.
| Entry | Substrate Alcohol | Product | Catalyst | Reaction Time (min) | Yield (%) |
| 1 | Benzyl Alcohol (Primary) | Benzyl benzoate | CuO | 5 | 95 |
| 2 | Cyclohexanol (Secondary) | Cyclohexyl benzoate | CuO | 20 | 92 |
Data adapted from Meshram and Patil, 2008, using benzoyl chloride. The trend in reactivity is directly applicable to this compound.
Visualizations
Reaction Pathway for Protection and Deprotection
Caption: General workflow for the protection of a primary alcohol with this compound and its subsequent deprotection.
Experimental Workflow for Protection
Caption: Step-by-step experimental workflow for the benzoylation of a primary alcohol.
Logical Relationship of Selectivity
Caption: Rationale for the selective protection of primary alcohols over secondary alcohols.
References
Application Notes and Protocols for the Benzoylation of Secondary Amines with Benzoyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Benzoylation is a crucial chemical transformation in organic synthesis that introduces a benzoyl group (C₆H₅CO-) to a nucleophilic functional group, such as an amine.[1][2] The resulting N-benzoyl derivatives (amides) are prevalent in pharmaceuticals, natural products, and advanced materials. Furthermore, the benzoyl group serves as a robust protecting group for amines in multi-step synthetic sequences, enhancing their stability and modulating reactivity.[1]
This reaction is a form of acylation and is typically performed under Schotten-Baumann conditions.[3][4] The Schotten-Baumann reaction involves the synthesis of amides from amines and acid halides (or anhydrides) in the presence of a base.[5][6] The base plays a critical role by neutralizing the hydrogen halide (in this case, hydrogen bromide) generated during the reaction, which prevents the protonation of the unreacted amine and drives the reaction equilibrium toward the product.[6][7] Common conditions involve a two-phase system, with an aqueous base and the reactants in an immiscible organic solvent like dichloromethane or diethyl ether.[4] Alternatively, an organic base such as pyridine or triethylamine can be used in an anhydrous aprotic solvent.[5]
While benzoyl chloride is the most common benzoylating agent, benzoyl bromide offers enhanced reactivity. Due to bromide being a better leaving group than chloride, this compound is more electrophilic and can react more rapidly or under milder conditions. This increased reactivity is particularly advantageous for the benzoylation of sterically hindered or electronically deactivated (less nucleophilic) secondary amines that may react sluggishly with benzoyl chloride. However, this heightened reactivity also means this compound is less stable and more sensitive to moisture, requiring careful handling and anhydrous conditions.
Reaction Mechanism
The benzoylation of a secondary amine with this compound proceeds via a nucleophilic acyl substitution mechanism.
-
Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound.
-
Formation of Tetrahedral Intermediate : This attack forms a transient tetrahedral intermediate where the carbonyl oxygen carries a negative charge and the nitrogen atom bears a positive charge.
-
Elimination of Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the bromide ion, which is a good leaving group.
-
Deprotonation : A base present in the reaction mixture removes the proton from the nitrogen atom, neutralizing the positive charge and yielding the final tertiary amide product along with the protonated base.
Caption: Mechanism of nucleophilic acyl substitution for benzoylation.
Experimental Protocols
This section provides a general protocol for the benzoylation of a secondary amine using this compound under Schotten-Baumann conditions. This protocol is a starting point and may require optimization for specific substrates.
Method 1: Using Aqueous Base (Two-Phase System)
Materials:
-
Secondary amine (1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
Dichloromethane (DCM) or Diethyl Ether
-
10% Aqueous Sodium Hydroxide (NaOH) solution (2.0 - 3.0 eq)
-
Deionized Water
-
Saturated Aqueous Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Apparatus:
-
Round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe
-
Separatory funnel
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup : In a round-bottom flask, dissolve the secondary amine (1.0 eq) in dichloromethane (approx. 10-20 mL per gram of amine). Add the 10% aqueous NaOH solution (2.0-3.0 eq).
-
Addition of this compound : Cool the vigorously stirred biphasic mixture to 0 °C using an ice bath. Add this compound (1.1-1.2 eq) dropwise via a dropping funnel or syringe over 15-30 minutes. A white precipitate of the product may begin to form.[2]
-
Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 1-3 hours.
-
Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up : Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction : Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine), water, and finally with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification : Purify the crude product by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel to yield the pure tertiary amide.
Method 2: Using an Organic Base (Anhydrous Conditions)
Materials:
-
Secondary amine (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water & Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the secondary amine (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Base : Add anhydrous pyridine or triethylamine (1.5-2.0 eq) to the stirred solution.
-
Addition of this compound : Add this compound (1.1 eq), dissolved in a minimal amount of anhydrous DCM, dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction and Monitoring : Allow the reaction to warm to room temperature and stir for 1-2 hours or until TLC analysis indicates the complete consumption of the starting amine.
-
Work-up : Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer to a separatory funnel, separate the layers, and wash the organic layer with water and brine.
-
Drying and Concentration : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the resulting crude amide by recrystallization or column chromatography.
Experimental Workflow
The following diagram illustrates the general experimental workflow for the benzoylation of a secondary amine.
Caption: General experimental workflow for secondary amine benzoylation.
Data Presentation
The following table summarizes typical conditions and expected outcomes for the benzoylation of secondary amines with this compound. Yields are highly substrate-dependent.
| Secondary Amine (Example) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Dibenzylamine | 10% NaOH (aq) | Dichloromethane | 0 to RT | 1 - 3 | >90 | Standard Schotten-Baumann conditions.[4] |
| Diphenylamine | Triethylamine | Dichloromethane | 0 to RT | 2 - 4 | 85-95 | Anhydrous conditions are preferred for less nucleophilic amines. |
| N-Methylaniline | Pyridine | Dichloromethane | 0 to RT | 1 - 2 | >95 | Pyridine acts as both a base and a nucleophilic catalyst.[5] |
| Piperidine | 10% NaOH (aq) | Diethyl Ether | 0 to RT | 1 | >95 | Highly nucleophilic amines react rapidly. |
| Diisopropylamine | Triethylamine | Dichloromethane | 0 to RT | 3 - 5 | 75-85 | Steric hindrance can slow the reaction rate. |
Safety Precautions
-
This compound : Corrosive, lachrymatory, and reacts violently with water. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Bases : Sodium hydroxide is corrosive. Pyridine and triethylamine are flammable and toxic. Avoid inhalation and skin contact.
-
Solvents : Dichloromethane is a suspected carcinogen. Diethyl ether is extremely flammable. Handle all solvents with care in a fume hood.
References
Application Notes and Protocols for the Synthesis of Perovskite Nanocrystals Using Benzoyl Bromide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The use of benzoyl halides, particularly benzoyl bromide, as halide precursors represents a significant advancement in the colloidal synthesis of lead-based halide perovskite nanocrystals (NCs).[1][2][3] This method overcomes a key limitation of traditional hot-injection and ligand-assisted reprecipitation (LARP) routes, where the use of PbX₂ salts as both the lead and halide source restricts the precise tuning of reaction species.[1][2][3] By employing benzoyl halides, it is possible to independently control the amounts of cation and halide precursors, leading to enhanced control over the final composition of the nanocrystals.[1][2][3] This approach yields all-inorganic (e.g., CsPbBr₃) and hybrid organic-inorganic (e.g., MAPbBr₃, FAPbBr₃) perovskite nanocrystals with excellent optical properties, including high photoluminescence quantum yields (PLQYs), low amplified spontaneous emission thresholds, and improved stability.[1][2][3] The enhanced properties are attributed to the formation of lead halide-terminated surfaces where alkylammonium ions replace Cs⁺ cations.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis of perovskite nanocrystals using this compound.
I. Key Advantages of Using this compound
-
Independent Precursor Control: Allows for the independent tuning of cation and halide precursor amounts, enabling precise compositional control of the final nanocrystals.[1][2][3]
-
High-Quality Nanocrystals: Produces nanocrystals with high phase purity, narrow size distribution, and excellent optical properties.[1][2]
-
Enhanced Stability: The resulting nanocrystals exhibit improved stability in air, with some formulations like CsPbI₃ being stable for weeks without post-synthesis treatments.[1][2][3]
-
Versatility: The method is applicable to the synthesis of both all-inorganic and hybrid organic-inorganic lead halide perovskites, as well as mixed-halide systems.[1][2]
-
Lead-Free Perovskites: The use of this compound has also been extended to the synthesis of lead-free double perovskite nanocrystals such as Cs₃Bi₂Br₉.[4]
II. Data Presentation
Table 1: Stoichiometry and Optical Properties of CsPbX₃ Nanocrystals Synthesized with Benzoyl Halides
| Nanocrystal Composition | Cs:Pb:X Ratio | Photoluminescence Quantum Yield (PLQY) |
| CsPbCl₃ | 0.9:1:3.1 | 65% |
| CsPbBr₃ | 0.8:1:2.8 | up to 92% |
| CsPbI₃ | 0.8:1:2.7 | ~55% |
Data sourced from Imran et al., J. Am. Chem. Soc. 2018, 140, 2656–2664.[1][2]
Table 2: Reaction Conditions for the Synthesis of CsPbX₃ Nanocrystals
| Nanocrystal | Injection Temperature (°C) | Amount of Benzoyl Halide (mmol) | Quenching Time |
| CsPbCl₃ | 165-200 | 1.8 (Benzoyl Chloride) | After 20 seconds |
| CsPbBr₃ | 165-200 | 0.6 (this compound) | Immediate |
| CsPbI₃ | 165-200 | 0.6 (Benzoyl Iodide) | Immediate |
Data sourced from Imran et al., J. Am. Chem. Soc. 2018, 140, 2656–2664.[1][2]
III. Experimental Protocols
Protocol 1: Synthesis of All-Inorganic CsPbBr₃ Nanocrystals
This protocol is adapted from the work of Imran et al.[1][2]
Materials:
-
Cesium carbonate (Cs₂CO₃)
-
Lead(II) acetate trihydrate (Pb(OAc)₂·3H₂O)
-
Oleic acid (OA)
-
Oleylamine (OLAM)
-
1-Octadecene (ODE)
-
This compound (C₆H₅COBr)
-
25 mL 3-neck round-bottom flask
-
Schlenk line
-
Heating mantle and thermocouple
-
Syringes
-
Ice-water bath
Procedure:
-
In a 25 mL 3-neck round-bottom flask, combine cesium carbonate (16 mg), lead acetate trihydrate (76 mg), oleic acid (0.3 mL), oleylamine (1 mL), and 1-octadecene (5 mL).
-
Attach the flask to a Schlenk line and dry the mixture under vacuum for 1 hour at 130 °C.
-
Switch the atmosphere to nitrogen (N₂) and increase the temperature to 165–200 °C.
-
Swiftly inject 0.6 mmol of this compound into the hot reaction mixture.
-
Immediately after injection, cool the reaction mixture down in an ice-water bath to quench the reaction.
Protocol 2: Synthesis of Mixed-Halide CsPb(Br,Cl)₃ Nanocrystals
This protocol allows for the synthesis of mixed-halide perovskite nanocrystals by using a mixture of benzoyl halides.[1][2]
Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
Increase the temperature to 170 °C under a N₂ atmosphere.
-
Prepare a mixture of benzoyl chloride and this compound. For an emission wavelength of approximately 448 nm, a 1:1 precursor ratio is effective.
-
Swiftly inject 0.6 mmol of the benzoyl halide mixture into the reaction flask.
-
Immediately cool the reaction mixture in an ice-water bath.
Protocol 3: Preparation of Benzoyl Iodide
As benzoyl iodide is not always commercially available, it can be synthesized in the lab.[1][5]
Materials:
-
Sodium iodide (NaI)
-
Benzoyl chloride (C₆H₅COCl)
-
Anhydrous 1-Octadecene (ODE)
-
Reaction vial
-
Hot plate with stirring
Procedure:
-
In a N₂-filled glovebox, mix sodium iodide (3 g) and benzoyl chloride (1.4 mL) in a 20 mL vial.
-
Vigorously stir the mixture on a hot plate at 75 °C for 5 hours. The color of the mixture will change from colorless to orange-red, indicating the formation of benzoyl iodide.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with 3 mL of anhydrous ODE.
IV. Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzoyl Halides as Alternative Precursors for the Colloidal Synthesis of Lead-Based Halide Perovskite Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoyl Halides as Alternative Precursors for the Colloidal Synthesis of Lead-Based Halide Perovskite Nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes: Benzoyl Bromide Derivatization for Enhanced LC-MS Analysis
Introduction
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of a wide range of compounds. However, the analysis of small, polar molecules such as amines, phenols, and thiols can be challenging due to poor retention on reversed-phase liquid chromatography (RPLC) columns and inefficient ionization. Chemical derivatization with benzoyl bromide offers a robust solution to overcome these limitations. This technique enhances the hydrophobicity of polar analytes, thereby improving their chromatographic retention and increasing their ionization efficiency, leading to significantly improved sensitivity and selectivity in LC-MS analysis.[1][2][3][4]
Benzoylation, the process of adding a benzoyl group to a molecule, proceeds via the Schotten-Baumann reaction.[2] In this reaction, this compound reacts with nucleophilic functional groups like primary and secondary amines, phenols, and thiols under basic conditions to form stable benzoylated derivatives.[5] These derivatives are less polar and more amenable to RPLC, and the benzoyl group can enhance the ionization efficiency in the mass spectrometer.[2][4] Furthermore, the use of isotopically labeled this compound (e.g., ¹³C-benzoyl bromide) allows for the straightforward generation of internal standards, which is crucial for accurate quantification.[2][4]
Key Advantages of this compound Derivatization:
-
Rapid Reaction: The derivatization reaction is typically fast, often completing within a minute at room temperature.[2]
-
Broad Applicability: this compound reacts with a wide range of functional groups, including primary and secondary amines, phenols, and thiols, making it suitable for targeted metabolomics and the analysis of diverse compound classes.[4][5]
-
Significant Sensitivity Enhancement: Benzoylation can substantially increase the sensitivity of detection for many analytes.[2][6]
-
Stable Derivatives: The resulting benzoylated products are stable, allowing for flexibility in sample processing and analysis.[2]
Experimental Workflow & Signaling Pathways
The general workflow for this compound derivatization prior to LC-MS analysis involves sample preparation, the derivatization reaction itself, quenching of the reaction, and finally, injection into the LC-MS system.
The derivatization reaction targets specific functional groups, leading to the formation of a more hydrophobic and readily ionizable benzoylated product.
Detailed Experimental Protocols
The following protocols are generalized procedures for the derivatization of analytes in biological samples using this compound. Optimization may be required for specific applications and matrices.
Protocol 1: Derivatization of Neurochemicals in Cerebrospinal Fluid (CSF)
This protocol is adapted for the analysis of small molecule neurochemicals.
-
Sample Preparation: Dilute human CSF samples 100-fold with water.[5]
-
Derivatization:
-
Internal Standard Addition: Add 5 µL of the internal standard mixture (containing ¹³C-benzoylated standards).[5]
-
Quenching: The reaction is typically rapid and may not require a specific quenching step before injection, as the excess this compound will hydrolyze. However, for improved stability and to reduce organic content, 50 µL of water can be added.[4][5]
-
Analysis: The sample is now ready for LC-MS analysis.
Protocol 2: Derivatization of Metabolites in Serum
This protocol includes a protein precipitation step for serum samples.
-
Protein Precipitation:
-
Derivatization:
-
Internal Standard Addition: Add 10 µL of the internal standard mixture.[5]
-
Quenching and Dilution: Add 50 µL of water to quench the reaction and reduce the organic content of the injection solvent.[4][5]
-
Analysis: The sample is ready for LC-MS analysis.
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and limits of quantitation (LOQ) achieved for various analytes using benzoyl chloride derivatization followed by LC-MS analysis. While the user requested information on this compound, the literature predominantly features the more commonly used benzoyl chloride. The performance is expected to be comparable.
| Analyte Class | Analyte | LOD (nM) | LOQ (nM) | Reference |
| Neurotransmitters | Norepinephrine | <1 | - | [3] |
| Dopamine | <10 | - | [5] | |
| Serotonin | <10 | - | [5] | |
| GABA | <10 | - | [5] | |
| Amino Acids | Glutamate | <10 | - | [5] |
| Steroids | Cortisol | 38 | - | [3] |
| Nucleosides | Uridine | 170 | - | [3] |
| Cytidine | 67 | - | [3] | |
| Sugars | Glucosamine | 1100 | - | [3] |
| Other | Choline | 9 | - | [3] |
| Biogenic Amines | Various | 0.1 - 20 | 0.3 - 60 | [6] |
LC-MS Parameters
The following are typical LC-MS parameters that can be used for the analysis of benzoylated derivatives. These should be optimized for the specific analytes and instrumentation.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 150 mm, 2.7 µm core-shell particles) is commonly used.[6]
-
Mobile Phase A: Water with 0.1% formic acid or 20 mM ammonium formate.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 20 mM ammonium formate.
-
Gradient: A gradient elution from low to high organic mobile phase is typically employed to separate the derivatized analytes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 40 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity for quantitative analysis.[2]
-
MRM Transitions: The precursor ion will be the [M+H]⁺ of the benzoylated analyte. A common product ion is m/z 105, which corresponds to the benzoyl group.[2] For isotopically labeled internal standards (using ¹³C₆-benzoyl chloride), the corresponding product ion would be m/z 111.[2] Analyte-specific fragmentation can also be monitored for increased selectivity.[5]
-
Conclusion
Derivatization with this compound is a highly effective strategy for enhancing the LC-MS analysis of a wide range of polar small molecules. The rapid and robust reaction, coupled with the improved chromatographic and mass spectrometric properties of the derivatives, leads to significant improvements in sensitivity and selectivity. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to implement this valuable technique in their analytical workflows.
References
- 1. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Schotten-Baumann Reaction with Benzoyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Schotten-Baumann reaction is a robust and widely utilized method for the synthesis of amides and esters. This reaction involves the acylation of an amine or alcohol with an acyl halide or anhydride in the presence of a base.[1][2] The base serves to neutralize the hydrogen halide byproduct generated during the reaction, thereby driving the equilibrium towards the formation of the product.[3] "Schotten-Baumann conditions" typically refer to a two-phase system, where an aqueous basic solution is used to capture the acid byproduct, while the reactants and products remain in an immiscible organic solvent.[1][4] This application note provides a detailed protocol for the Schotten-Baumann reaction using benzoyl bromide as the acylating agent for the benzoylation of a primary amine, specifically benzylamine, to form N-benzylbenzamide. While many literature examples utilize benzoyl chloride, this protocol is adapted for the more reactive this compound.
Reaction and Mechanism
The overall reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the this compound, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the bromide ion and a proton, which is neutralized by the base.[2]
General Reaction:
Quantitative Data Summary
The following table summarizes typical quantitative data for the Schotten-Baumann reaction. Please note that specific values may vary depending on the exact substrates and reaction conditions. The data presented here is representative for the benzoylation of an amine.
| Parameter | Value | Notes |
| Reactant Molar Ratios | ||
| Amine : this compound | 1 : 1.05-1.1 | A slight excess of the acylating agent is often used to ensure complete conversion of the amine. |
| Amine : Base (e.g., NaOH) | 1 : 2 | Sufficient base is required to neutralize the HBr byproduct and maintain basic conditions. |
| Reaction Conditions | ||
| Temperature | 0-25°C | The reaction is often started at a lower temperature to control the initial exothermic reaction and then allowed to proceed at room temperature.[5] |
| Reaction Time | 15-60 minutes | Reaction times can vary, but the high reactivity of this compound may lead to shorter reaction times compared to benzoyl chloride. Vigorous stirring is crucial in a biphasic system.[6] |
| Yields | ||
| Typical Product Yield | >90% | The Schotten-Baumann reaction is known for its high efficiency and yields. |
Experimental Protocol: Synthesis of N-Benzylbenzamide
This protocol details the synthesis of N-benzylbenzamide from benzylamine and this compound.
Materials and Equipment
-
Reagents:
-
Benzylamine
-
This compound
-
10% (w/v) aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
-
Distilled water
-
-
Equipment:
-
Erlenmeyer flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and filter flask
-
Beakers
-
Graduated cylinders
-
Rotary evaporator (optional)
-
Melting point apparatus
-
Standard laboratory glassware
-
Procedure
-
Reaction Setup: In a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve benzylamine (e.g., 1.07 g, 10 mmol) in 25 mL of dichloromethane.
-
Addition of Base: To the stirring solution, add 20 mL of a 10% aqueous sodium hydroxide solution.
-
Addition of this compound: Cool the biphasic mixture in an ice bath to 0-5°C. Slowly add this compound (e.g., 2.04 g, 11 mmol) dropwise from a dropping funnel over a period of 10-15 minutes. Ensure vigorous stirring to promote mixing between the two phases.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir vigorously at room temperature for 30-45 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Pour the reaction mixture into a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 20 mL of distilled water, 20 mL of saturated aqueous sodium bicarbonate solution, and finally with 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Isolation and Purification:
-
Remove the solvent from the filtrate using a rotary evaporator or by simple distillation to yield the crude product.
-
Recrystallize the crude N-benzylbenzamide from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain a pure crystalline solid.[6]
-
Dry the purified crystals in a desiccator or a vacuum oven.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
-
Mandatory Visualizations
Reaction Mechanism
Caption: Schotten-Baumann reaction mechanism.
Experimental Workflow
References
Application Notes and Protocols for the Benzoylation of Phenols with Benzoyl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the benzoylation of phenols using benzoyl halides, a fundamental reaction in organic synthesis for the protection of hydroxyl groups and the formation of ester linkages. The primary method described is the Schotten-Baumann reaction, a reliable and widely used procedure.
Introduction
The benzoylation of phenols is a chemical reaction where a benzoyl group (C₆H₅CO-) is introduced to the hydroxyl group of a phenol, forming a phenyl ester.[1] This transformation is commonly employed to protect the phenolic hydroxyl group during multi-step syntheses, as the resulting benzoate ester is stable under various conditions but can be readily cleaved by hydrolysis.[1] The reaction is a nucleophilic acyl substitution, typically carried out using benzoyl chloride or benzoyl bromide in the presence of a base.
The most common method for this reaction is the Schotten-Baumann reaction, which involves an aqueous alkaline medium, such as sodium hydroxide solution.[2][3] The base deprotonates the phenol to form the more nucleophilic phenoxide ion, which then attacks the electrophilic carbonyl carbon of the benzoyl halide.[2][4] The reaction is versatile and can be applied to a wide range of phenols.
Reaction Mechanism: Schotten-Baumann Conditions
The benzoylation of phenols under Schotten-Baumann conditions proceeds through the following steps:
-
Deprotonation of Phenol: The base (e.g., sodium hydroxide) deprotonates the acidic hydroxyl group of the phenol, forming a highly reactive phenoxide ion.[4][5]
-
Nucleophilic Attack: The nucleophilic phenoxide ion attacks the carbonyl carbon of the benzoyl halide (e.g., this compound or chloride).[4][6]
-
Formation of Tetrahedral Intermediate: This attack leads to the formation of a tetrahedral intermediate.
-
Elimination of Halide: The intermediate collapses, expelling the halide ion (bromide or chloride) and forming the phenyl benzoate ester.[6]
The overall reaction is driven to completion by the neutralization of the hydrohalic acid byproduct by the base.[2]
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the benzoylation of various phenols.
| Phenol/Alcohol | Benzoylating Agent | Base/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Phenol | Benzoyl Chloride | 10% NaOH | Water/Dichloromethane (biphasic) | 15-30 min | Room Temp | High (not specified) | [5][7][8] |
| 2,3-Dimethylphenol | Benzoyl Chloride | K₂CO₃/NaCl | None (Microwave) | 2 min | 70 °C | 93% | [9] |
| 2-Formylphenol | 3,5-Dinitrobenzoyl chloride | K₂CO₃/NaCl | None (Microwave) | Not Specified | Not Specified | 72% | [9] |
Experimental Protocols
Protocol 1: Standard Schotten-Baumann Benzoylation of Phenol
This protocol describes the synthesis of phenyl benzoate from phenol and benzoyl chloride in the presence of aqueous sodium hydroxide.
Materials:
-
Ethanol (for recrystallization)
-
Erlenmeyer flask (100 mL or larger) with a stopper[10]
-
Filtration apparatus (Büchner funnel, filter paper, flask)
-
Beakers and graduated cylinders
Procedure:
-
In an Erlenmeyer flask, dissolve 1.0 g of phenol in 15 mL of 10% sodium hydroxide solution.[5][7]
-
Carefully add 2.0 mL of benzoyl chloride to the flask in small portions.[5][7]
-
Stopper the flask and shake the mixture vigorously for approximately 15 to 30 minutes.[5][7] The completion of the reaction is indicated by the disappearance of the pungent smell of benzoyl chloride.[7][10]
-
The solid product, phenyl benzoate, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold water to remove any unreacted starting materials and sodium benzoate.
-
Recrystallize the crude phenyl benzoate from ethanol to obtain the purified product.
-
Dry the purified crystals and determine the yield and melting point (expected: 68-70 °C).[11]
Protocol 2: Microwave-Assisted Solid-Phase Benzoylation of Phenols
This protocol provides an eco-friendly, solvent-free method for the benzoylation of phenols using microwave irradiation.
Materials:
-
Phenolic compound (20.0 mmol)[9]
-
Potassium Carbonate (K₂CO₃), finely ground (1.5 g, 10.0 mmol)[9]
-
Sodium Chloride (NaCl), finely ground (1.5 g)[9]
-
Benzoyl Chloride (2.3 mL, 20.0 mmol)[9]
-
Quartz reaction vessel for microwave reactor
-
Microwave reactor
Procedure:
-
In a mortar and pestle, thoroughly mix the phenolic compound (20.0 mmol) with finely ground potassium carbonate (1.5 g) and sodium chloride (1.5 g).[9] If the phenol is a solid, it should be ground together with the salts.
-
Transfer the mixture to a quartz reaction vessel.
-
Add benzoyl chloride (2.3 mL) to the reaction mixture and mix thoroughly.[9]
-
Place the sealed reaction vessel into the microwave reactor.
-
Irradiate the mixture at 100 W power at 70 °C for 2 minutes.[9] The pressure may rise during the reaction.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the reactor and vessel to cool.
-
Pour the reaction mixture into ice-water.
-
Filter the resulting solid product and wash it with cold water.
-
Recrystallize the product from a suitable solvent, such as methanol-water, to obtain the pure benzoylated phenol.[9]
Visualizations
Caption: Experimental workflow for the Schotten-Baumann benzoylation of phenol.
Caption: Simplified mechanism of the base-catalyzed benzoylation of phenols.
References
- 1. Benzoylation - Unacademy [unacademy.com]
- 2. Write a short note on the Schotten-Baumann reaction of Phenol. | Filo [askfilo.com]
- 3. Benzoylation of phenol in alkaline medium is known as A) Friedel-Craf - askIITians [askiitians.com]
- 4. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 5. medpharma12.com [medpharma12.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Preparation of Phenyl benzoate – Stan's Academy [stansacademy.com]
- 8. scribd.com [scribd.com]
- 9. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]
- 10. chemistnotes.com [chemistnotes.com]
- 11. ijrpr.com [ijrpr.com]
Application Notes and Protocols for Benzoyl Bromide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of benzoyl bromide as a versatile reagent in the synthesis of medicinally relevant compounds. Its heightened reactivity compared to the more commonly used benzoyl chloride offers distinct advantages in specific synthetic contexts, particularly in the preparation of bioactive molecules for drug discovery and development.
I. Introduction to Benzoylation with this compound
Benzoylation, the process of introducing a benzoyl group (-C(O)Ph) into a molecule, is a fundamental transformation in organic synthesis. This functional group is a common motif in a wide array of pharmaceuticals and bioactive compounds. This compound serves as a highly reactive benzoylating agent. The enhanced reactivity of this compound stems from the superior leaving group ability of the bromide ion compared to the chloride ion in nucleophilic acyl substitution reactions. This characteristic makes this compound particularly suitable for acylating sterically hindered or electronically deactivated nucleophiles, often allowing for milder reaction conditions and potentially higher yields.[1]
II. Key Applications in Medicinal Chemistry
This compound is a valuable tool for the synthesis of various classes of bioactive molecules, including potential anticancer and antibacterial agents.
Synthesis of 2-Aryl-4-Benzoyl-Imidazoles as Tubulin Inhibitors
A series of 2-aryl-4-benzoyl-imidazoles (ABIs) have been identified as potent anticancer agents that function by inhibiting tubulin polymerization.[2][3] These compounds interact with the colchicine binding site on tubulin, leading to cell cycle arrest and apoptosis.[2][3] The synthesis of these molecules involves the benzoylation of a 2-aryl-imidazole precursor. While protocols often cite benzoyl chloride, the use of the more reactive this compound can be advantageous, especially when dealing with less nucleophilic imidazole derivatives.
Synthesis of N-Benzoyl Glycine Derivatives as Antibacterial Agents
N-benzoyl glycine (hippuric acid) and its derivatives have demonstrated notable antibacterial activity.[4][5] The benzoylation of glycine or its substituted analogs is a key step in their synthesis. The traditional Schotten-Baumann reaction is commonly employed for this transformation.[4] Utilizing this compound in this reaction can lead to faster reaction times and may be beneficial for acylating more complex or sensitive amino acid substrates.
III. Quantitative Data and Reagent Comparison
The choice of benzoylating agent can significantly impact reaction outcomes. The following table summarizes the general reactivity trend and provides a comparative overview of this compound and benzoyl chloride.
| Parameter | This compound | Benzoyl Chloride | Reference |
| Relative Reactivity | Higher | Lower | [1] |
| Leaving Group Ability | Excellent (Br⁻ is a weaker base) | Good (Cl⁻ is a stronger base) | [1] |
| Reaction Conditions | Milder conditions often suffice | May require more forcing conditions | [1] |
| Typical Reaction Time | Generally shorter | Generally longer | Inferred from reactivity |
| Suitability for Hindered Substrates | More suitable | Less suitable | Inferred from reactivity |
| Cost | Generally higher | Generally lower | General chemical supplier information |
IV. Experimental Protocols
The following are detailed protocols for the synthesis of key bioactive scaffolds using this compound.
General Protocol for the Synthesis of 2-Aryl-4-Benzoyl-Imidazoles
This protocol describes the benzoylation of a 2-aryl-1H-imidazole intermediate.
Materials:
-
2-Aryl-1H-imidazole (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (1.1 eq, 2.5 M in hexanes)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate, Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the 2-aryl-1H-imidazole in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise to the stirred solution. Maintain the temperature at -78 °C and stir for 30 minutes.
-
Add this compound dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 2-aryl-4-benzoyl-imidazole.
Protocol for the Synthesis of N-Benzoyl Glycine (Schotten-Baumann Conditions)
This protocol outlines the benzoylation of glycine in an aqueous basic solution.
Materials:
-
Glycine (1.0 eq)
-
10% Sodium hydroxide (NaOH) solution
-
This compound (1.1 eq)
-
Concentrated Hydrochloric acid (HCl)
-
Ice
Procedure:
-
In a conical flask, dissolve glycine in 10% aqueous NaOH solution.
-
Cool the flask in an ice bath.
-
Add this compound in small portions to the vigorously stirred solution while maintaining the temperature below 5 °C.
-
After the addition is complete, continue to stir the reaction mixture vigorously for 30-60 minutes at room temperature.
-
The reaction progress can be monitored by the disappearance of the pungent smell of this compound.
-
Once the reaction is complete, cool the mixture in an ice bath and acidify by the slow addition of concentrated HCl until the pH is approximately 2-3 (test with litmus paper).
-
A white precipitate of N-benzoyl glycine will form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
The crude product can be recrystallized from hot water to yield pure N-benzoyl glycine.
V. Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpca.org [ijpca.org]
- 5. researchgate.net [researchgate.net]
Application of Benzoyl Bromide in Materials Science Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of benzoyl bromide in materials science research. This compound is a versatile reagent, primarily utilized as a source of bromide ions or for the introduction of benzoyl groups into various matrices. Its applications span the synthesis of advanced nanomaterials, modification of polymers, and the creation of functional organic materials.
Synthesis of Perovskite Nanocrystals
This compound has emerged as a key reagent in the colloidal synthesis of lead-based halide perovskite nanocrystals (NCs). It serves as a reactive and soluble bromide precursor, allowing for controlled nucleation and growth of high-quality NCs with excellent optical properties. This method offers an alternative to traditional approaches, providing greater control over stoichiometry and reaction kinetics.
Application Notes
The use of this compound as a halide precursor allows for the independent tuning of cation and halide ratios in the synthesis of all-inorganic (e.g., CsPbBr₃) and hybrid organic-inorganic (e.g., MAPbBr₃, FAPbBr₃) perovskite nanocrystals.[1][2] This method is particularly advantageous for achieving high photoluminescence quantum yields (PLQYs) and enhanced stability of the resulting nanocrystals.[1][2] The injection of this compound into a solution of metal carboxylates and ligands at elevated temperatures triggers the rapid formation of perovskite NCs.[1][2] The choice of benzoyl halide can also influence the morphology of the resulting nanocrystals, with this compound favoring the formation of cube-shaped CsPbBr₃ nanocrystals.
Quantitative Data
| Precursor System | Nanocrystal Composition | Injection Temperature (°C) | Emission Wavelength (nm) | PLQY (%) | Reference |
| Cs₂CO₃, Pb(CH₃COO)₂·3H₂O, OA, OLAM, ODE / this compound | CsPbBr₃ | 165-200 | - | up to 92 | [1][2] |
| PbO, OA, OLAM, ODE, Methylamine / this compound | MAPbBr₃ | 65 | - | - | [1][2] |
| Cs₂CO₃, Pb(CH₃COO)₂·3H₂O, OA, OLAM, ODE / Benzoyl Chloride/Bromide (1:1) | CsPb(Br,Cl)₃ | 170 | 448 | - | [1][2] |
| Cs₂CO₃, Pb(CH₃COO)₂·3H₂O, OA, OLAM, ODE / this compound/Iodide (5:1) | CsPb(Br,I)₃ | 170 | 544 | - | [1][2] |
| Cs(OAc), Bismuth neodecanoate, ODE, Oleic acid, Oleylamine / this compound | Cs₃Bi₂Br₉ | 120 and 160 | - | - | [3] |
OA: Oleic Acid, OLAM: Oleylamine, ODE: Octadecene
Experimental Protocols
Protocol 1: Synthesis of CsPbBr₃ Nanocrystals [1][2]
-
Preparation of Precursor Solution: In a 25 mL 3-neck round-bottom flask, combine cesium carbonate (16 mg), lead(II) acetate trihydrate (76 mg), oleic acid (0.3 mL), oleylamine (1 mL), and octadecene (5 mL).
-
Degassing: Dry the mixture under vacuum for 1 hour at 130 °C.
-
Injection: Increase the temperature to 165–200 °C under a nitrogen atmosphere. Swiftly inject 0.6 mmol of this compound.
-
Quenching: Immediately cool the reaction mixture in an ice-water bath.
-
Purification: The nanocrystals can be purified by centrifugation and redispersion in a suitable solvent like toluene.
Protocol 2: Synthesis of Lead-Free Cs₃Bi₂Br₉ Nanocrystals [3]
-
Precursor Preparation:
-
Synthesize this compound by reacting benzoyl chloride (2 mL) with LiBr (1.7369 g) in a 25 mL three-neck flask at 75 °C for 4 hours under a nitrogen atmosphere.
-
Prepare a bismuth precursor by dissolving cesium acetate (0.71 mmol) and bismuth neodecanoate (1 mmol) in a mixture of octadecene (10 mL), oleic acid (2.8 mL), and oleylamine (1.9 mL).
-
-
Degassing: Heat the bismuth precursor mixture to 100 °C in a vacuum for 90 minutes.
-
Injection: Increase the temperature to 120 °C or 160 °C and inject the prepared this compound solution.
-
Characterization: The resulting nanocrystals can be characterized for their structural and optical properties using techniques like XRD, UV-Vis spectroscopy, and TEM.
Workflow Diagram
Caption: Workflow for the synthesis of perovskite nanocrystals using this compound.
Functionalization of Polymers
This compound can be employed for the chemical modification of polymers to introduce benzoyl groups, thereby altering their physical and chemical properties. This functionalization can enhance thermal stability, solubility, and provide reactive sites for further modifications.
Application Notes
The benzoylation of natural polymers like chitosan can lead to derivatives with improved properties. While benzoyl chloride is more commonly cited, the principles of the Schotten-Baumann reaction are applicable for this compound as well, often in the presence of a base to neutralize the HBr byproduct. Such modifications can introduce hydrophobic benzoyl groups onto the hydrophilic polymer backbone, creating amphiphilic materials with potential applications in drug delivery and as emulsifiers. In synthetic polymers, such as syndiotactic polystyrene, benzoylation can be achieved via Friedel-Crafts acylation, where this compound can act as the acylating agent in the presence of a Lewis acid catalyst.
Quantitative Data
Quantitative data for polymer functionalization using this compound is less commonly reported in readily available literature compared to benzoyl chloride. Researchers should perform optimization studies to determine ideal reaction conditions and degrees of substitution.
| Polymer | Modifying Agent | Catalyst/Base | Solvent | Reaction Conditions | Degree of Substitution | Reference |
| Chitosan | Benzoyl Chloride | NaOH | Aqueous | Room Temperature | - | [1] (by analogy) |
| Syndiotactic Polystyrene | Benzoyl Chloride | AlCl₃ | Carbon Disulfide | - | Variable | [2] (by analogy) |
Experimental Protocols
Protocol 3: Benzoylation of Chitosan (Conceptual, adapted from Benzoyl Chloride methods)
-
Dissolution: Disperse chitosan powder in an aqueous sodium hydroxide solution and stir until a homogeneous suspension is formed.
-
Reaction: Cool the mixture in an ice bath. Add this compound dropwise to the stirred suspension.
-
Stirring: Allow the reaction to proceed at room temperature for a specified duration (e.g., 12-24 hours).
-
Neutralization and Precipitation: Neutralize the reaction mixture with a suitable acid (e.g., acetic acid). The benzoylated chitosan will precipitate.
-
Purification: Filter the precipitate, wash thoroughly with water and ethanol to remove unreacted reagents and byproducts, and dry under vacuum.
Logical Relationship Diagram
Caption: Logical relationship for the benzoylation of a polymer.
Synthesis of Functional Organic Materials
This compound is a valuable reagent in organic synthesis for the construction of more complex molecules with applications in materials science, such as liquid crystals. The benzoyl group is a common moiety in mesogenic compounds, and its introduction can influence the liquid crystalline properties of the material.
Application Notes
In the synthesis of liquid crystals, this compound can be used to introduce a benzoyl group, often through reaction with a hydroxyl or amino functional group on a precursor molecule. This is typically carried out in the presence of a base to scavenge the HBr formed during the reaction. The rigid benzoyl group can contribute to the formation of the mesophases that are characteristic of liquid crystals.
Experimental Protocols
Protocol 4: Synthesis of a Liquid Crystal Precursor (Illustrative)
-
Reactant Setup: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve the starting material containing a hydroxyl group (e.g., 3,4-dihydro-7-hydroxy-2(1H)-quinolinone) and a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMF).[3]
-
Addition of this compound: Add this compound to the solution.
-
Reaction: Stir the reaction mixture at room temperature for an extended period (e.g., 12 hours) to ensure complete reaction.
-
Work-up: Perform an aqueous work-up by extracting the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine to remove impurities.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Signaling Pathway Analogy Diagram
Caption: Synthetic pathway for a liquid crystal precursor using this compound.
References
Application Notes and Protocols for the Selective Benzoylation of Diols Using Benzoyl Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the selective benzoylation of diols utilizing benzoyl bromide. This method is crucial for the regioselective protection of hydroxyl groups, a common challenge in the synthesis of complex molecules such as natural products and pharmaceuticals. The following sections detail the reaction principles, experimental protocols, and key data for achieving high selectivity in the monobenzoylation of primary and secondary diols.
Introduction
The selective protection of one hydroxyl group in the presence of others within a polyol structure is a fundamental task in organic synthesis. Benzoyl esters are valuable protecting groups due to their stability under a wide range of reaction conditions and their susceptibility to cleavage under basic conditions. This compound, as a highly reactive acylating agent, offers a rapid and efficient means of benzoylation. However, its high reactivity necessitates carefully controlled conditions to achieve selectivity. This document outlines catalytic methods that promote the regioselective benzoylation of diols, primarily favoring the less sterically hindered primary hydroxyl group over secondary ones.
Reaction Principles and Mechanisms
The selective benzoylation of diols can be achieved through several catalytic approaches. The general principle involves the activation of either the diol or the benzoylating agent to facilitate a regioselective reaction. Common strategies include the use of organobases, Lewis acids, or organotin catalysts.
A plausible mechanism for a base-catalyzed selective benzoylation of a primary hydroxyl group in a diol involves the formation of a hydrogen-bonded complex between the diol and the base. This complex enhances the nucleophilicity of the primary hydroxyl group, which then preferentially attacks the this compound.
Tabulated Quantitative Data
The following tables summarize typical reaction conditions and yields for the selective monobenzoylation of various diols. While much of the literature focuses on benzoyl chloride, these conditions are adaptable for the more reactive this compound, potentially allowing for shorter reaction times or lower temperatures.
Table 1: Organobase-Catalyzed Selective Benzoylation of Diols
| Diol Substrate | Benzoylating Agent | Catalyst (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product (Primary Monobenzoate) | Yield (%) | Reference |
| 1,3-Propanediol | 1-Benzoylimidazole | DBU (0.2) | - | MeCN | 50 | 8 | 3-Hydroxypropyl benzoate | 92 | [1] |
| 1,4-Butanediol | 1-Benzoylimidazole | DBU (0.2) | - | MeCN | 50 | 8 | 4-Hydroxybutyl benzoate | 95 | [1] |
| (±)-1,2-Propanediol | 1-Benzoylimidazole | DBU (0.2) | - | MeCN | 50 | 8 | 2-Hydroxypropyl benzoate | 88 | [1] |
Note: 1-Benzoylimidazole is used here, but similar selectivity is expected with this compound under these catalytic conditions.
Table 2: Lewis Acid-Catalyzed Selective Benzoylation of Diols
| Diol Substrate | Benzoylating Agent | Catalyst (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product (Selective Monobenzoate) | Yield (%) | Reference |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Benzoyl Chloride | FeCl₃ (0.1) / Acetylacetone (0.31) | DIPEA (1.9) | MeCN | rt | 4-12 | Methyl 2-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranoside | 89 | [2][3] |
| 1,2-Octanediol | Benzoyl Chloride | FeCl₃ (0.1) / Acetylacetone (0.31) | DIPEA (1.9) | MeCN | rt | 4-12 | 1-(Benzoyloxy)octan-2-ol | 85 | [4] |
| 1,3-Butanediol | Benzoyl Chloride | FeCl₃ (0.1) / Acetylacetone (0.31) | DIPEA (1.9) | MeCN | rt | 4-12 | 4-(Benzoyloxy)butan-2-ol | 82 | [4] |
Note: Benzoyl chloride is used in these examples; this compound is expected to react faster.
Experimental Protocols
Protocol 1: Organobase-Catalyzed Selective Monobenzoylation of a Primary Diol
This protocol is adapted from procedures using 1-benzoylimidazole and is expected to be effective with this compound for the selective benzoylation of a primary hydroxyl group.[1][5]
Materials:
-
Diol (e.g., 1,4-butanediol)
-
This compound
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous acetonitrile (MeCN)
-
Ethyl acetate
-
Petroleum ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the diol (1.0 equiv.) in anhydrous acetonitrile, add DBU (0.2 equiv.).
-
Stir the mixture at room temperature for 10 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 equiv.) in anhydrous acetonitrile dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (ethyl acetate/petroleum ether gradient) to afford the monobenzoylated product.
Protocol 2: Lewis Acid-Catalyzed Selective Monobenzoylation of an Unsymmetrical Diol
This protocol is adapted from the FeCl₃/acetylacetone catalyzed benzoylation with benzoyl chloride and is suitable for the selective benzoylation of unsymmetrical diols.[2][3][4]
Materials:
-
Unsymmetrical diol (e.g., 1,2-propanediol)
-
This compound
-
Iron(III) chloride (FeCl₃)
-
Acetylacetone
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile (MeCN)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the unsymmetrical diol (1.0 equiv.), acetylacetone (0.31 equiv.), and FeCl₃ (0.1 equiv.) in anhydrous acetonitrile.
-
Add DIPEA (1.9 equiv.) to the mixture and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C.
-
Add this compound (1.2 equiv.) dropwise.
-
Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent in vacuo.
-
Purify the residue by silica gel column chromatography to yield the desired monobenzoylated product.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism for base-catalyzed selective benzoylation.
Caption: General experimental workflow for selective benzoylation.
Caption: Factors influencing regioselectivity in diol benzoylation.
References
- 1. Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase [mdpi.com]
- 2. Regio/Site-Selective Benzoylation of Carbohydrates by Catalytic Amounts of FeCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Benzoyl Bromide for the Introduction of Benzoyl Protecting Groups
Introduction
In the realm of multi-step organic synthesis, particularly in pharmaceutical and natural product synthesis, the judicious use of protecting groups is paramount for achieving chemoselectivity. The benzoyl (Bz) group is a robust and versatile protecting group for hydroxyl, amino, and thiol functionalities. It is stable under a range of reaction conditions, yet can be removed when desired. Benzoyl bromide serves as a highly reactive reagent for the introduction of the benzoyl group, offering certain advantages over the more commonly used benzoyl chloride, such as increased reactivity, which can be beneficial for the protection of less nucleophilic or sterically hindered substrates. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in protecting group strategies.
Key Advantages of the Benzoyl Protecting Group:
-
Stability: The benzoyl group is stable to a wide range of acidic and oxidative conditions, and is more stable than the acetyl group.[1]
-
Crystallinity: Benzoyl derivatives are often crystalline solids with sharp melting points, which facilitates purification and characterization.[2]
-
Orthogonality: The benzoyl group can be employed in orthogonal protection strategies, where it can be selectively removed in the presence of other protecting groups such as silyl ethers and benzyl ethers.[3]
Reactivity of this compound:
This compound is a powerful acylating agent. Its reactivity stems from the good leaving group ability of the bromide ion compared to the chloride ion in benzoyl chloride. This enhanced reactivity allows for benzoylation reactions to proceed under milder conditions or with substrates that are less reactive. However, this heightened reactivity also necessitates careful handling and storage, as this compound is sensitive to moisture and is a strong lachrymator.[4]
Experimental Protocols
Safety Precautions: this compound is a corrosive and lachrymatory substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Protocol 1: O-Benzoylation of a Primary Alcohol
This protocol describes the protection of a primary alcohol using this compound and a non-nucleophilic base.
Materials:
-
Primary alcohol
-
This compound (1.1 - 1.2 equivalents)
-
Pyridine or Triethylamine (1.5 - 2.0 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add the anhydrous pyridine or triethylamine to the stirred solution.
-
Addition of this compound: Add this compound dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford the pure benzoyl ester.
-
Protocol 2: N-Benzoylation of a Primary Amine
This protocol is based on the Schotten-Baumann reaction conditions, adapted for this compound.
Materials:
-
Primary amine
-
This compound (1.1 equivalents)
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Cold water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a conical flask, dissolve the primary amine in 10% aqueous NaOH solution.
-
Addition of this compound: While vigorously shaking or stirring the flask, add this compound in small portions. The reaction is exothermic and the flask may need to be cooled in an ice bath to maintain a moderate temperature.
-
Reaction Completion: Continue vigorous shaking for 15-20 minutes after the addition of this compound is complete. The smell of this compound should dissipate, and a solid precipitate of the benzamide should form.[5]
-
Work-up:
-
Dilute the reaction mixture with cold water to ensure complete precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the product thoroughly with cold water to remove any unreacted starting materials and salts.
-
-
Purification:
-
The crude benzamide can be purified by recrystallization from ethanol or an ethanol-water mixture to yield the pure product.[1]
-
Protocol 3: S-Benzoylation of a Thiol
This protocol describes the formation of a thioester from a thiol and this compound.
Materials:
-
Thiol
-
This compound (1.1 equivalents)
-
Triethylamine (1.2 equivalents) or Potassium Carbonate (1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the thiol in anhydrous THF or DCM.
-
Addition of Base: Add triethylamine or potassium carbonate to the solution and stir for 10-15 minutes at room temperature.
-
Addition of this compound: Add this compound dropwise to the stirred mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting thiol is consumed. The reaction is typically complete within a few hours at room temperature.
-
Work-up:
-
Quench the reaction with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude thioester by column chromatography on silica gel.
-
Data Presentation
The following tables summarize typical reaction conditions and yields for the introduction of the benzoyl protecting group using benzoyl halides. The data for this compound is projected based on its higher reactivity compared to benzoyl chloride.
Table 1: O-Benzoylation of Alcohols
| Substrate | Benzoylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Alcohol | Benzoyl Chloride | Pyridine | DCM | 0 to RT | 2-4 | ~90 | Analogous to[1] |
| Phenol | Benzoyl Chloride | NaOH (aq) | Water/DCM | RT | 0.5-1 | >95 | [6] |
| Primary Aliphatic Alcohol | This compound | Pyridine | DCM | 0 to RT | < 2 | 90-98 | Projected |
| Secondary Aliphatic Alcohol | This compound | Pyridine | DCM | 0 to RT | 1-3 | 85-95 | Projected |
Table 2: N-Benzoylation of Amines
| Substrate | Benzoylating Agent | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| Aniline | Benzoyl Chloride | NaOH (aq) | Water | RT | 15-20 | >95 | [5] |
| p-Toluidine | Benzoyl Chloride | None | Neat | RT | 3-5 | 96 | [7] |
| Benzylamine | This compound | NaOH (aq) | Water | RT | < 15 | >95 | Projected |
| Diethylamine | This compound | Pyridine | DCM | 0 to RT | < 60 | 90-97 | Projected |
Table 3: S-Benzoylation of Thiols
| Substrate | Benzoylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | Benzoyl Chloride | Pyridine | DCM | 0 to RT | 1-2 | ~90 | Analogous to[8] |
| Benzyl Mercaptan | This compound | Et3N | THF | RT | < 2 | 90-98 | Projected |
| 1-Dodecanethiol | This compound | K2CO3 | DCM | RT | 1-3 | 88-96 | Projected |
*Projected data is based on the increased reactivity of this compound relative to benzoyl chloride and analogies to similar reactions.
Mandatory Visualization
General Workflow for Benzoyl Protection and Deprotection
Caption: General workflow for the application of this compound as a protecting agent.
Orthogonal Protection Strategy in a Multi-step Synthesis
This diagram illustrates a hypothetical multi-step synthesis where a benzoyl group is used orthogonally to a silyl protecting group.
Caption: Orthogonal use of Benzoyl and Silyl protecting groups in a synthetic route.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. scribd.com [scribd.com]
- 3. An orthogonal approach for the precise synthesis of phenylpropanoid sucrose esters - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ00881E [pubs.rsc.org]
- 4. Benzyl Bromide [commonorganicchemistry.com]
- 5. allbachelor.com [allbachelor.com]
- 6. Phenol - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. BJOC - Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid [beilstein-journals.org]
Troubleshooting & Optimization
How to improve the yield of benzoylation using benzoyl bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and efficiency of benzoylation reactions using benzoyl bromide.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in benzoylation reactions?
A1: The most frequent cause of low yields is the hydrolysis of the benzoylating agent (this compound or the more commonly used benzoyl chloride) by water present in the reaction mixture.[1][2] This side reaction consumes the reagent and reduces the amount available to react with the target substrate. Additionally, the hydrochloric or hydrobromic acid produced during the reaction can protonate the amine nucleophile, rendering it unreactive.[3]
Q2: How do Schotten-Baumann conditions improve benzoylation yield?
A2: The Schotten-Baumann reaction is performed using a two-phase system, typically an organic solvent and an aqueous solution of a base like sodium hydroxide (NaOH).[4][5] The base plays a crucial dual role: it neutralizes the hydrogen halide (HBr or HCl) byproduct, preventing the protonation and deactivation of the amine or alcohol substrate, and drives the reaction equilibrium towards product formation.[3][6][7] This method is particularly effective at minimizing side reactions.[1]
Q3: When should I use an organic base like pyridine instead of an inorganic base like NaOH?
A3: An organic base, such as pyridine or triethylamine (Et3N), is preferred for substrates that are sensitive to hydrolysis or degradation under the strongly basic aqueous conditions of the Schotten-Baumann reaction.[8][9] These reactions are typically run in anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[8][10] Pyridine can also act as a nucleophilic catalyst, forming a highly reactive benzoylpyridinium intermediate that accelerates the reaction.[6][7]
Q4: My substrate is sterically hindered. How can I improve the reaction efficiency?
A4: For sterically hindered alcohols or amines, reaction rates can be very slow.[6][8] To improve yields, consider the following strategies:
-
Use a more reactive benzoylating agent: While this compound is more reactive than benzoyl chloride, you could consider even more reactive agents like benzoyl iodide, though it is less stable.[10]
-
Employ a catalyst: A nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) is highly effective, especially when used with an organic base like triethylamine.[8][9]
-
Increase reaction temperature: Gently heating the reaction may be necessary, but monitor carefully for potential side reactions or degradation.[8]
-
Extend reaction time: Hindered substrates may simply require longer reaction times for complete conversion.
Q5: What are common byproducts, and how can I minimize their formation?
A5: Besides the hydrolysis product (benzoic acid), common byproducts can include di-benzoylated products if the substrate has multiple reactive sites or products from side reactions if the molecule is complex.[11] To minimize byproducts:
-
Control stoichiometry: Use a stoichiometric amount of this compound, especially for substrates with multiple nucleophilic sites where mono-benzoylation is desired.
-
Maintain low temperatures: Adding the this compound dropwise at a low temperature (e.g., 0 °C) can help control the reaction rate and improve selectivity.[10]
-
Use an inert atmosphere: Performing the reaction under nitrogen or argon can prevent side reactions with atmospheric moisture and oxygen.[10]
Troubleshooting Guide
| Problem Statement | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion of Starting Material | 1. Inactive Benzoylating Agent: this compound/chloride has hydrolyzed due to improper storage. 2. Insufficient Activation: The base is not effective enough, or a catalyst is needed. 3. Steric Hindrance: The nucleophilic site on the substrate is difficult to access.[8] 4. Low Temperature: The reaction requires more energy to proceed. | 1. Use a fresh or purified bottle of this compound/chloride.[8] 2. Switch to a stronger base or add a catalyst like DMAP.[8][9] 3. Increase reaction time, consider a more reactive benzoylating agent, or use a catalytic approach.[8][10] 4. Optimize the reaction temperature by gently heating, while monitoring for byproduct formation.[8] |
| Significant Amount of Benzoic Acid in Product | Hydrolysis of this compound: Presence of water in the solvent, reagents, or from the atmosphere. | 1. Use anhydrous solvents (e.g., dry DCM, THF).[8] 2. Ensure all glassware is oven-dried. 3. Run the reaction under an inert atmosphere (Nitrogen or Argon).[10] 4. For Schotten-Baumann conditions, ensure the organic phase containing the substrate and this compound is well-stirred with the aqueous base to favor the desired reaction over hydrolysis.[1] |
| Product Degradation During Workup or Purification | 1. Hydrolysis of Ester/Amide Product: Exposure to acidic or basic aqueous conditions during workup.[8] 2. Degradation on Silica Gel: The product may be sensitive to the acidic nature of standard silica gel. | 1. Perform a neutral workup. Wash the organic layer with a saturated sodium bicarbonate solution to remove acid, followed by brine.[8] 2. Avoid protic solvents (e.g., methanol) during chromatography if the product is sensitive.[8] 3. Deactivate silica gel by pre-treating it with a small amount of triethylamine in the eluent.[8] |
| Difficulty Separating Product from Starting Material | Similar Polarities: The product and unreacted starting material have very similar Rf values in TLC. | 1. Optimize the mobile phase for column chromatography; a gradient elution may be necessary.[8] 2. If the starting material contains an amine or alcohol, it can be "scavenged" by reacting it with an isocyanate resin or by performing an acidic or basic wash to extract it from the organic phase. |
Experimental Protocols
Protocol 1: General Benzoylation using Schotten-Baumann (Aqueous) Conditions
This protocol is suitable for the benzoylation of many primary and secondary amines.
-
Dissolve the Substrate: In a round-bottom flask, dissolve the amine or alcohol (1.0 eq.) in a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Add Aqueous Base: Add an aqueous solution of 10% sodium hydroxide (2.0-3.0 eq.).
-
Cool the Mixture: Cool the flask to 0 °C in an ice bath with vigorous stirring.
-
Add this compound: Add this compound (1.1-1.2 eq.) dropwise to the biphasic mixture over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC indicates the consumption of the starting material.
-
Workup: Separate the organic layer. Wash it sequentially with water, dilute HCl (to remove any unreacted amine), saturated sodium bicarbonate solution (to remove benzoic acid), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.[2]
Protocol 2: Benzoylation using Pyridine (Anhydrous) Conditions
This protocol is ideal for base-sensitive substrates or when anhydrous conditions are required.
-
Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine or alcohol substrate (1.0 eq.) and an anhydrous aprotic solvent (e.g., dichloromethane).[10]
-
Add Base: Add anhydrous pyridine (2.0 eq.) to the stirred solution. If the substrate is particularly unreactive, add a catalytic amount of DMAP (0.05-0.1 eq.).[8]
-
Cool the Mixture: Cool the solution to 0 °C in an ice bath.[10]
-
Add this compound: Add this compound (1.1 eq.) dropwise to the reaction mixture.[10]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.[10]
-
Workup: Dilute the reaction mixture with the organic solvent. Wash sequentially with dilute aqueous HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via column chromatography or recrystallization.
Data Summary
The choice of reaction conditions significantly impacts the yield of the benzoylation reaction. The following table summarizes general outcomes based on different methodologies.
| Method | Base | Solvent System | Typical Substrates | Key Advantages | Potential Issues |
| Schotten-Baumann | NaOH, KOH[6] | Biphasic (e.g., DCM/Water)[5] | Primary/Secondary Amines, Phenols[7] | Inexpensive, effective acid scavenger, simple setup.[1] | Substrate must be stable to strong aqueous base; hydrolysis of this compound is a competing reaction.[1][8] |
| Anhydrous Organic | Pyridine, Triethylamine (Et₃N)[9] | Anhydrous Aprotic (DCM, THF, Acetonitrile)[8] | Base-sensitive substrates, sterically hindered alcohols/amines. | Milder conditions, avoids water, suitable for sensitive molecules.[10] | Organic bases can be difficult to remove; requires strictly anhydrous conditions. |
| Catalytic | Et₃N + DMAP[8] | Anhydrous Aprotic (DCM, THF)[8] | Unreactive or sterically hindered substrates. | Significantly increases reaction rate for difficult substrates.[8] | DMAP is toxic and must be handled with care; requires anhydrous conditions. |
Visual Guides
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. scribd.com [scribd.com]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Benzoylation - Unacademy [unacademy.com]
- 6. assets-global.website-files.com [assets-global.website-files.com]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Benzoylation Reaction Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing benzoic acid byproduct from benzoylation reaction mixtures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification process.
Issue 1: Emulsion Formation During Liquid-Liquid Extraction
Q: I am trying to remove benzoic acid using a basic wash (e.g., sodium bicarbonate), but a thick emulsion has formed between the organic and aqueous layers, making separation impossible. What should I do?
A: Emulsion formation is a common issue, often caused by the presence of surfactant-like molecules or vigorous shaking.[1] Here are several strategies to break the emulsion:
-
Patience: Allow the separatory funnel to stand undisturbed for some time (15-30 minutes). Sometimes, the layers will separate on their own.[2][3]
-
Gentle Swirling: In the future, use gentle swirling or inverting of the separatory funnel instead of vigorous shaking to mix the layers.[1]
-
Addition of Brine: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[1][2]
-
Addition of Salt: Add a small amount of solid sodium chloride directly to the emulsion and swirl gently.[2]
-
Change in pH: A slight adjustment of the aqueous layer's pH can sometimes disrupt the emulsion.
-
Filtration: As a last resort, the entire mixture can be filtered through a pad of Celite® or glass wool to break up the emulsion.[1][2]
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[1]
Issue 2: Benzoic Acid Remains in the Organic Layer After Extraction
Q: I have performed multiple washes with a basic solution, but I still detect benzoic acid in my organic product layer. Why is this happening and how can I improve the removal?
A: Incomplete removal of benzoic acid can be due to several factors:
-
Insufficient Base: Ensure you are using a sufficient molar excess of the base to react with all the benzoic acid.
-
Inefficient Mixing: Ensure thorough (but gentle) mixing of the two phases to allow for the acid-base reaction to occur at the interface.
-
pH of Aqueous Layer: Check the pH of the aqueous layer after extraction. It should be basic. If not, add more base.
-
Use of a Stronger Base: If using a weak base like sodium bicarbonate is not effective, consider using a stronger base like sodium hydroxide. However, be cautious as a strong base could potentially hydrolyze your desired ester product.[4]
-
Multiple Washes: Perform multiple extractions with smaller volumes of the basic solution rather than a single extraction with a large volume. This is generally more efficient.
Issue 3: Product and Benzoic Acid Co-crystallize
Q: I am trying to purify my solid product by recrystallization, but the benzoic acid is co-crystallizing with it. How can I prevent this?
A: Co-crystallization can occur when the product and impurity have similar solubility profiles or when the impurity is present in high concentrations.[5] Consider the following:
-
Solvent Selection: Experiment with different recrystallization solvents. The ideal solvent will have high solubility for your product at elevated temperatures and low solubility at lower temperatures, while having a different solubility profile for benzoic acid.[6]
-
Slow Cooling: Allow the solution to cool slowly. Rapid cooling can trap impurities within the crystal lattice.[7]
-
Initial Purification: If the concentration of benzoic acid is very high, it may be beneficial to perform a preliminary purification step, such as a quick acid-base extraction, to reduce the amount of benzoic acid before recrystallization.
-
Seeding: Use a pure crystal of your desired product to seed the crystallization process. This can encourage the selective crystallization of your product.[8]
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for removing benzoic acid from a benzoylation reaction?
A1: The most common and generally most efficient method is liquid-liquid extraction using a mild aqueous base.[9] Washing the organic reaction mixture with a saturated solution of sodium bicarbonate or sodium carbonate will convert the benzoic acid into its water-soluble sodium benzoate salt, which will then be extracted into the aqueous layer.[9][10] This method is effective for separating acidic byproducts from neutral or basic organic products.
Q2: How do I choose between using a weak base (like sodium bicarbonate) and a strong base (like sodium hydroxide) for the extraction?
A2: The choice of base depends on the stability of your desired product.
-
Sodium Bicarbonate (Weak Base): This is generally the preferred choice as it is less likely to cause hydrolysis of ester products.[4] It is sufficiently basic to deprotonate benzoic acid.
-
Sodium Hydroxide (Strong Base): This can be used for more stubborn separations or if your product is not base-sensitive. Be aware of the increased risk of hydrolyzing your product, especially with prolonged exposure or elevated temperatures.[11]
Q3: Can I use recrystallization to remove benzoic acid?
A3: Yes, recrystallization can be an effective purification technique, particularly if your desired product is a solid.[7][12] The success of this method depends on finding a suitable solvent in which the solubility of your product and benzoic acid are significantly different at varying temperatures.[6] Benzoic acid is highly soluble in hot water and much less soluble in cold water, a property that can be exploited for purification.[7][13]
Q4: When should I consider using column chromatography?
A4: Column chromatography is a powerful purification technique that should be considered in the following scenarios:
-
When both your product and benzoic acid are solids with similar solubility profiles, making recrystallization difficult.
-
If your product is a non-polar compound, as the more polar benzoic acid will adhere more strongly to the silica or alumina stationary phase and elute later.[14]
-
When high purity of the final product is required.[15]
-
For small-scale reactions where other methods might lead to significant product loss.[4]
Q5: How can I confirm that all the benzoic acid has been removed?
A5: The removal of benzoic acid can be monitored by a few analytical techniques:
-
Thin-Layer Chromatography (TLC): Spot the crude reaction mixture and the purified product on a TLC plate. The disappearance of the benzoic acid spot in the purified product lane indicates its removal. Benzoic acid is a relatively polar compound.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The characteristic peaks of benzoic acid in the 1H and 13C NMR spectra should be absent in the spectrum of the purified product.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for quantitative analysis to confirm the absence of benzoic acid in the final product.[16][17]
Data Presentation
Table 1: Solubility of Benzoic Acid in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 0 | 0.17[13] |
| Water | 25 | 0.34[13] |
| Water | 100 | 5.63[13] |
| Ethanol | - | Highly Soluble[13][18] |
| Chloroform | - | Soluble[18] |
| Diethyl Ether | - | Soluble[18] |
Table 2: Efficiency of Benzoic Acid Extraction Methods
| Method | System | Efficiency |
| Liquid-Liquid Extraction | Benzoic acid/n-heptane/water in a single stage HRDC extractor | 46%[19][20] |
| Aqueous Two-Phase System | PEG-1500 (15 wt %)/Na2SO4 (9 wt %) | 90.37% (at 20°C)[21] |
Experimental Protocols
Protocol 1: Removal of Benzoic Acid by Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel.
-
First Basic Wash: Add a volume of saturated aqueous sodium bicarbonate solution equal to about half the volume of the organic layer.
-
Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from carbon dioxide evolution.[9] Close the stopcock and gently swirl or invert the funnel for 1-2 minutes to ensure thorough mixing.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate.
-
Draining: Drain the lower aqueous layer. To determine which layer is aqueous, you can add a few drops of water and observe which layer it joins.
-
Repeat Washes: Repeat the washing process (steps 3-6) two more times with fresh sodium bicarbonate solution.
-
Water Wash: Wash the organic layer with a portion of deionized water to remove any residual base.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization from Water (for solid products)
-
Dissolution: In an Erlenmeyer flask, add the crude solid product containing benzoic acid. Add a minimal amount of hot water to dissolve the solid completely.[7][12]
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.[7]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.[8]
-
Vacuum Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of ice-cold water to remove any adhering mother liquor.[7]
-
Drying: Allow the crystals to dry completely in the air or in a desiccator.
Mandatory Visualizations
Caption: Decision tree for selecting a purification method.
Caption: Workflow for liquid-liquid extraction.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. d.web.umkc.edu [d.web.umkc.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 13. Page loading... [guidechem.com]
- 14. web.uvic.ca [web.uvic.ca]
- 15. youtube.com [youtube.com]
- 16. zodiaclifesciences.com [zodiaclifesciences.com]
- 17. helixchrom.com [helixchrom.com]
- 18. solubilityofthings.com [solubilityofthings.com]
- 19. researchgate.net [researchgate.net]
- 20. e3s-conferences.org [e3s-conferences.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Benzoyl Protecting Group Removal from Amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering difficulties with the removal of the benzoyl (Bz) protecting group from amines.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing a benzoyl protecting group from an amine?
The most common methods for N-benzoyl deprotection are hydrolysis under acidic or basic conditions, and reductive cleavage. The choice of method depends on the stability of the substrate and the presence of other functional groups.
Q2: Why is my benzoyl deprotection reaction not going to completion?
Incomplete deprotection can be due to several factors:
-
Insufficiently harsh conditions: Benzamides are generally stable, and their hydrolysis often requires forcing conditions such as refluxing in strong acids or bases.[1][2]
-
Steric hindrance: A sterically hindered benzoyl group may be difficult to remove, requiring longer reaction times or more potent reagents.
-
Inadequate reagent stoichiometry: Ensure a sufficient excess of the acid, base, or reducing agent is used.
-
Poor solubility: The substrate must be soluble in the reaction solvent for the reaction to proceed efficiently.
Q3: I am observing side reactions during the deprotection. What could be the cause?
Side reactions are common, especially under harsh deprotection conditions.
-
Acid-catalyzed hydrolysis: Can lead to the cleavage of other acid-labile protecting groups like Boc or tert-butyl esters.
-
Base-catalyzed hydrolysis: Can cause epimerization of adjacent chiral centers or hydrolysis of other base-labile groups like esters.
-
Reductive cleavage (e.g., with LiAlH₄): This is a very strong reducing agent and will reduce other functional groups such as esters, carboxylic acids, and nitriles.[3][4]
Q4: How can I selectively deprotect a benzoyl group in the presence of other protecting groups?
Achieving chemoselectivity can be challenging due to the harsh conditions often required for benzoyl group removal.
-
vs. Boc group: Acidic deprotection of a benzoyl group will also cleave a Boc group. Basic or reductive methods may offer some selectivity, but this is substrate-dependent.
-
vs. Cbz group: Reductive cleavage of a Cbz group using catalytic hydrogenation is generally milder than the conditions required for benzoyl removal. Therefore, it is often possible to remove a Cbz group in the presence of a benzoyl group.
-
vs. Ester group: Both benzamides and esters are susceptible to hydrolysis under acidic and basic conditions. Reductive cleavage of the benzoyl group with a reagent like LiAlH₄ will also reduce the ester. Milder, more specific methods would be required for selectivity.
Troubleshooting Guides
Issue 1: Incomplete or Slow Acidic Hydrolysis
Question: My N-benzoyl deprotection using concentrated HCl is very slow or has stalled. What can I do?
Answer:
-
Increase Temperature: Refluxing is often necessary for complete hydrolysis.[5]
-
Increase Acid Concentration: Using a more concentrated acid, such as 6N HCl, and sometimes in a co-solvent like acetic acid, can accelerate the reaction.[1] Reaction times of up to 48 hours may be required.[1]
-
Check Solubility: Ensure your substrate is soluble in the acidic medium. If not, consider adding a co-solvent like dioxane or ethanol.
-
Alternative Acids: For some substrates, a mixture of HBr in acetic acid can be effective.[6]
Issue 2: Low Yields in Basic Hydrolysis
Question: I am getting a low yield of my deprotected amine after basic hydrolysis with NaOH. What are the potential issues?
Answer:
-
Incomplete Reaction: As with acidic hydrolysis, prolonged heating at reflux is often required.[7][8]
-
Product Degradation: The free amine product may be unstable under the harsh basic conditions. Consider using a milder base like sodium methoxide or sodium ethoxide in an alcoholic solvent.[5]
-
Work-up Issues: Ensure complete neutralization of the reaction mixture to precipitate the product if it is an acid, or to ensure the amine is in its free base form for extraction.
Issue 3: Unwanted Reduction of Other Functional Groups with LiAlH₄
Question: I am trying to remove a benzoyl group with LiAlH₄, but it is also reducing an ester in my molecule. How can I avoid this?
Answer: LiAlH₄ is a powerful and generally non-selective reducing agent for carbonyl compounds.[3][9]
-
Alternative Reducing Agents: Unfortunately, there are few milder reducing agents that will effectively cleave a benzamide without affecting other reducible groups.
-
Protecting Group Strategy: The best approach is to plan your synthetic route to avoid having a LiAlH₄-sensitive group present during the benzoyl deprotection step.
-
Consider Hydrolysis: If your molecule can tolerate it, acidic or basic hydrolysis would be a better option to avoid reduction of the ester.
Data Presentation
Table 1: Comparison of Common Benzoyl Deprotection Methods from Amines
| Method | Reagents & Conditions | Typical Reaction Time | Typical Yield | Advantages | Disadvantages |
| Acidic Hydrolysis | Conc. HCl or 6N HCl, reflux | 12 - 48 hours[1] | Moderate to High | Readily available reagents. | Harsh conditions, not suitable for acid-labile substrates. |
| Basic Hydrolysis | 10% NaOH or KOH, reflux | 1 - 15 hours[7][10] | Moderate to High | Effective for robust molecules. | Harsh conditions, can cause epimerization or cleave base-labile groups. |
| Alkoxide-mediated | Sodium methoxide in methanol, heat | Several hours | Variable | Milder than strong aqueous bases. | May not be effective for all substrates. |
| Reductive Cleavage | LiAlH₄ in THF or ether, reflux | 2 - 24 hours | High | Effective for robust amides. | Reduces many other functional groups, not chemoselective.[3] |
Experimental Protocols
Protocol 1: Acidic Hydrolysis of a Benzamide
This protocol is a general guideline for the acidic hydrolysis of a primary N-benzoyl protected amine.
-
Dissolution: Dissolve the benzamide in a suitable solvent (e.g., ethanol or dioxane).
-
Acid Addition: Add an excess of concentrated hydrochloric acid (e.g., 6N HCl). A typical ratio is 1:1 solvent to aqueous acid.
-
Heating: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). The reaction may take several hours to days to complete.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid with a base (e.g., saturated sodium bicarbonate solution) until the pH is basic.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.
-
-
Purification: Purify the crude product by column chromatography, distillation, or recrystallization as needed.
Protocol 2: Basic Hydrolysis of a Benzamide
This protocol provides a general procedure for the basic hydrolysis of a primary N-benzoyl protected amine.
-
Reaction Setup: In a round-bottom flask, combine the benzamide with a 10% aqueous solution of sodium hydroxide.[10]
-
Heating: Heat the mixture to reflux. For benzamide itself, this can take around 45 minutes.[10]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the product is an amine, extract directly with an organic solvent.
-
If the product is an amino acid, carefully acidify the cooled reaction mixture with an acid (e.g., concentrated HCl) to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
-
Purification: Recrystallize or use chromatography to purify the product if necessary.
Protocol 3: Reductive Cleavage of a Benzamide with LiAlH₄
This protocol outlines the general procedure for the reduction of a benzamide to an amine. Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Inert Atmosphere: Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen or argon inlet.
-
Reagent Suspension: Suspend lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent (e.g., anhydrous THF or diethyl ether).
-
Substrate Addition: Dissolve the benzamide in a minimal amount of the same dry solvent and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
-
Monitoring: Monitor the reaction by TLC.
-
Quenching (Fieser workup): Caution: Exothermic reaction and hydrogen gas evolution. Cool the reaction mixture to 0 °C. Slowly and carefully add water dropwise to quench the excess LiAlH₄. Then, add a 15% aqueous NaOH solution, followed by more water. A granular precipitate should form.
-
Isolation: Filter the mixture and wash the precipitate thoroughly with the reaction solvent.
-
Purification: Combine the filtrate and washings, dry the organic layer, and concentrate to yield the crude amine. Purify as necessary.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. How is the hydrolysis of amides done in a lab? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. ijacskros.com [ijacskros.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. geocities.ws [geocities.ws]
- 9. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzyl Esters [organic-chemistry.org]
Benzoyl bromide stability and degradation in storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of benzoyl bromide in storage. It is intended for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its stability?
A1: To maximize the shelf-life of this compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, to prevent exposure to moisture and air.[1][2] It is recommended to store the container in a cool, dry, and well-ventilated area, away from sources of ignition and direct sunlight.[1][3]
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway for this compound is hydrolysis, which occurs upon contact with water or moisture.[4] This reaction results in the formation of benzoic acid and hydrogen bromide (HBr). The generated HBr can further catalyze the degradation of other this compound molecules.
Q3: What are the visible signs of this compound degradation?
A3: Pure this compound is a colorless to light yellow liquid.[4] Common visual indicators of degradation include a change in color to a more pronounced yellow or brown hue. The presence of a crystalline precipitate, which is likely benzoic acid, is also a clear sign of hydrolysis. Fuming upon opening the container is indicative of the presence of hydrogen bromide gas, a byproduct of hydrolysis.
Q4: My this compound has turned yellow. Can I still use it?
A4: A slight yellow discoloration may not significantly impact the reactivity for some applications, but it does indicate the presence of impurities. It is highly recommended to assess the purity of the discolored reagent before use, for example, by titration or a quick chromatographic analysis (TLC or GC). For reactions sensitive to acidic conditions or requiring high purity, using a freshly opened or purified batch of this compound is advisable.
Q5: Why is propylene oxide sometimes added to this compound?
A5: Propylene oxide is often added as a stabilizer to scavenge any hydrogen bromide (HBr) that may form due to hydrolysis.[5] HBr can act as a catalyst for further degradation. Propylene oxide reacts with HBr, neutralizing it and thereby extending the shelf life of the this compound.
Troubleshooting Guides
Issue 1: Inconsistent or Low Yields in Benzoylation Reactions
| Possible Cause | Troubleshooting Step |
| Degraded this compound | The primary cause of low yields is often the use of partially hydrolyzed this compound. The presence of benzoic acid and a lower concentration of the active reagent will lead to incomplete reactions. Solution: Assess the purity of your this compound. If significant degradation is suspected (e.g., strong fuming, presence of solids, dark color), purify the reagent by distillation or use a new, unopened bottle. |
| Presence of Moisture | Trace amounts of water in the reaction solvent or on the glassware can rapidly hydrolyze this compound, reducing the amount available for your reaction. Solution: Ensure all solvents are anhydrous and that glassware is thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inadequate Acid Scavenger | Benzoylation reactions produce HBr as a byproduct. If not effectively neutralized, HBr can lead to side reactions or degradation of acid-sensitive substrates. Solution: Use a suitable non-nucleophilic base (e.g., pyridine, triethylamine, or a hindered base like 2,6-lutidine) in stoichiometric amounts to neutralize the HBr formed during the reaction. |
Issue 2: Formation of a Precipitate in the this compound Bottle
| Possible Cause | Troubleshooting Step |
| Hydrolysis | A white crystalline solid in the bottle is most likely benzoic acid, which is a product of hydrolysis. This indicates significant moisture contamination. Solution: The remaining liquid may still be usable after purification. The benzoic acid can be removed by filtration, and the liquid this compound can be purified by distillation under reduced pressure. However, for critical applications, it is best to discard the degraded reagent according to your institution's safety guidelines. |
| Low Storage Temperature | This compound has a melting point of -1 °C. If stored at low temperatures, it may solidify. Solution: Allow the bottle to warm to room temperature. If the solid melts and the liquid is clear and colorless, it is likely safe to use. If a solid remains after warming, it is likely a degradation product. |
Data Presentation
Table 1: Recommended Storage Conditions and Incompatible Materials
| Parameter | Recommendation |
| Temperature | Cool, ambient temperature. Avoid freezing.[6] |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon).[2] |
| Container | Tightly sealed, amber glass bottle to protect from light and moisture.[2] |
| Incompatible Materials | Water, alcohols, bases, strong oxidizing agents, amines.[7] |
Table 2: Illustrative Hydrolysis Rate of a Related Compound (Benzyl Nicotinate) at 25°C
This data is for benzyl nicotinate and is provided as an illustrative example of the effect of pH on the stability of a similar ester structure. The degradation of this compound is expected to be significantly faster due to the better leaving group (bromide vs. nicotinate).
| pH | Half-life (t1/2) in minutes |
| 7.40 | 990[8] |
| 9.04 | 88[8] |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC-FID)
This protocol is a general guideline and may require optimization for your specific instrument and column.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Sample Preparation:
-
Prepare a stock solution of this compound in an anhydrous solvent (e.g., dichloromethane or cyclohexane) at a concentration of approximately 1 mg/mL.[9]
-
Perform serial dilutions to create a calibration curve if quantitative analysis is required.
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 250°C at a rate of 15°C/minute.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Data Analysis: The purity is determined by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. The primary impurity to look for is benzoic acid, which may appear as a broader peak at a different retention time.
Mandatory Visualizations
Caption: Degradation pathway of this compound via hydrolysis.
Caption: Stabilization of this compound with propylene oxide.
Caption: Workflow for assessing this compound quality before use.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
- 3. newera-spectro.com [newera-spectro.com]
- 4. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US5698676A - Use of propylene oxide as an acid scavenger in peptide synthesis - Google Patents [patents.google.com]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. benchchem.com [benchchem.com]
- 8. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Benzoylation of Sensitive Substrates
Welcome to the technical support center for the benzoylation of sensitive substrates. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet often challenging reaction. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the benzoylation of sensitive substrates?
A1: For sensitive substrates, it is crucial to choose a method that operates under mild conditions to avoid degradation, rearrangement, or loss of protecting groups. The three most common methods are:
-
Schotten-Baumann Reaction: This method involves the reaction of an amine or alcohol with benzoyl chloride under biphasic conditions, typically with an aqueous base like sodium hydroxide.[1][2] It is a robust method but the basic conditions can be harsh for some sensitive substrates.
-
Steglich Esterification: This method utilizes a carboxylic acid (benzoic acid) and an alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[3][4] It is known for its mild, neutral conditions, making it suitable for acid- or base-sensitive molecules.[3]
-
Benzoyl Chloride with an Organic Base: This is a widely used method where benzoyl chloride is reacted with the substrate in an aprotic organic solvent in the presence of a non-nucleophilic base like pyridine or triethylamine. The addition of a catalytic amount of DMAP can significantly accelerate the reaction.[5]
Q2: My reaction is giving a low yield. What are the common causes and how can I troubleshoot this?
A2: Low yields in benzoylation reactions can stem from several factors. Our troubleshooting guide below provides a systematic approach to identifying and resolving these issues. Common culprits include inactive reagents, insufficient base, steric hindrance, or suboptimal reaction conditions.[6][7]
Q3: I am observing multiple products in my reaction mixture. How can I improve the selectivity?
A3: Lack of selectivity is a common challenge, especially with polyfunctional substrates. Here are some strategies to improve it:
-
Protecting Groups: Utilize orthogonal protecting groups to mask reactive sites that you do not want to benzoylate.[8][9]
-
Reaction Conditions: Lowering the reaction temperature can often enhance selectivity.[6]
-
Reagent Choice: Using a less reactive benzoylating agent, such as benzoic anhydride instead of benzoyl chloride, can sometimes provide better control.[10] For substrates with multiple hydroxyl groups of varying reactivity (e.g., primary vs. secondary in carbohydrates), careful control of stoichiometry and reaction time is crucial.[11][12]
Q4: How do I choose the right base for my benzoylation reaction?
A4: The choice of base is critical and depends on the substrate's sensitivity and the chosen benzoylation method.
-
Inorganic Bases (e.g., NaOH, K₂CO₃): Used in Schotten-Baumann conditions. They are inexpensive and effective but can be too harsh for base-labile substrates.[1]
-
Pyridine: Often used as both a solvent and a base. It can activate benzoyl chloride by forming a reactive acylpyridinium salt.[6]
-
Triethylamine (TEA): A common, non-nucleophilic organic base used to scavenge the HCl byproduct.[6]
-
4-Dimethylaminopyridine (DMAP): A highly effective nucleophilic catalyst used in small amounts alongside a stoichiometric base like TEA. It is particularly useful for acylating sterically hindered or less reactive alcohols and amines.[5][13]
Q5: Are there alternatives to benzoyl chloride for sensitive substrates?
A5: Yes, if benzoyl chloride proves to be too reactive or generates harsh byproducts, consider these alternatives:
-
Benzoic Anhydride: Less reactive than benzoyl chloride and does not produce HCl, which can be beneficial for acid-sensitive substrates.[10]
-
Benzoyl Cyanide (BzCN): Can offer unique regioselectivity, especially in carbohydrate chemistry, when used with an amine catalyst.[14]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the benzoylation of sensitive substrates.
Problem 1: Low or No Yield
| Possible Cause | Suggested Solution |
| Inactive Reagents | Benzoyl chloride can hydrolyze if exposed to moisture. Use a fresh bottle or distill it before use. Ensure all glassware is thoroughly dried.[6] |
| Insufficient Base | The HCl generated protonates the amine or alcohol, rendering it non-nucleophilic. Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine).[15] |
| Steric Hindrance | The nucleophilic site may be sterically hindered. Use a more powerful catalytic system like DMAP with benzoyl chloride or consider Steglich[3] or Yamaguchi esterification for highly hindered alcohols.[16] |
| Poor Solubility | The substrate may not be fully dissolved in the reaction solvent. Choose a solvent in which all reactants are soluble. For Schotten-Baumann, ensure vigorous stirring to maximize the interfacial area. |
| Suboptimal Temperature | The reaction may require heating to overcome the activation energy, or cooling to prevent side reactions. Monitor the reaction at different temperatures to find the optimum. |
Problem 2: Formation of Multiple Products (Lack of Selectivity)
| Possible Cause | Suggested Solution |
| Over-benzoylation | Multiple nucleophilic sites are reacting. Use a limited amount of the benzoylating agent (e.g., 1.0-1.1 equivalents) and add it slowly to the reaction mixture at a low temperature. |
| Reaction with Other Functional Groups | The substrate may contain other nucleophilic groups (e.g., phenols, secondary amines). Protect more reactive functional groups prior to benzoylation. For amino alcohols, N-acylation is generally favored under neutral or basic conditions, while O-acylation can be promoted under acidic conditions.[17] |
| Protecting Group Cleavage | The reaction conditions may be too harsh for the protecting groups on your substrate. For acid-labile groups (e.g., Boc, silyl ethers), avoid acidic conditions. For base-labile groups (e.g., Fmoc, acetate esters), avoid strong bases.[18][19] |
Problem 3: Difficult Product Isolation
| Possible Cause | Suggested Solution |
| Emulsion during Workup | This is common with the biphasic Schotten-Baumann reaction. Add a small amount of brine (saturated NaCl solution) to help break the emulsion.[6] |
| Co-elution with Starting Material | The product and starting material may have similar polarities. Ensure the reaction goes to completion. If separation is still challenging, consider using a different chromatographic system (e.g., different solvent polarity, reverse-phase chromatography).[6] |
| Byproduct Contamination | In Steglich esterification, the dicyclohexylurea (DCU) byproduct can be difficult to remove. Cool the reaction mixture and filter off the precipitated DCU before workup. |
Data Presentation
Table 1: Comparison of Benzoylation Methods for Sensitive Substrates
| Method | Typical Conditions | Advantages | Disadvantages | Suitable for |
| Schotten-Baumann | Benzoyl chloride, aq. NaOH, CH₂Cl₂ | High yields, simple workup, inexpensive.[2] | Harsh basic conditions, potential for hydrolysis of benzoyl chloride.[1] | Amines and robust alcohols. |
| Steglich Esterification | Benzoic acid, DCC, cat. DMAP, CH₂Cl₂ or THF, rt | Mild, neutral conditions, good for acid/base sensitive substrates and tertiary alcohols.[3][4] | Formation of DCU byproduct, potential for N-acylurea side product.[3] | Sterically hindered alcohols, acid/base sensitive substrates. |
| Benzoyl Chloride/Pyridine | Benzoyl chloride, pyridine, CH₂Cl₂, 0 °C to rt | Good for a wide range of substrates, pyridine acts as a catalyst.[6] | Pyridine can be difficult to remove, can be slow for hindered substrates. | Primary and secondary alcohols and amines. |
| Benzoyl Chloride/TEA/DMAP | Benzoyl chloride, TEA, cat. DMAP, CH₂Cl₂, 0 °C to rt | Highly efficient, even for hindered substrates, fast reaction times.[5] | DMAP is toxic, requires careful handling. | Sterically hindered or unreactive alcohols and amines. |
Table 2: Protecting Group Compatibility with Benzoylation Conditions
| Protecting Group | Schotten-Baumann (aq. NaOH) | Steglich (DCC/DMAP) | BzCl/Pyridine | BzCl/TEA/DMAP |
| Boc (t-Butoxycarbonyl) | Generally Stable | Stable | Stable | Stable |
| Fmoc (Fluorenylmethyloxycarbonyl) | Labile (cleaved by base) | Stable | Potentially Labile | Potentially Labile |
| Cbz (Carboxybenzyl) | Stable | Stable | Stable | Stable |
| TBDMS/TIPS (Silyl Ethers) | Potentially Labile (at high pH) | Stable | Stable | Stable |
| Ac (Acetyl) | Labile (hydrolyzed by base) | Stable | Stable | Stable |
| Bz (Benzoyl) | Stable | Stable | Stable | Stable |
| PMB (p-Methoxybenzyl ether) | Stable | Stable | Stable | Stable |
Experimental Protocols
Protocol 1: Schotten-Baumann Benzoylation of an Amine
-
Dissolve the Substrate: Dissolve the amine (1.0 eq) in a suitable organic solvent (e.g., dichloromethane, diethyl ether) in a round-bottom flask equipped with a magnetic stir bar.
-
Add Aqueous Base: Add an equal volume of 10% aqueous sodium hydroxide solution.
-
Add Benzoyl Chloride: While stirring the biphasic mixture vigorously, add benzoyl chloride (1.1-1.2 eq) dropwise at room temperature. An ice bath can be used to control any initial exotherm.
-
Reaction Monitoring: Continue vigorous stirring for 15-30 minutes after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Separate the organic layer. Wash the organic layer with water, then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Steglich Esterification of a Hindered Alcohol
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the hindered alcohol (1.0 eq), benzoic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq).
-
Dissolve in Solvent: Add anhydrous dichloromethane or another suitable aprotic solvent and stir until all solids are dissolved.
-
Add Coupling Agent: Cool the solution to 0 °C in an ice bath and add DCC (1.2 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Cool the reaction mixture in an ice bath to maximize precipitation and filter off the DCU. Wash the filtrate with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Visualizations
References
- 1. grokipedia.com [grokipedia.com]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. chemistry-online.com [chemistry-online.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. benchchem.com [benchchem.com]
- 11. Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns for O- and S-Glycosides of d-Galactose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Regioselective benzoylation of unprotected β-glycopyranosides with benzoyl cyanide and an amine catalyst – application to saponin synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Schotten-Baumann Reaction [organic-chemistry.org]
- 16. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Benzoylated Compounds
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the purification of benzoylated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a benzoylation reaction?
A1: The most common impurities after a benzoylation reaction are unreacted starting materials (the alcohol or amine), excess benzoyl chloride, and benzoic acid. Benzoic acid is often the most troublesome impurity as it is formed from the hydrolysis of benzoyl chloride during the reaction or aqueous workup.
Q2: My benzoylated product appears to be degrading during purification on silica gel. What is happening?
A2: Benzoylated compounds, particularly esters, can be susceptible to hydrolysis on silica gel, which has a slightly acidic surface. This can cleave the benzoyl group, leading to the formation of benzoic acid and the original starting material, reducing the yield of your desired product. If you observe streaking on your TLC plates or a lower-than-expected yield after column chromatography, this might be the cause.
Q3: How can I remove residual benzoic acid from my product?
A3: A common method to remove benzoic acid is to perform a liquid-liquid extraction with a mild base. Dissolving the crude product in a water-immiscible organic solvent (like ethyl acetate or dichloromethane) and washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) will deprotonate the acidic benzoic acid, pulling it into the aqueous layer as sodium benzoate. However, care must be taken as a strong base or prolonged exposure can lead to the hydrolysis of the benzoylated product itself.
Q4: I am having trouble getting my benzoylated compound to crystallize. What can I do?
A4: Difficulty in crystallization can be due to the presence of impurities or the choice of an inappropriate solvent system. Ensure that the majority of impurities, especially benzoic acid, have been removed. For solvent selection, consider a binary solvent system. Dissolve your compound in a good solvent (a solvent in which it is highly soluble) and then slowly add a poor solvent (a solvent in which it is poorly soluble) until the solution becomes turbid. Gently warming the solution to redissolve the solid and then allowing it to cool slowly can promote crystal growth.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Product is an oil, not a solid | Presence of residual solvent or impurities preventing crystallization. | Dry the product under high vacuum. If it remains an oil, attempt purification by column chromatography. Consider using a different crystallization solvent system. |
| Low yield after column chromatography | 1. Product is hydrolyzing on the silica gel. 2. The chosen eluent is too polar, causing co-elution with impurities. | 1. Deactivate the silica gel by adding a small percentage of triethylamine (e.g., 0.1-1%) to your eluent system to neutralize the acidic sites. 2. Optimize your solvent system using TLC to achieve better separation between your product and impurities. |
| Multiple spots on TLC after workup | Incomplete reaction, side reactions, or product degradation. | Confirm the identity of the spots (e.g., by co-spotting with starting material). If the reaction is incomplete, consider extending the reaction time or using a different benzoylating agent. If degradation is suspected, use milder workup and purification conditions. |
| Benzoic acid still present after bicarb wash | 1. Insufficient amount of sodium bicarbonate solution used. 2. The benzoylated product is also hydrolyzing during the wash. | 1. Use multiple, small-volume washes with fresh sodium bicarbonate solution rather than one large wash. 2. Perform the washes quickly and at a low temperature (e.g., in an ice bath) to minimize product hydrolysis. |
Experimental Protocols
Protocol 1: Removal of Benzoic Acid using Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 10 mL per 1 g of crude material).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ (3 x 10 mL).
-
Phase Separation: Allow the layers to separate fully. The organic layer contains your product, and the aqueous layer contains the sodium benzoate salt.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble components.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product, now free of benzoic acid.
Protocol 2: Flash Column Chromatography of a Benzoylated Compound
-
TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give your product an Rf value of approximately 0.25-0.35. A common starting point for benzoylated compounds is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica onto the top of the column.
-
Elution: Run the column with the chosen eluent, applying positive pressure. Collect fractions and monitor the elution of your compound using TLC.
-
Fraction Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified benzoylated compound.
Visualizations
Caption: General workflow for the synthesis and purification of benzoylated compounds.
Caption: Simplified diagram of the Benzoyl-CoA metabolic pathway.
Technical Support Center: Reactions of Benzoyl Bromide with Water and Alcohols
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of benzoyl bromide in reactions with water (hydrolysis) and alcohols (alcoholysis).
Frequently Asked Questions (FAQs)
Q1: What are the primary products and byproducts of the reaction between this compound and water or an alcohol?
When this compound reacts with water, the primary product is benzoic acid , with hydrogen bromide (HBr) as the main byproduct. In the presence of an alcohol (e.g., ethanol), the reaction yields the corresponding benzyl ester (e.g., ethyl benzoate) and hydrogen bromide .[1] These reactions are nucleophilic acyl substitution reactions.
Q2: What is the most common cause of low yield in these reactions?
The most frequent cause of low yield, particularly in alcoholysis reactions, is the presence of moisture. This compound is highly reactive towards water.[2] Any moisture in the reagents or glassware will lead to the hydrolysis of this compound to benzoic acid, which is often an undesired side product in an esterification reaction.[2]
Q3: How can I minimize the formation of benzoic acid as a byproduct during an esterification reaction?
To minimize the formation of benzoic acid, it is crucial to maintain anhydrous (dry) conditions throughout the experiment.[2] This includes:
-
Thoroughly drying all glassware, for instance, by oven-drying.
-
Using anhydrous solvents.
-
Using fresh, high-purity this compound, as older reagents may have been exposed to atmospheric moisture.[2]
-
Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can also be beneficial.
Q4: What is the role of a base, like pyridine, in these reactions?
A non-nucleophilic base, such as pyridine, is often added to the reaction mixture to act as a scavenger for the hydrogen bromide (HBr) byproduct that is generated. By neutralizing the HBr, the base prevents the reaction mixture from becoming highly acidic, which can be important for sensitive substrates and can help drive the reaction to completion.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving the reaction of this compound with water or alcohols.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Hydrolysis of this compound: The starting material has reacted with moisture before or during the reaction.[2] | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and fresh this compound.[2] |
| Incomplete Reaction: The reaction may not have proceeded to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or gently heating the mixture if the reaction is sluggish at room temperature.[2] | |
| Poor Nucleophile: The alcohol being used may be a weak nucleophile. | The addition of a non-nucleophilic base can help to deprotonate the alcohol, increasing its nucleophilicity. | |
| Presence of an Acidic Impurity in the Final Product | Residual Hydrogen Bromide (HBr): The HBr byproduct was not completely removed during the workup. | Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any remaining HBr or benzoic acid.[2] |
| Formation of Benzoic Acid: Hydrolysis of this compound occurred. | Follow the recommendations for preventing hydrolysis mentioned above. Benzoic acid can be removed by washing the organic extract with a basic aqueous solution. | |
| Difficulty in Product Purification | Similar Polarities of Product and Starting Material: The desired ester and unreacted this compound may have similar polarities, making chromatographic separation challenging. | Consider quenching the reaction with a tertiary amine like triethylamine to convert any remaining this compound into a water-soluble salt, which can then be removed by an aqueous wash.[3] Alternatively, vacuum distillation can be effective if the boiling points of the components are sufficiently different.[3] |
Experimental Protocols
Protocol 1: Hydrolysis of this compound to Benzoic Acid
This protocol is adapted from the hydrolysis of the analogous benzoyl chloride.[4]
Materials:
-
This compound
-
Deionized water
-
Dry air or nitrogen gas
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add this compound.
-
Add an excess of deionized water to the flask.
-
Heat the mixture to approximately 115°C with stirring. The hydrolysis should proceed rapidly.
-
After the reaction is complete (as monitored by the disappearance of the this compound layer), cool the mixture to room temperature and then in an ice bath to precipitate the benzoic acid.
-
Collect the benzoic acid crystals by vacuum filtration.
-
To obtain high-purity benzoic acid, the crude product can be recrystallized from hot water.[5][6] Alternatively, for a non-crystalline workup, hydrogen chloride and water can be removed by passing a stream of dry air or nitrogen through the liquid product.[4]
Protocol 2: Synthesis of Ethyl Benzoate from this compound and Ethanol
This protocol is based on the general procedure for the esterification of benzoyl chloride.[2]
Materials:
-
This compound
-
Anhydrous ethanol
-
Pyridine (optional, as a base)
-
Diethyl ether or ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve anhydrous ethanol in a suitable anhydrous solvent like dichloromethane (DCM) or diethyl ether. If using a base, add pyridine to this solution.
-
Cool the flask in an ice bath.
-
Slowly add this compound (1.0 equivalent) dropwise to the stirred alcohol solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The progress of the reaction can be monitored by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Add diethyl ether or ethyl acetate to dissolve the ethyl benzoate.
-
Wash the organic layer sequentially with a saturated solution of sodium bicarbonate, water, and brine to remove acidic impurities and any remaining pyridine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ethyl benzoate.
-
The crude product can be further purified by vacuum distillation.
Visualizations
Caption: Reaction pathway for the hydrolysis of this compound.
Caption: Experimental workflow for the synthesis of a benzoate ester.
Caption: Troubleshooting logic for common reaction issues.
References
Technical Support Center: Troubleshooting Low Conversion in Benzoyl Bromide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during benzoylation reactions using benzoyl bromide, specifically focusing on resolving low product conversion.
Frequently Asked Questions (FAQs)
Q1: My benzoylation reaction with this compound is resulting in a low yield. What are the most common causes?
A1: Low conversion in benzoylation reactions is typically traced back to a few key areas: reagent quality, reaction conditions, and competing side reactions. This compound is a highly reactive acylating agent, but it is also susceptible to degradation and can participate in undesired side reactions if not handled correctly.[1][2] The most common culprits include:
-
Moisture Contamination: this compound readily hydrolyzes in the presence of water to form benzoic acid and hydrobromic acid.[2][3]
-
Sub-optimal Reaction Conditions: Factors like temperature, reaction time, and the choice of solvent or base can significantly impact reaction efficiency.[1]
-
Reagent Purity and Stability: The purity of this compound, the substrate, and the solvent is crucial. Old or improperly stored this compound may have already degraded.[4][5]
-
Inefficient Base: The base may be too weak, sterically hindered, or used in an incorrect stoichiometric amount to effectively neutralize the HBr byproduct.[1]
Q2: How can I assess the purity of my this compound, and when is purification necessary?
A2: Commercial this compound is typically of high purity. However, it is a lachrymator and is sensitive to light and moisture, which can lead to decomposition over time.[4][6] Visual inspection can be a first indicator; pure this compound is a colorless to pale yellow liquid.[7] A darker orange or brown color may suggest decomposition.
If you suspect contamination or degradation, purification may be necessary. A common method involves fractional distillation under reduced pressure.[5] For removing acidic impurities like HBr, which can form from hydrolysis, washing with a mild aqueous base like 10% sodium bicarbonate, followed by water, drying over an anhydrous salt (e.g., MgSO₄ or CaCl₂), and distillation is an effective strategy.[5]
Q3: What are the key side reactions I should be aware of?
A3: The primary side reaction is hydrolysis, which consumes the this compound. Another common issue, especially with substrates containing multiple nucleophilic sites (e.g., hydroxyl and amine groups), is a lack of selectivity, leading to a mixture of products.[8] Furthermore, this compound can react with certain solvents or bases. For instance, reactions with alcohols as solvents will produce esters, and reactions with primary or secondary amine bases will form amides.[3][4]
Q4: Can the choice of base significantly impact my reaction conversion?
A4: Absolutely. The base plays the critical role of neutralizing the hydrobromic acid (HBr) generated during the reaction. If HBr is not neutralized, it can protonate the nucleophile (e.g., an amine), rendering it unreactive. For weakly nucleophilic amines, a stronger base might be necessary to drive the reaction forward.[1] Common choices include tertiary amines like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃).[1][9] The base should be non-nucleophilic and should not introduce competing reactions.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving low conversion rates.
Guide 1: Diagnosing the Cause of Low Conversion
Use the following workflow to systematically identify the root cause of poor reaction performance.
Caption: A step-by-step decision tree for troubleshooting low conversion.
Guide 2: Mitigating Common Side Reactions
Understanding the competitive reaction pathways is key to optimizing for your desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nj.gov [nj.gov]
- 4. westliberty.edu [westliberty.edu]
- 5. reddit.com [reddit.com]
- 6. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ICSC 1225 - BENZYL BROMIDE [inchem.org]
- 8. benchchem.com [benchchem.com]
- 9. Benzyl Bromide [commonorganicchemistry.com]
Technical Support Center: Polyamine Benzoylation
Welcome to the technical support center for polyamine benzoylation. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the common pitfall of over-benzoylation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is over-benzoylation of polyamines and why is it a problem?
Over-benzoylation is the uncontrolled reaction of polyamines (e.g., spermine, spermidine) with benzoyl chloride, leading to the addition of more benzoyl groups than desired. This results in a mixture of products (mono-, di-, tri-, tetra-benzoylated species) that are often difficult to separate, reducing the yield of the target molecule and complicating downstream applications.
Q2: How can I control the extent of benzoylation?
Controlling the benzoylation reaction is crucial for achieving the desired product. The primary methods to control this reaction include:
-
Stoichiometric Control of Reagents: Carefully controlling the molar ratio of benzoyl chloride to the polyamine is the most direct way to influence the degree of benzoylation.
-
Use of Protecting Groups: Temporarily blocking more reactive amine sites with protecting groups allows for selective benzoylation at the desired positions.[1]
-
pH Control (Proton as a Protecting Group): By manipulating the pH, you can selectively deprotonate and activate specific amine groups for reaction, as their pKa values differ.[2][3][4][5]
-
Reaction Conditions: Lowering the reaction temperature and reducing the reaction time can help to minimize over-benzoylation.
Q3: What are the common side-products in a benzoylation reaction?
Besides the desired benzoylated polyamine, common side-products include:
-
Benzoic acid: Formed from the hydrolysis of benzoyl chloride with any residual water.[6][7]
-
Benzoic anhydride: Can form from the reaction of benzoic acid with excess benzoyl chloride.[6][7]
-
Over-benzoylated polyamines: Polyamines with more benzoyl groups than intended.
Q4: Are there alternatives to benzoyl chloride for benzoylation?
Yes, other acylating agents can offer better control. For instance, using acid anhydrides in water can sometimes provide higher selectivity for mono-acylation.[8] Additionally, specialized reagents have been developed for highly selective acylation of primary amines.
Troubleshooting Guide
This guide addresses specific issues you may encounter during polyamine benzoylation experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| HPLC/MS analysis shows a mixture of multiple benzoylated products instead of the desired mono- or di-substituted product. | 1. Excess Benzoyl Chloride: The stoichiometry of benzoyl chloride was too high. 2. Reaction Time Too Long: The reaction was allowed to proceed for too long, leading to further benzoylation. 3. High Reaction Temperature: Elevated temperatures increase the reaction rate and can lead to over-benzoylation. 4. Inappropriate Solvent or Base: The chosen solvent and base may favor multiple reactions. | 1. Control Stoichiometry: Use a 1:1 molar ratio of benzoyl chloride to polyamine for mono-benzoylation. Monitor the reaction closely using TLC or LC-MS and stop it once the desired product is formed. 2. Optimize Reaction Time: Perform a time-course experiment to determine the optimal reaction time. 3. Lower the Temperature: Conduct the reaction at a lower temperature (e.g., 0°C or room temperature) to slow down the reaction rate. 4. Solvent and Base Selection: Use a non-polar solvent to reduce the solubility of the polyamine and a weaker base to control the deprotonation. |
| Low yield of the desired benzoylated product. | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Side Reactions: Benzoyl chloride may have reacted with water or other nucleophiles present. 3. Poor Solubility: The polyamine may not be fully dissolved in the reaction solvent. | 1. Increase Reaction Time/Temperature: Gradually increase the reaction time or temperature while monitoring the reaction progress to avoid over-benzoylation. 2. Use Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents to minimize the hydrolysis of benzoyl chloride. 3. Improve Solubility: Choose a solvent system in which the polyamine is more soluble, or use a co-solvent. |
| Difficulty in purifying the desired product from the reaction mixture. | 1. Similar Polarity of Products: The different benzoylated products may have very similar polarities, making chromatographic separation challenging. 2. Presence of Benzoic Acid/Anhydride: These byproducts can co-elute with the desired product. | 1. Use a Protecting Group Strategy: This will result in a single major product, simplifying purification. 2. Aqueous Wash: Perform a basic aqueous wash (e.g., with sodium bicarbonate solution) to remove acidic byproducts like benzoic acid. |
Experimental Protocols
Protocol 1: Controlled Mono-benzoylation of Spermine using pH Control (Proton as a Protecting Group)
This protocol is based on the principle of using the proton as a protecting group to achieve selective mono-acylation.[1] By carefully controlling the amount of base, only the most basic amine is deprotonated and available for reaction.
Materials:
-
Spermine tetrahydrochloride (Spermine·4HCl)
-
Triethylamine (TEA)
-
Benzoyl chloride
-
Anhydrous methanol
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve spermine·4HCl in anhydrous methanol.
-
Add 1 equivalent of TEA to the solution. This will selectively deprotonate one of the primary amines.
-
Slowly add 1 equivalent of benzoyl chloride dropwise to the solution at 0°C.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the desired mono-benzoylated product is formed, quench the reaction by adding water.
-
Extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 2: Selective Benzoylation of a Polyamine using a Protecting Group
This protocol describes a general workflow for selective benzoylation using a protecting group strategy. The choice of protecting group will depend on the specific polyamine and the desired outcome.
Materials:
-
Polyamine (e.g., spermidine)
-
Protecting group reagent (e.g., Boc anhydride for primary amines)
-
Benzoyl chloride
-
Deprotection reagent (e.g., trifluoroacetic acid for Boc group)
-
Appropriate solvents and reagents for each step
Procedure:
-
Protection: Selectively protect the primary amino groups of the polyamine using a suitable protecting group (e.g., Boc). This is typically done under basic conditions.
-
Purification: Purify the protected polyamine to remove any unreacted starting material or byproducts.
-
Benzoylation: Benzoylate the unprotected secondary amino group(s) using benzoyl chloride under standard conditions.
-
Purification: Purify the benzoylated and protected polyamine.
-
Deprotection: Remove the protecting groups to yield the selectively benzoylated polyamine.
-
Final Purification: Purify the final product.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. High yield selective acylation of polyamines: proton as protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Polyamines as Their Benzoylated Derivatives by HPLC | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Benzoyl Bromide vs. Benzoyl Chloride: A Comparative Guide for Alcohol Protection
For researchers and professionals in drug development and chemical synthesis, the selection of an appropriate protecting group strategy is paramount to achieving high yields and purity. The benzoyl group is a robust and widely used protecting group for alcohols, typically introduced using either benzoyl chloride or benzoyl bromide. This guide provides an objective comparison of these two reagents, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for specific applications.
Executive Summary
This compound is a more reactive acylating agent than benzoyl chloride for the protection of alcohols. This increased reactivity, primarily attributed to the better leaving group ability of the bromide ion, can lead to faster reaction times and may be advantageous for the benzoylation of less reactive or sterically hindered alcohols. However, this heightened reactivity also corresponds to greater moisture sensitivity and potentially more side reactions if conditions are not carefully controlled. Benzoyl chloride, while less reactive, is more commonly used due to its lower cost, greater stability, and well-established protocols.
Reactivity Comparison: Theoretical and Experimental Insights
The reactivity of benzoyl halides in nucleophilic acyl substitution reactions, such as the protection of alcohols, is largely governed by the electrophilicity of the carbonyl carbon and the ability of the halide to act as a leaving group. While the electronegativity of chlorine is higher than bromine, which would slightly increase the electrophilicity of the carbonyl carbon in benzoyl chloride, the dominant factor is the leaving group ability.
The order of leaving group ability for the halide ions is I⁻ > Br⁻ > Cl⁻, which is inversely proportional to their basicity (Cl⁻ > Br⁻ > I⁻)[1]. A better leaving group departs more readily from the tetrahedral intermediate formed during the reaction, thus accelerating the reaction rate. Consequently, the expected and observed order of reactivity for benzoyl halides is: Benzoyl Iodide > this compound > Benzoyl Chloride[1].
Quantitative Reactivity Data
| Benzoyl Halide | Reaction | Nucleophile/Solvent | Relative Rate |
| Benzoyl Chloride | Methanolysis in Acetonitrile (25.0 °C) | Methanol | 1 |
| This compound | Methanolysis in Acetonitrile (25.0 °C) | Methanol | kBr/kCl ≈ 4-10[1] |
Note: The relative rate for this compound is an approximation based on leaving group effects reported in similar systems.
This data indicates that this compound can be expected to react 4 to 10 times faster than benzoyl chloride under similar conditions[1].
Experimental Protocols
Detailed methodologies for the benzoylation of alcohols using both reagents are presented below. These protocols are representative and may require optimization for specific substrates.
Protocol 1: Benzoylation of a Primary Alcohol with Benzoyl Chloride
This protocol is adapted from a procedure utilizing copper(II) oxide as an efficient catalyst for the chemoselective benzoylation of alcohols under solvent-free conditions.
Materials:
-
Primary alcohol (e.g., Benzyl alcohol) (1 mmol)
-
Benzoyl chloride (1 mmol)
-
Copper(II) oxide (CuO) (0.1 mol%)
-
Chloroform (CHCl₃)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of the primary alcohol (1 mmol), benzoyl chloride (1 mmol), and CuO (0.1 mol%) is stirred under solvent-free conditions at room temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with water (10 mL) and extracted with CHCl₃ (2 x 10 mL).
-
The combined organic layer is washed with 10% Na₂CO₃ solution and then with water.
-
The organic layer is dried over anhydrous Na₂SO₄ and concentrated to dryness.
-
The crude product is purified by silica gel column chromatography.
Example Data for Benzoyl Chloride with CuO Catalyst:
| Alcohol | Time | Yield (%) |
| Benzyl alcohol | 5 min | 95 |
| 1-Octanol | 20 min | 92 |
| Cyclohexanol | 30 min | 90 |
Protocol 2: Benzoylation of an Alcohol with this compound
Due to the higher reactivity of this compound, reactions are often carried out at lower temperatures to control exothermicity and minimize side reactions. A standard procedure involves the use of a base like pyridine to neutralize the HBr byproduct.
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous pyridine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine to the stirred solution.
-
Add this compound dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitored by TLC).
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Visualization of Reaction Mechanism and Workflow
To further clarify the processes involved, the following diagrams illustrate the general reaction mechanism and a comparative experimental workflow.
Caption: General mechanism of alcohol protection using benzoyl halides.
Caption: Comparative workflow for alcohol benzoylation.
Conclusion
The choice between this compound and benzoyl chloride for alcohol protection is a trade-off between reactivity and practicality.
-
This compound is the more reactive reagent, offering faster reaction times, which can be beneficial for hindered or less nucleophilic alcohols. However, its higher reactivity necessitates more careful handling, lower reaction temperatures, and stricter anhydrous conditions to avoid side reactions.
-
Benzoyl Chloride is a less reactive but more stable and cost-effective option. It is suitable for a wide range of alcohols, and numerous established protocols with various catalysts are available to enhance its reactivity when needed.
For most standard applications, benzoyl chloride provides a reliable and economical solution. This compound should be considered when higher reactivity is required to overcome substrate limitations or when faster reaction kinetics are a priority. In all cases, reaction conditions should be carefully optimized for the specific substrate to maximize yield and minimize impurities.
References
A Comparative Guide to Amine Benzoylation: Alternatives to Benzoyl Bromide
For researchers, scientists, and professionals in drug development, the benzoylation of amines is a crucial transformation for installing a benzoyl protecting group or for synthesizing amide-containing target molecules. While benzoyl bromide is a competent reagent, its lability and handling difficulties often necessitate the use of more stable and versatile alternatives. This guide provides an objective comparison of common reagents for amine benzoylation, supported by experimental data and detailed protocols to aid in reagent selection.
The most widely employed alternatives to this compound are benzoyl chloride and benzoic anhydride. Their performance is often evaluated in the context of the Schotten-Baumann reaction, a robust method for forming amides from amines and acyl chlorides (or anhydrides) under basic conditions.[1][2][3] This reaction is typically performed in a two-phase system, where an aqueous base neutralizes the acid byproduct, driving the reaction to completion.[2][4]
Comparative Performance of Benzoylating Agents
The choice of benzoylating agent can significantly influence reaction yield, time, and conditions. Below is a summary of performance data for the benzoylation of aniline, a common model substrate, using different reagents and protocols.
| Reagent | Base/Catalyst | Solvent | Time | Yield (%) | Reference |
| Benzoyl Chloride | 10% aq. NaOH | Water | 15-20 min | Not specified, solid precipitate formed | [5] |
| Benzoyl Chloride | None | Neat (solvent-free) | 3 min | 92 | [6] |
| Benzoyl Chloride | Pyridine / Basic Alumina | Solvent-free (Microwave) | Not specified | High | [7] |
| Benzoyl Chloride | Brine / NaHCO₃ | Acetone/Water | 30 min | Not specified, solid separated | [8] |
| Benzoic Anhydride | None | None | Not specified (reflux at 130°C) | Not specified, requires purification | [5] |
| Benzoic Acid | None | None | Distillation at 180-190°C | 80-84 | [9] |
Note: Yields and reaction times can vary significantly based on the specific amine substrate, stoichiometry, and reaction scale.
Beyond the common choices of benzoyl chloride and benzoic anhydride, other reagents have been developed for specific applications, including benzoyl cyanide, N-benzoyltetrazole, and 2-benzoylthio-1-methylpyridinium chloride.[6][8][10] These are often employed when milder conditions are required or to overcome challenges with less reactive amines.
Logical Workflow for Reagent Selection
The selection of an appropriate benzoylating agent is a critical step in experimental design. The following diagram illustrates a logical workflow to guide this decision-making process based on substrate properties and desired reaction conditions.
Caption: A decision-making workflow for selecting a suitable amine benzoylation reagent and method.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following protocols are based on established procedures for the benzoylation of a primary amine using benzoyl chloride and benzoic anhydride.
Protocol 1: Benzoylation of Aniline using Benzoyl Chloride (Schotten-Baumann Conditions)
This protocol is a classic example of the Schotten-Baumann reaction.[5]
Materials:
-
Aniline (1.0 g)
-
10% aqueous sodium hydroxide (NaOH) solution (25 mL)
-
Benzoyl chloride (1.5 mL)
-
Stirring apparatus
-
Suitable reaction flask
Procedure:
-
In a suitable flask, dissolve 1.0 g of aniline in 25 mL of 10% aqueous sodium hydroxide solution.
-
While vigorously stirring the mixture, add 1.5 mL of benzoyl chloride dropwise.
-
Maintain the reaction temperature between 20-25°C during the addition.
-
After the addition is complete, continue to stir the mixture for an additional 15-20 minutes.
-
A solid precipitate of N-benzoylaniline (benzanilide) will form.
-
Isolate the product by filtration, wash with cold water to remove impurities, and dry.
Protocol 2: Solvent-Free Benzoylation of Aniline using Benzoyl Chloride
This "green" protocol avoids the use of solvents and alkali, offering a rapid and efficient alternative.[6][10]
Materials:
-
Aniline (10 mmol)
-
Benzoyl chloride (10 mmol)
-
Small beaker and glass stirring rod
-
Crushed ice
-
Fume hood
Procedure:
-
In a small beaker inside a fume hood, combine equimolar quantities (10 mmol) of aniline and benzoyl chloride.
-
Stir the mixture with a glass rod. The reaction is exothermic, and hydrogen chloride (HCl) gas will evolve as the mixture solidifies or becomes a paste.[10]
-
After 3-5 minutes, add approximately 10 g of crushed ice to the beaker and stir well. This will quench the reaction and dissolve any amine hydrochloride byproduct.
-
The product, benzanilide, will precipitate as a crystalline solid.
-
Filter the product, wash with water, and dry over anhydrous sodium sulfate.
Protocol 3: Benzoylation of Aniline using Benzoic Anhydride
This method is suitable for situations where the generation of HCl is undesirable.[5]
Materials:
-
Aniline (1.0 g)
-
Benzoic anhydride (2.5 g)
-
Round-bottom flask with reflux condenser
-
Heating apparatus
-
Apparatus for filtration and column chromatography
Procedure:
-
In a round-bottom flask, combine 1.0 g of aniline and 2.5 g of benzoic anhydride.
-
Heat the reaction mixture to reflux (approximately 130°C).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The crude product can be purified by column chromatography on silica gel to separate the N-benzoylaniline from unreacted starting materials and the benzoic acid byproduct.[5]
General Experimental Workflow Diagram
The following diagram outlines the typical steps involved in a laboratory-scale amine benzoylation experiment, from setup to product characterization.
Caption: A generalized workflow for amine benzoylation from reaction setup to final product analysis.
References
- 1. grokipedia.com [grokipedia.com]
- 2. testbook.com [testbook.com]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. PhCOCl-Py/Basic Alumina as a Versatile Reagent for Benzoylation in Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. scispace.com [scispace.com]
Battle of the Bromides: A Comparative Guide to Benzoyl Bromide and Phenacyl Bromide in Nanocrystal Synthesis
For researchers, scientists, and drug development professionals, the choice of precursors is a critical determinant of nanocrystal properties. This guide provides a comprehensive comparison of two commonly used bromide sources, benzoyl bromide and phenacyl bromide, in the synthesis of perovskite nanocrystals, supported by experimental data and detailed protocols.
In the burgeoning field of nanotechnology, the precise control over the size, shape, and surface chemistry of nanocrystals is paramount for their application in diverse areas, from optoelectronics to biomedical imaging and drug delivery. The synthesis of high-quality perovskite nanocrystals, in particular, has garnered significant attention due to their exceptional photoluminescence properties. A key aspect of this synthesis is the choice of the halide precursor, with this compound and phenacyl bromide emerging as two prominent options. While structurally similar, these two reagents exhibit distinct differences in their reactivity and their influence on the final nanocrystal morphology, making a detailed comparison essential for informed experimental design.
Performance at a Glance: A Quantitative Comparison
The selection of the bromide precursor significantly impacts the optical and morphological characteristics of the resulting nanocrystals. Below is a summary of key performance indicators for CsPbBr₃ nanocrystals synthesized using this compound and phenacyl bromide under hot-injection methods.
| Property | This compound | Phenacyl Bromide | Reference |
| Nanocrystal Morphology | Cubic | Dodecahedral | [1] |
| Photoluminescence Quantum Yield (PLQY) | Up to 92% | Information not readily available in comparative studies | [2][3] |
| Emission Peak | Tunable (e.g., 512 nm for CsPbBr₃) | Tunable | [2][3] |
| Full Width at Half Maximum (FWHM) | Narrow (e.g., 18 nm for CsPbBr₃) | Information not readily available in comparative studies | [2] |
| Key Advantage | Allows for independent tuning of cation and halide precursors, leading to high PLQY and stability. | Induces formation of dodecahedral nanocrystals, suggesting a role in facet-specific capping. | [2][3][4] |
The Decisive Factor: Morphological Control
The most striking difference between this compound and phenacyl bromide lies in their ability to direct the shape of the resulting nanocrystals. Research by Bera et al. has demonstrated that the use of this compound in the hot-injection synthesis of CsPbBr₃ nanocrystals consistently yields cube-shaped nanocrystals.[1] In contrast, under similar reaction conditions, phenacyl bromide promotes the formation of dodecahedral nanocrystals.[1]
This divergence in morphological control is attributed to the different chemical reactivity and the potential role of the organic byproducts as capping agents that selectively bind to specific crystal facets, thereby influencing their growth rates. The benzoyl group, being more reactive, is suggested to primarily act as a halide source, while the phenacyl group and its derivatives may play a more significant role in surface ligation and directing anisotropic growth.
Experimental Protocols: A Step-by-Step Guide
For a reproducible synthesis, the experimental protocol is of utmost importance. Below are detailed hot-injection methodologies for synthesizing CsPbBr₃ nanocrystals using both this compound and phenacyl bromide.
Synthesis of Cubic CsPbBr₃ Nanocrystals using this compound
This protocol is adapted from the work of De Trizio et al. and is a widely used method for producing high-quality pervoskite nanocrystals.[2][3]
Materials:
-
Cesium carbonate (Cs₂CO₃)
-
Lead(II) acetate trihydrate (Pb(OAc)₂·3H₂O)
-
Oleic acid (OA)
-
Oleylamine (OLAM)
-
1-Octadecene (ODE)
-
This compound
-
Toluene
Procedure:
-
In a 25 mL three-neck flask, combine Cs₂CO₃ (16 mg), Pb(OAc)₂·3H₂O (76 mg), 0.3 mL of OA, 1 mL of OLAM, and 5 mL of ODE.
-
Dry the mixture under vacuum for 1 hour at 130 °C.
-
Increase the temperature to 165–200 °C under a nitrogen atmosphere.
-
Swiftly inject 0.6 mmol of this compound into the reaction flask.
-
Immediately cool the reaction mixture in an ice-water bath.
-
Add 5 mL of toluene to the crude solution and centrifuge for 10 minutes at 4000 rpm to collect the nanocrystals.
Synthesis of Dodecahedral CsPbBr₃ Nanocrystals using Phenacyl Bromide
The following is a representative protocol for the synthesis of shaped nanocrystals using phenacyl bromide, based on available literature.[5][6]
Materials:
-
Lead(II) oxide (PbO)
-
Phenacyl bromide
-
Oleic acid (OA)
-
Oleylamine (OLA)
-
1-Octadecene (ODE)
-
Cs-oleate solution
Procedure:
-
In a 100 mL three-neck flask, load PbO (0.044 g), phenacyl bromide (0.1592 g), 2 mL of OA, and 5 mL of ODE.
-
Degas the mixture for 30 minutes at 120 °C under an argon flow.
-
Increase the temperature to the desired reaction temperature (e.g., 160-200 °C).
-
Swiftly inject the pre-prepared Cs-oleate solution.
-
Allow the reaction to proceed for a short duration (e.g., 5 seconds) before cooling down the reaction mixture in a water bath.
-
The nanocrystals can be precipitated and purified through centrifugation.
Reaction Mechanisms and Pathways
The distinct outcomes of using this compound versus phenacyl bromide can be understood by examining their reactivity and interaction with other components in the reaction mixture.
This compound: The primary role of this compound is to serve as a highly reactive source of bromide ions. The lability of the acyl-bromide bond facilitates a rapid release of Br⁻ upon injection into the hot reaction mixture, leading to a burst of nucleation and subsequent growth of the nanocrystals. The oleylamine present in the solution likely reacts with the this compound to form N-oleylbenzamide, and the protonated oleylamine can act as a capping agent.
Phenacyl Bromide: Phenacyl bromide is less reactive than this compound. The presence of a methylene (-CH₂-) group between the carbonyl and the bromine atom alters its chemical behavior. It can also act as a bromide source, but its reaction with oleylamine is expected to be slower. Furthermore, the resulting N-substituted phenacylamine derivatives may have different binding affinities to the nanocrystal facets compared to the byproducts of the this compound reaction, thus influencing the crystal growth in a different manner and leading to the formation of dodecahedral shapes.
Visualizing the Synthesis Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in the hot-injection synthesis of perovskite nanocrystals.
Conclusion
Both this compound and phenacyl bromide are effective bromide precursors for the synthesis of perovskite nanocrystals. The choice between them should be guided by the desired final morphology of the nanocrystals. This compound is a highly reactive halide source that facilitates the synthesis of highly luminescent, cubic nanocrystals and allows for precise stoichiometric control. Phenacyl bromide, on the other hand, offers a pathway to more complex dodecahedral structures, likely through its dual role as a bromide source and a shape-directing agent. For applications where high photoluminescence quantum yield is the primary concern, the well-established protocols with this compound are a reliable choice. For researchers exploring novel nanocrystal morphologies and their associated properties, phenacyl bromide presents an intriguing alternative. Further research is warranted to fully elucidate the mechanistic details of shape control by phenacyl bromide and to optimize its use for achieving high quantum yields.
References
Benzoyl Bromide vs. Benzoic Anhydride: A Comparative Guide for Synthetic Efficiency
In the realm of organic synthesis, particularly in pharmaceutical and materials science, the benzoylation of alcohols and amines is a cornerstone transformation for protecting functional groups and synthesizing esters and amides. The choice of benzoylating agent is critical, directly influencing reaction efficiency, product purity, and the ease of purification. While benzoic anhydride is a common choice, benzoyl bromide often presents distinct advantages in terms of reactivity and process efficiency. This guide provides an objective, data-driven comparison to inform the selection of the optimal reagent for specific research and development applications.
Core Advantages of this compound
This compound, as an acyl halide, is generally a more powerful acylating agent than benzoic anhydride. This heightened reactivity translates into several practical benefits in a laboratory and process setting.
-
Increased Reactivity: Acyl halides are more electrophilic than their corresponding anhydrides. The bromide ion is a better leaving group than the benzoate anion, leading to faster reaction rates. This allows for benzoylations to be carried out under milder conditions, often at lower temperatures and with shorter reaction times, which is crucial for sensitive substrates.
-
Simplified Work-up and Purification: A significant drawback of using benzoic anhydride is the formation of benzoic acid as a stoichiometric byproduct. The physical properties of benzoic acid, including its moderate polarity and tendency to co-crystallize, can complicate the purification of the desired product, often necessitating column chromatography or extensive washing with a base. In contrast, the primary byproduct of benzoylation with this compound is hydrogen bromide (HBr), which is typically scavenged by a base in the reaction mixture to form a salt that is easily removed by a simple aqueous wash.
-
Higher Atom Economy (in principle): While the molecular weight of this compound is higher, the reaction stoichiometry can be more efficient. With benzoic anhydride, half of the molecule is converted into the benzoic acid byproduct, representing a significant loss of the benzoylating agent.
Comparative Performance Data: Benzoylation of Aniline
To illustrate the practical differences, the following table summarizes typical reaction parameters for the benzoylation of aniline, a model primary amine, using benzoyl chloride (as a close proxy for this compound's reactivity class) and benzoic anhydride.
| Parameter | Benzoylation with Benzoyl Chloride/Bromide | Benzoylation with Benzoic Anhydride |
| Reaction Temperature | 20-25°C | ~130°C (Reflux) |
| Reaction Time | 15-20 minutes | Several hours (monitored by TLC) |
| Primary Byproduct | Hydrogen Halide (HBr/HCl) | Benzoic Acid |
| Typical Work-up | Aqueous wash to remove salt | Filtration and Column Chromatography |
| Selectivity Concern | Potential for amide-acylation in certain substrates |
Experimental Protocols
Protocol 1: Benzoylation of Aniline using Benzoyl Chloride
This protocol, representative of a Schotten-Baumann reaction, is analogous to the procedure used for this compound.
Methodology:
-
Dissolve 1.0 g of aniline in 25 mL of a 10% aqueous sodium hydroxide solution in a suitable flask.
-
Add 1.5 mL of benzoyl chloride (or an equimolar amount of this compound) dropwise to the mixture while stirring vigorously.
-
Maintain the reaction temperature between 20-25°C during the addition.
-
After the addition is complete, continue to stir the mixture for an additional 15-20 minutes.
-
The resulting solid precipitate of N-benzoylaniline is collected by filtration, washed with cold water to remove sodium bromide/chloride, and dried.
Protocol 2: Benzoylation of Aniline using Benzoic Anhydride
Methodology:
-
In a round-bottom flask, combine 1.0 g of aniline and 2.5 g of benzoic anhydride. A catalyst, such as 4-(dimethylamino)pyridine (DMAP), may be added.
-
Heat the reaction mixture to reflux (approximately 130°C).
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture. If a catalyst is used, it may be removed by filtration.
-
The crude product requires purification by column chromatography on silica gel to separate the desired N-benzoylaniline from the benzoic acid byproduct and any unreacted benzoic anhydride.
Reaction Pathway Comparison
The following diagram illustrates the fundamental difference in the reaction pathways and the byproducts generated when using this compound versus benzoic anhydride for the benzoylation of a generic substrate R-XH (where X = O or N).
Caption: Reaction schemes for benzoylation using two different reagents.
Conclusion
For researchers, scientists, and drug development professionals, the choice between this compound and benzoic anhydride should be guided by the specific requirements of the synthesis. This compound is often the superior choice when high reactivity, mild reaction conditions, and a straightforward purification process are priorities. Its use minimizes the formation of challenging byproducts, streamlining the path to the final, purified compound. While benzoic anhydride remains a viable and potent benzoylating agent, the advantages offered by this compound in terms of process efficiency and ease of handling make it a compelling alternative in many synthetic applications.
A Comparative Guide to Benzoyl Bromide and Other Derivatizing Agents for Chromatography
For researchers, scientists, and drug development professionals, the analysis of complex mixtures by chromatography is a foundational activity. However, many analytes present challenges due to poor volatility, low detector response, or inadequate retention on chromatographic columns. Chemical derivatization addresses these issues by modifying the analyte's structure to enhance its physicochemical properties for analysis.[1] This guide provides an objective comparison of benzoyl bromide and its close analog benzoyl chloride, versatile and efficient derivatizing agents, with other common alternatives used in both gas and liquid chromatography.
The Role of this compound in Derivatization
This compound, and the more commonly cited benzoyl chloride (BzCl), are highly effective acylating agents used to derivatize compounds containing primary and secondary amines, phenols, thiols, and some alcohols.[1][2] The reaction, known as the Schotten-Baumann reaction, is typically rapid, often completing within minutes at room temperature under mild, aqueous conditions.[1][3] This process attaches a benzoyl group to the analyte, which offers several key advantages:
-
Increased Hydrophobicity: The addition of the nonpolar phenyl group significantly increases the analyte's retention on reversed-phase liquid chromatography (LC) columns, improving separation from polar matrix components.[3][4]
-
Enhanced Detection: The benzoyl group acts as a chromophore, allowing for strong ultraviolet (UV) detection.[5][6][7] For mass spectrometry (MS), it can improve ionization efficiency, leading to substantial signal enhancement—in some cases by up to 1,000-fold.[3]
-
Improved Stability: The resulting benzoylated derivatives are generally stable for extended periods, providing flexibility in sample handling and analysis.[1][3]
-
Availability of Isotopic Labels: Commercially available ¹³C-labeled benzoyl chloride facilitates the simple creation of stable isotope-labeled internal standards, which is crucial for accurate quantification.[1][2][3]
Performance Comparison of Derivatizing Agents
The selection of a derivatizing agent is critical and depends on the analyte's functional groups, the chromatographic system (GC or LC), and the detector available. While this compound/chloride is a powerful tool, other agents offer distinct advantages for specific applications.
| Feature | This compound / Chloride | Dansyl Chloride | 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) | o-Phthalaldehyde (OPA) | Silylating Agents (e.g., BSTFA) |
| Target Groups | Primary/secondary amines, phenols, thiols, some alcohols.[1][2] | Primary/secondary amines, phenols.[1] | Primary and secondary amines.[5][8] | Primary amines (in presence of a thiol).[5] | Alcohols, phenols, carboxylic acids, amines, amides, thiols.[9][10] |
| Detection | UV, MS | Fluorescence, MS | Fluorescence, UV.[5] | Fluorescence | GC-FID, GC-MS |
| Reaction Time | Seconds to minutes.[1][3] | 30 - 60 minutes.[1] | ~20 minutes.[8] | ~1-2 minutes | 15 - 45 minutes.[10] |
| Reaction Temp. | Room Temperature.[1][3] | 60°C.[1] | Room Temperature | Room Temperature | 60 - 75°C.[10] |
| Derivative Stability | High; stable for days or weeks.[1][3] | Good; but can be light-sensitive.[11] | Good | Less stable than others; often used in automated pre-column systems. | Moisture-sensitive; derivatives must be analyzed promptly. |
| Key Advantages | Fast reaction, broad applicability, stable derivatives, good for UV and MS.[1][3][4] | High sensitivity (fluorescence), well-established for amino acids. | High sensitivity (fluorescence), good for primary/secondary amines.[5] | Very fast reaction, highly specific for primary amines.[5] | Creates volatile derivatives for GC analysis of non-volatile compounds.[9] |
| Limitations | May not be optimal for all hydroxyl groups.[1] Harsher pH conditions may be needed.[1] | Slower reaction, requires heating, light sensitive.[11] | Excess reagent may need to be removed as it can interfere with chromatography.[11] | Only reacts with primary amines, derivatives can be unstable. | Derivatives are highly sensitive to moisture. |
| LOD Example | < 10 nM for many neurochemicals (LC-MS).[1] | Picomole to femtomole range. | Picomole to femtomole range. | Picomole to femtomole range. | Varies widely based on analyte and detector. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the derivatization of amines using benzoyl chloride and the alternative, dansyl chloride.
Protocol 1: Benzoyl Chloride Derivatization for LC-MS Analysis
This protocol is adapted from methods used for the analysis of neurochemicals and other metabolites in biological samples.[3]
-
Sample Preparation: Take 20 µL of the sample supernatant.
-
Basification: Add 10 µL of 100 mM sodium carbonate solution to the sample. Vortex briefly.
-
Derivatization: Add 10 µL of 2% (v/v) benzoyl chloride in acetonitrile. Vortex immediately and vigorously for 1 minute. The reaction is typically complete within this time.
-
Internal Standard Addition/Quenching: Add 10 µL of an internal standard mixture. If the internal standard is acidic (e.g., containing sulfuric acid), it will also serve to quench the reaction by neutralizing the base.[11]
-
Dilution: Add 50 µL of water to reduce the organic solvent content before injection.
-
Analysis: The sample is now ready for LC-MS analysis.
Protocol 2: Dansyl Chloride Derivatization for LC-MS Analysis
This is a general procedure for the derivatization of amines and phenols with dansyl chloride.[1]
-
Sample Preparation: To 25 µL of the sample extract, add 50 µL of a 1:1 (v/v) mixture of 100 mM sodium carbonate-bicarbonate buffer (pH 9.8) and 50 mM dansyl chloride in acetonitrile.
-
Derivatization: Incubate the mixture at 60°C for 60 minutes in the dark to prevent photodegradation.
-
Quenching: Add 10 µL of 10% (v/v) ammonium hydroxide or a similar amine-containing reagent to react with and consume the excess dansyl chloride.
-
Analysis: The sample is ready for LC-MS analysis.
Visualizing the Process
To better understand the derivatization workflow and the underlying chemistry, the following diagrams are provided.
Caption: General experimental workflow for pre-column derivatization in chromatography.
Caption: The Schotten-Baumann reaction of this compound with a primary amine.
Conclusion
This compound and chloride are robust, rapid, and versatile derivatizing agents suitable for a wide range of analytes containing amine, phenol, and thiol groups. They offer significant advantages in enhancing chromatographic retention and detector response, particularly for LC-MS applications.[1][4] However, the choice of agent should always be tailored to the specific analytical goal. For applications demanding the highest sensitivity for amines or phenols, fluorescent agents like Dansyl Chloride or FMOC-Cl may be more appropriate, despite their longer reaction times. For GC analysis of polar, non-volatile compounds, silylation remains the gold standard. By understanding the comparative performance, reaction conditions, and stability of these agents, researchers can select the optimal strategy to ensure accurate, sensitive, and reliable chromatographic analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. sdiarticle4.com [sdiarticle4.com]
- 8. books.rsc.org [books.rsc.org]
- 9. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 10. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 11. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Functional Groups: A Comparative Guide to Benzoyl Bromide
In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and desired stereochemistry. The ideal protecting group must be readily introduced and removed under mild conditions that do not interfere with other functional groups within the molecule. This guide provides a comprehensive comparison of benzoyl bromide as a protecting agent for hydroxyl and amino groups against other common alternatives, supported by experimental data and detailed protocols.
The Benzoyl Group: A Robust and Versatile Protector
The benzoyl (Bz) group, introduced via this compound or benzoyl chloride, is a widely used protecting group for alcohols and amines due to its notable stability under a range of reaction conditions, particularly acidic media.[1] Its removal is typically effected under basic conditions, providing a valuable orthogonal strategy in complex syntheses.[1]
Performance Comparison: Benzoyl vs. Other Protecting Groups
The choice of a protecting group is dictated by the specific requirements of the synthetic route, including the stability needed during subsequent steps and the conditions available for deprotection. Below is a comparative analysis of the benzoyl group against other common protecting groups for alcohols and amines.
For Alcohols:
| Protecting Group | Reagent | Typical Conditions for Protection | Typical Yield (%) | Typical Conditions for Deprotection | Typical Yield (%) |
| Benzoyl (Bz) | This compound/Chloride | Pyridine, DCM, 0 °C to rt | 90-98 | NaOMe, MeOH, rt | >90[2] |
| Benzyl (Bn) | Benzyl Bromide | NaH, DMF, 0 °C to rt | >90[3] | H₂, Pd/C, EtOH, rt | ~100[4] |
| Acetyl (Ac) | Acetic Anhydride | Pyridine, DCM, rt | >95 | K₂CO₃, MeOH, H₂O | High |
| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl | Imidazole, DMF, rt | >95 | TBAF, THF, rt | >95 |
For Amines:
| Protecting Group | Reagent | Typical Conditions for Protection | Typical Yield (%) | Typical Conditions for Deprotection | Typical Yield (%) |
| Benzoyl (Bz) | Benzoyl Chloride | Neat, rt, 5 min | 90-98[5] | Refluxing conc. HCl | High[2] |
| Benzyl (Bn) | Benzyl Bromide | K₂CO₃, ACN, reflux, 3-6 h | High | H₂, Pd/C, EtOH, rt | ~100 |
| tert-Butoxycarbonyl (Boc) | (Boc)₂O | NaOH, H₂O, rt | >95 | TFA, DCM, rt | >95 |
| Benzyloxycarbonyl (Cbz) | Benzyl Chloroformate | NaHCO₃, THF/H₂O, 0 °C | >90 | H₂, Pd/C, MeOH, rt | ~100 |
Experimental Protocols
Detailed methodologies for the introduction and removal of the benzoyl protecting group are provided below.
Protocol 1: Benzoylation of a Primary Alcohol
Materials:
-
Primary alcohol (1.0 mmol)
-
Benzoyl chloride (1.1 mmol)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (0.6 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Molecular sieves 4Å (optional)
Procedure:
-
To a solution of the primary alcohol in anhydrous DCM at -78 °C, add TMEDA.
-
Add benzoyl chloride dropwise to the stirred solution. The presence of molecular sieves can accelerate the reaction.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within minutes.[6]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the benzoate ester in excellent yield.[6]
Protocol 2: N-Benzoylation of a Primary Amine (Solvent-Free)
Materials:
-
Primary amine (10 mmol)
-
Benzoyl chloride (10 mmol)
Procedure:
-
In a fume hood, mix equimolar quantities of the primary amine and benzoyl chloride in a beaker at room temperature.[5]
-
Stir the mixture with a glass rod. The reaction is exothermic and evolves HCl gas.[5]
-
The reaction mixture will solidify or become a paste within 3-5 minutes.[5]
-
After the reaction is complete, add crushed ice to the mixture.
-
Filter the solid product and wash with cold water to remove any amine hydrochloride.
-
Dry the product over anhydrous sodium sulfate to obtain the N-benzoyl amide in high purity and yield.[5]
Protocol 3: Deprotection of a Benzoyl Ester
Materials:
-
Benzoyl ester (1.0 mmol)
-
Sodium methoxide (catalytic amount)
-
Methanol (10 mL)
Procedure:
-
Dissolve the benzoyl ester in methanol at room temperature.
-
Add a catalytic amount of sodium methoxide to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected alcohol.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the protection and deprotection reactions involving the benzoyl group.
Caption: Workflow for the benzoylation of an alcohol.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]
A Comparative Guide to the Efficacy of Benzoyl Bromide and Other Acyl Halides
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision in the synthesis of esters, amides, and other carbonyl derivatives. This guide provides an objective comparison of the performance of benzoyl bromide against other commonly used acyl halides, such as benzoyl chloride, with supporting data and detailed experimental protocols.
Reactivity and Performance Comparison
The reactivity of acyl halides in nucleophilic acyl substitution reactions is primarily governed by two main factors: the electrophilicity of the carbonyl carbon and the leaving group ability of the halide. In the case of benzoyl halides, the dominant factor is the ability of the halide to depart, which is inversely proportional to its basicity.[1] The established order of leaving group ability is I⁻ > Br⁻ > Cl⁻, which dictates the general reactivity trend: Benzoyl Iodide > this compound > Benzoyl Chloride.[1]
While direct, side-by-side kinetic studies under identical conditions are not always readily available in the literature, a compilation of data from various sources on solvolysis and aminolysis reactions confirms this trend. This compound consistently demonstrates higher reactivity compared to benzoyl chloride, leading to faster reaction times. This can be advantageous for reactions with less reactive nucleophiles or when milder reaction conditions are desired.
Quantitative Data Summary
The following tables summarize key data points for the comparison of this compound and benzoyl chloride. It is important to note that direct rate constants for this compound are not always available in the cited literature; in such cases, its higher reactivity is inferred from established chemical principles.
| Property | This compound | Benzoyl Chloride | Other Acyl Halides (for context) |
| Molecular Formula | C₇H₅BrO | C₇H₅ClO | Acetyl Chloride: C₂H₃ClOOxalyl Chloride: C₂Cl₂O₂ |
| Molecular Weight | 185.02 g/mol | 140.57 g/mol | Acetyl Chloride: 78.50 g/mol Oxalyl Chloride: 126.93 g/mol |
| Boiling Point | 218-219 °C | 197.2 °C | Acetyl Chloride: 52 °COxalyl Chloride: 62-64 °C |
| Reactivity Trend | More reactive | Less reactive | Varies based on structure |
| Stability | Less stable, moisture-sensitive | More stable, but still moisture-sensitive | Generally highly reactive and moisture-sensitive |
Table 1: Physical Properties and General Reactivity.
| Acylating Agent | Substrate | Reaction Conditions | Yield (%) | Reference |
| Benzoyl Chloride | Aniline | Neat, Room Temp, 3-5 min | 95 | [2] |
| Benzoyl Chloride | Phenol | Schotten-Baumann | High | [1] |
| This compound | General Amines | (Not specified) | Generally higher or faster than Benzoyl Chloride | [1] |
Table 2: Comparative Reaction Yields in Benzoylation. Note: Direct comparative yield data under identical conditions is limited. The information presented reflects typical outcomes.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the use of acyl halides.
Experimental Protocols
To quantitatively assess the efficacy of different acyl halides, kinetic studies such as solvolysis or aminolysis are typically performed. The progress of these reactions can be monitored using techniques like UV-Vis spectrophotometry or conductometry.[1]
Protocol 1: Aminolysis Kinetics via Conductometry
This method is well-suited for tracking rapid reactions by measuring the change in electrical conductivity as the reaction progresses. The reaction of a benzoyl halide with an amine generates a hydrohalide salt, leading to an increase in the ionic concentration and, consequently, the conductivity of the solution.[1]
Methodology:
-
Instrument and Cell Preparation:
-
Utilize a conductivity meter equipped with a dipping cell.
-
Thoroughly clean and dry the reaction vessel and conductivity cell to eliminate any ionic contaminants.[1]
-
-
Solution Preparation:
-
Prepare a solution of the desired amine at a known concentration in a suitable low-conductivity solvent (e.g., dry acetonitrile).
-
Prepare a stock solution of the benzoyl halide (e.g., this compound) in the same solvent.[1]
-
-
Kinetic Measurement:
-
Place the amine solution in a thermostatted reaction vessel and immerse the conductivity cell.
-
Allow the solution to reach thermal equilibrium.
-
Rapidly inject a known volume of the benzoyl halide stock solution into the amine solution while stirring vigorously.
-
Record the conductivity of the solution at regular time intervals until a stable reading is achieved.[1]
-
-
Data Analysis:
-
The rate of the reaction is proportional to the rate of change in conductivity.
-
The pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of the difference between the final and instantaneous conductivity (ln(λ_∞ - λ_t)) against time.[1]
-
Protocol 2: Solvolysis Kinetics via UV-Vis Spectrophotometry
This technique is appropriate for following the reaction of a benzoyl halide with a solvent (e.g., alcohol or water) by monitoring the change in absorbance over time. Benzoyl halides and their corresponding ester or carboxylic acid products often exhibit distinct UV absorbance spectra.[1]
Methodology:
-
Instrument and Sample Preparation:
-
Use a UV-Vis spectrophotometer with a thermostatted cuvette holder.
-
Prepare a dilute stock solution of the benzoyl halide in a dry, non-reacting solvent (e.g., acetonitrile).
-
-
Kinetic Measurement:
-
Fill a cuvette with the chosen solvent (e.g., an alcohol/water mixture) and place it in the spectrophotometer to thermally equilibrate.
-
Inject a small, precise volume of the benzoyl halide stock solution into the cuvette.
-
Immediately begin recording the absorbance at a predetermined wavelength as a function of time until the reaction is complete (i.e., the absorbance value stabilizes).[1]
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) can be calculated by fitting the absorbance versus time data to a first-order exponential decay equation: A(t) = A_∞ + (A₀ - A_∞)e^(-k_obs*t), where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_∞ is the final absorbance.[1]
-
Stability and Side Reactions
Stability: this compound is known to be less stable than benzoyl chloride. It is particularly sensitive to moisture and can fume in air due to hydrolysis, which produces hydrogen bromide gas.[3] This lower stability is a direct consequence of its higher reactivity. Proper storage under anhydrous and inert conditions is crucial to prevent degradation.[4] Benzoyl chloride is also moisture-sensitive but generally more stable and easier to handle.[5]
Side Reactions: The primary side reaction for all acyl halides is hydrolysis from atmospheric or solvent moisture. In Friedel-Crafts acylation reactions, the product ketone can form a complex with the Lewis acid catalyst, necessitating the use of stoichiometric amounts of the catalyst.[6] Due to its higher reactivity, this compound may be more prone to side reactions with sensitive functional groups present in the substrate. However, this increased reactivity can also be leveraged to drive reactions to completion under milder conditions, potentially minimizing side reactions that are favored at higher temperatures.
Conclusion
This compound is a more reactive acylating agent than benzoyl chloride, a property attributed to the better leaving group ability of the bromide ion. This enhanced reactivity allows for faster reaction times and the use of milder conditions, which can be advantageous for synthesizing complex molecules or for reactions involving less reactive nucleophiles. However, this comes at the cost of reduced stability and a greater sensitivity to moisture.
The choice between this compound and other acyl halides will ultimately depend on the specific requirements of the synthesis, including the reactivity of the substrate, the desired reaction conditions, and considerations of cost and handling. For applications demanding high reactivity, this compound is a superior choice, provided that appropriate measures are taken to handle this moisture-sensitive reagent.
References
The Decisive Preference: Benzoyl Bromide's Selectivity for Primary Over Secondary Amines
A comprehensive guide for researchers, scientists, and drug development professionals on the chemoselectivity of benzoyl bromide in the acylation of primary versus secondary amines. This guide provides a comparative analysis supported by experimental data, detailed protocols, and mechanistic insights.
The selective functionalization of amines is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical development and materials science. This compound, and its more commonly used counterpart benzoyl chloride, are powerful reagents for the introduction of a benzoyl protecting group or for the synthesis of amide bonds. A key aspect of their utility lies in their inherent preference for reacting with primary amines over secondary amines. This guide delves into the principles governing this selectivity, presenting experimental evidence and practical protocols to leverage this reactivity in a laboratory setting.
Unraveling the Selectivity: Steric Hindrance and Nucleophilicity at Play
The higher reactivity of primary amines towards this compound can be attributed to a combination of steric and electronic factors. Primary amines, having two hydrogen atoms attached to the nitrogen, present a less sterically hindered environment for the incoming electrophilic benzoyl group. In contrast, the presence of two alkyl or aryl substituents on a secondary amine creates a more crowded environment around the nitrogen atom, impeding the approach of the this compound.
Furthermore, while secondary amines are generally considered more basic than primary amines due to the electron-donating inductive effect of the alkyl groups, their nucleophilicity in this context can be diminished by the increased steric bulk. The transition state of the nucleophilic attack on the carbonyl carbon of this compound is sensitive to steric congestion, thus favoring the less hindered primary amine.
Quantitative Comparison: Reaction Times and Yields
Experimental data consistently demonstrates the pronounced selectivity of benzoylating agents for primary amines. The following tables summarize the results from studies on the benzoylation of various primary and secondary amines under different reaction conditions.
Table 1: Ultrasound-Promoted Solvent- and Catalyst-Free Benzoylation
This table presents data from a study where amines were reacted with benzoyl chloride under ultrasound irradiation at room temperature. The significantly shorter reaction times for primary amines highlight their greater reactivity.
| Entry | Substrate (Amine) | Amine Type | Reaction Time (min) | Yield (%) |
| 1 | Aniline | Primary | 2 | 98 |
| 2 | Benzylamine | Primary | 7 | 96 |
| 3 | Diphenylamine | Secondary | 30 | 94 |
| 4 | Dibenzylamine | Secondary | 10 | 95 |
| 5 | Morpholine | Secondary | 2 | 97 |
| 6 | Pyrrolidine | Secondary | 3 | 95 |
Data sourced from "Ultrasound-promoted solvent- and catalyst-free benzoylation of amines at room temperature". Note: Benzoyl chloride was used in this study, which exhibits similar reactivity to this compound.
Table 2: Benzoylation under Solvent-Free "Neat" Conditions
This table showcases the yields and reaction times for the benzoylation of amines by mixing equimolar amounts of the amine and benzoyl chloride without any solvent.
| Entry | Substrate (Amine) | Amine Type | Reaction Time (min) | Yield (%) |
| 1 | Aniline | Primary | 3 | 92 |
| 2 | 4-Methylaniline | Primary | 3 | 89 |
| 3 | Benzylamine | Primary | 5 | 90 |
| 4 | N-Methylaniline | Secondary | 10 | 85 |
| 5 | Diphenylamine | Secondary | 30 | 70 |
Data sourced from "Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase".[1]
A key finding from a competitive experiment further underscores this selectivity. When a mixture of a primary amine (aniline) and a secondary amine (N-phenylaniline) was treated with one equivalent of benzoyl chloride, only the primary amine was benzoylated, demonstrating excellent chemoselectivity.
Experimental Protocols
The following protocols provide detailed methodologies for the benzoylation of amines, including a procedure for a competitive reaction to observe selectivity.
Protocol 1: General Benzoylation of a Single Amine (Ultrasound-Promoted)
This protocol is adapted from a solvent- and catalyst-free method.
Materials:
-
Amine (primary or secondary) (1.0 mmol)
-
This compound (or chloride) (1.0 mmol)
-
Ultrasonic bath
-
Small reaction vial or flask
-
TLC plates and appropriate eluent for monitoring
Procedure:
-
In a small reaction vial, combine the amine (1.0 mmol) and this compound (1.0 mmol).
-
Place the vial in an ultrasonic bath, ensuring the reaction mixture is submerged in the water.
-
Irradiate the mixture with ultrasound at room temperature (typically 25-30 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates as a solid.
-
Isolate the solid product by filtration and wash with cold water.
-
The crude product can be further purified by recrystallization if necessary.
Protocol 2: Competitive Benzoylation of a Primary and a Secondary Amine
This protocol is designed to demonstrate the selectivity of this compound.
Materials:
-
Primary amine (e.g., Benzylamine) (1.0 mmol)
-
Secondary amine (e.g., Dibenzylamine) (1.0 mmol)
-
This compound (1.0 mmol)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (10 mL)
-
Triethylamine (1.2 mmol)
-
Round-bottom flask with a magnetic stirrer
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Apparatus for analysis (NMR or GC-MS)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 mmol), the secondary amine (1.0 mmol), and anhydrous dichloromethane (10 mL).
-
Add triethylamine (1.2 mmol) to the solution and stir.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 mmol) in anhydrous dichloromethane (2 mL) to the stirred amine solution over 5 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the primary amine.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixture by ¹H NMR spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of the benzoylated primary amine to the unreacted secondary amine and its benzoylated product.
Visualizing the Reaction and Workflow
To further clarify the chemical processes and experimental design, the following diagrams are provided.
Caption: Reaction mechanism for the benzoylation of primary and secondary amines.
Caption: Experimental workflow for a competitive benzoylation experiment.
Conclusion
The selective benzoylation of primary amines in the presence of secondary amines is a reliable and valuable transformation in organic synthesis. This preference is primarily driven by the lower steric hindrance around the primary amine nitrogen, facilitating a faster nucleophilic attack on the this compound. The experimental data presented in this guide quantitatively supports this selectivity, with primary amines reacting significantly faster and in higher yields. The provided protocols offer a practical starting point for researchers to exploit this chemoselectivity in their synthetic endeavors. By understanding and applying these principles, scientists can achieve more efficient and controlled syntheses of complex molecules.
References
A Comparative Cost-Benefit Analysis of Benzoylating Agents in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the selection of a benzoylating agent in large-scale synthesis is a critical decision that balances reactivity, cost, safety, and environmental impact. This guide provides an objective comparison of benzoyl bromide and its primary alternatives, benzoyl chloride and benzoic anhydride, supported by available data to inform process development and manufacturing strategies.
The introduction of a benzoyl group is a frequent transformation in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, often for the protection of hydroxyl and amino groups or for the construction of key molecular scaffolds. While several reagents can accomplish this, their suitability for industrial-scale applications varies significantly. This analysis focuses on the economic and practical trade-offs between this compound, the more reactive but less common option, and its widely used counterparts.
Comparative Analysis of Benzoylating Agents
The following tables summarize the key parameters for this compound, benzoyl chloride, and benzoic anhydride, providing a basis for a comprehensive cost-benefit analysis.
| Parameter | This compound | Benzoyl Chloride | Benzoic Anhydride |
| Molecular Weight ( g/mol ) | 185.02 | 140.57 | 226.23 |
| Physical State | Colorless to yellow liquid | Colorless, fuming liquid | White to off-white crystalline powder |
| Boiling Point (°C) | 218-219 | 197.2 | 360 |
| Melting Point (°C) | - | -1 | 38-42 |
| Reactivity | High | Moderate | Low to Moderate |
| Byproduct | Hydrobromic Acid (HBr) | Hydrochloric Acid (HCl) | Benzoic Acid |
Table 1: Physicochemical Properties and Reactivity
| Reagent | Purity | Supplier Example | Price (USD) per Quantity |
| This compound | >98.0% | TCI America | $147.00 / 25g |
| Benzoyl Chloride | >95% | Various | ~$1,000 - $1,400 / MT (Market Price) |
| Benzoic Anhydride | ≥98% | Chem-Impex | $220.00 / 1kg |
Table 2: Illustrative Cost Comparison Note: Prices are for illustrative purposes and can vary significantly based on supplier, quantity, and market conditions. Bulk industrial pricing may differ substantially from the listed catalog prices.
| Hazard | This compound | Benzoyl Chloride | Benzoic Anhydride |
| Corrosivity | Causes severe skin burns and eye damage. Corrosive to metals. | Causes severe skin burns and eye damage. Corrosive. | Not classified as corrosive, but can cause skin and eye irritation. |
| Toxicity | Lachrymator. Harmful if inhaled. | Toxic if inhaled. Harmful if swallowed or in contact with skin. | Generally considered to have low toxicity. |
| Byproduct Hazard | Hydrobromic acid is a strong, corrosive acid. | Hydrochloric acid is a strong, corrosive acid. | Benzoic acid is a mild irritant. |
Table 3: Hazard Comparison
In-Depth Analysis
Cost:
From a raw material cost perspective, benzoyl chloride is generally the most economical choice for large-scale benzoylation, with established industrial production methods keeping its price relatively low[1]. Benzoic anhydride is more expensive than benzoyl chloride, and this compound is typically the most expensive of the three for bulk quantities. The higher cost of this compound is a significant factor limiting its widespread industrial use.
Reactivity and Process Efficiency:
The reactivity of benzoyl halides follows the order: Benzoyl Iodide > this compound > Benzoyl Chloride. This higher reactivity of this compound can be advantageous, potentially leading to faster reaction times and the ability to conduct benzoylations at lower temperatures. This can translate to energy savings and increased throughput. However, this high reactivity can also be a drawback, leading to reduced selectivity and the formation of unwanted byproducts if not carefully controlled.
Benzoic anhydride is less reactive than the acyl halides and often requires higher temperatures or the use of a catalyst to achieve comparable reaction rates[2]. While this may increase energy costs, the lower reactivity can also lead to cleaner reactions with fewer side products.
Byproducts and Waste Management:
A critical consideration in large-scale synthesis is the nature and handling of byproducts.
-
Benzoyl Halides: Both this compound and benzoyl chloride produce strong acid byproducts (HBr and HCl, respectively). These corrosive acids must be neutralized, which adds to the cost of reagents (e.g., sodium hydroxide) and generates a significant saline waste stream. The treatment and disposal of this wastewater can be a major operational expense[3][4].
-
Benzoic Anhydride: The primary byproduct of benzoylation with benzoic anhydride is benzoic acid. Benzoic acid is a solid with relatively low toxicity. A key advantage of using benzoic anhydride is the potential to recover and recycle the benzoic acid byproduct, which can significantly improve the overall process economics and reduce the environmental footprint.
Experimental Protocols
The following are generalized experimental protocols for the benzoylation of an amine, illustrating the different reaction conditions.
Protocol 1: Benzoylation using Benzoyl Chloride (Schotten-Baumann Conditions)
-
Reaction Setup: A solution of the amine in an aqueous base (e.g., 10% sodium hydroxide) is prepared in a suitable reactor.
-
Addition of Benzoylating Agent: Benzoyl chloride is added dropwise to the vigorously stirred amine solution. The temperature is typically maintained at or below room temperature to control the exothermic reaction.
-
Reaction Work-up: After the reaction is complete, the solid benzoylated product is isolated by filtration, washed with water to remove inorganic salts, and then dried.
Protocol 2: Benzoylation using Benzoic Anhydride
-
Reaction Setup: The amine and benzoic anhydride are dissolved in a suitable solvent (e.g., toluene or pyridine) in a reactor.
-
Reaction Conditions: The mixture is heated, often to reflux, to drive the reaction to completion. A catalyst, such as 4-dimethylaminopyridine (DMAP), may be added to increase the reaction rate.
-
Reaction Work-up: After cooling, the reaction mixture is typically washed with an aqueous base to remove the benzoic acid byproduct. The organic layer is then separated, and the solvent is removed to yield the crude product, which may require further purification.
Visualization of Process Workflows
Caption: Comparative workflow for benzoylation.
Conclusion
The choice of a benzoylating agent for large-scale synthesis involves a multi-faceted analysis.
-
Benzoyl chloride remains the workhorse for many industrial applications due to its low cost and moderate reactivity. However, the generation of corrosive HCl and the associated waste treatment costs are significant drawbacks.
-
This compound , while offering higher reactivity that could potentially reduce reaction times and energy input, is often prohibitively expensive for large-scale use. Its application is likely limited to specific cases where its high reactivity is essential and cannot be achieved with other reagents.
-
Benzoic anhydride presents a more environmentally benign and potentially more cost-effective alternative in the long run, especially if the benzoic acid byproduct can be efficiently recovered and recycled. The higher initial cost of the reagent and potentially higher energy requirements for the reaction are the main barriers to its broader adoption.
For drug development professionals and process chemists, a thorough techno-economic analysis, including raw material costs, process efficiency, and waste management expenses, is crucial for selecting the optimal benzoylating agent for a given large-scale synthesis. While benzoyl chloride is often the default choice, the benefits of benzoic anhydride, particularly in terms of waste reduction and potential for a circular economy, warrant serious consideration in modern, sustainable pharmaceutical manufacturing.
References
A Comparative Guide to Benzoyl Bromide and Its Alternatives in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. This guide provides an objective comparison of benzoyl bromide with its common alternative, benzoyl chloride, in key organic transformations. The information presented is supported by experimental data to aid in reagent selection and reaction optimization.
Benzoylation, the introduction of a benzoyl group (C₆H₅CO-), is a fundamental and widely employed transformation in organic synthesis. It serves crucial roles in protecting hydroxyl and amino functionalities, and as a key step in the synthesis of esters, amides, and various heterocyclic scaffolds. While benzoyl chloride is the most ubiquitously used benzoylating agent, this compound offers distinct reactivity profiles that can be advantageous in specific synthetic contexts.
Comparison of Reactivity: this compound vs. Benzoyl Chloride
The reactivity of benzoyl halides in nucleophilic acyl substitution reactions is primarily governed by two factors: the electrophilicity of the carbonyl carbon and the leaving group ability of the halide. The established order of reactivity for benzoyl halides is Benzoyl Iodide > this compound > Benzoyl Chloride.[1] This trend is predominantly dictated by the leaving group ability of the halide ion, which follows the order I⁻ > Br⁻ > Cl⁻, inversely proportional to their basicity.[1] Consequently, this compound is inherently more reactive than benzoyl chloride.
This enhanced reactivity can be beneficial for acylating less nucleophilic substrates or sterically hindered molecules, potentially leading to higher yields and shorter reaction times. However, it can also result in reduced selectivity in molecules with multiple reactive sites.
Applications in Organic Synthesis
Benzoylation of Alcohols and Phenols
The protection of hydroxyl groups as benzoates is a common strategy in multi-step synthesis. The choice between this compound and benzoyl chloride can influence the reaction conditions required.
Table 1: Comparison of Benzoylating Agents for Alcohols and Phenols
| Substrate | Reagent | Base/Catalyst | Solvent | Time | Yield (%) | Reference |
| Benzyl Alcohol | Benzoyl Chloride | CuO | Neat | 5 min | 98 | [2] |
| 4-Methoxybenzyl Alcohol | Benzoyl Chloride | CuO | Neat | 5 min | 92 | [2] |
| Phenol | Benzoyl Chloride | NaOH (aq) | Water/DCM | 15 min (shaking) | - (Solid product formed) | [3] |
| Hypothetical Hindered Alcohol | This compound | Non-nucleophilic base | Aprotic | Shorter time than BzCl | Potentially higher | - |
Note: Specific comparative data for this compound in these exact reactions is limited in the available literature. The enhanced reactivity of this compound suggests it would require milder conditions or shorter reaction times for similar substrates.
N-Benzoylation of Amines
The formation of benzamides via N-benzoylation is a cornerstone reaction in organic chemistry, often employed for the protection of amines or for the synthesis of biologically active molecules. The Schotten-Baumann reaction, which utilizes an acid chloride and aqueous alkali, is a classic method for this transformation.[4]
Table 2: Comparison of Benzoylating Agents for Amines
| Substrate | Reagent | Conditions | Time | Yield (%) | Reference |
| Aromatic/Aliphatic Primary Amines | Benzoyl Chloride | Neat, Room Temp. | 3-5 min | High | [5] |
| Aniline | Benzoyl Chloride | NaOH (aq) | - | - | [6] |
| Hypothetical Weakly Basic Amine | This compound | Mild Base | Aprotic | Shorter time than BzCl | Potentially higher |
Note: While specific quantitative comparisons are scarce, the higher reactivity of this compound would be advantageous for the benzoylation of weakly nucleophilic amines where benzoyl chloride might be sluggish.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[7]
Table 3: Comparison of Benzoylating Agents in Friedel-Crafts Acylation
| Aromatic Substrate | Reagent | Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |
| Benzene | Ethanoyl Chloride | AlCl₃ | Benzene | Reflux, 60°C, 30 min | Phenylethanone | - | [7] |
| Anisole | Benzoyl Chloride | HBEA Zeolite | Neat | 120°C | 4-Methoxybenzophenone | >50 | [8] |
| Hypothetical Benzene | This compound | AlBr₃ | Benzene | Potentially milder | Phenylketone | - | - |
Note: Due to the higher reactivity of the C-Br bond, this compound in conjunction with a suitable Lewis acid like AlBr₃ would be expected to undergo Friedel-Crafts acylation under potentially milder conditions or with shorter reaction times compared to benzoyl chloride.
Synthesis of Heterocycles
While the use of benzyl halides in heterocycle synthesis is well-documented, the application of this compound in direct cyclization reactions to form heterocycles is less common. However, it can be a precursor for functionalities that subsequently participate in cyclization. For instance, the synthesis of 2-benzoylfuro[2,3-b]quinolines involves the bromination of a quinolinyl chalcone, which contains a benzoyl moiety, followed by cyclization.[9] The synthesis of benzoxazinones and quinazolinones typically involves intramolecular cyclization of N-acylated precursors, which can be prepared using benzoyl halides.[9][10]
Experimental Protocols
General Protocol for N-Benzoylation of a Primary Amine (Schotten-Baumann Conditions)
This protocol is adapted from the classical Schotten-Baumann reaction.[6]
Materials:
-
Primary amine (1.0 eq)
-
Benzoyl chloride or this compound (1.1 eq)
-
10% Aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Separatory funnel, round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the primary amine in a suitable amount of 10% aqueous NaOH solution in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Add the benzoyl halide (benzoyl chloride or this compound) dropwise to the stirred solution.
-
Continue stirring vigorously for 15-30 minutes. The product, a benzamide, will often precipitate as a solid.
-
Isolate the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any unreacted starting materials and salts.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
General Protocol for Friedel-Crafts Acylation of Benzene
This protocol is a general procedure for Friedel-Crafts acylation.[7]
Materials:
-
Benzene (serves as both reactant and solvent)
-
Benzoyl chloride or this compound (1.0 eq)
-
Anhydrous aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃) (1.1 eq)
-
Round-bottom flask with a reflux condenser and a gas outlet to a trap
-
Magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzene and the anhydrous aluminum halide catalyst.
-
Cool the mixture in an ice bath.
-
Slowly add the benzoyl halide to the stirred mixture. Hydrogen halide gas will be evolved and should be trapped.
-
After the addition is complete, warm the mixture to room temperature and then heat under reflux for 30-60 minutes to complete the reaction.
-
Cool the reaction mixture and cautiously pour it onto crushed ice with concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water, sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product (a benzophenone) can be purified by distillation or recrystallization.
Visualizing Reaction Pathways
Caption: General mechanism of nucleophilic acyl substitution for benzoylation.
Caption: Experimental workflow for a typical Friedel-Crafts acylation reaction.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. tsijournals.com [tsijournals.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Correlation of the rates of solvolysis of benzoyl fluoride and a consideration of leaving-group effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinazolinone synthesis [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Benzoyl Bromide
This guide provides essential safety, handling, and disposal protocols for benzoyl bromide, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Logistical Information
This compound is a corrosive, combustible, and lachrymatory chemical that reacts violently with water.[1][2][3][4] It can cause severe skin burns, serious eye damage, and respiratory irritation.[1][5] Always consult your institution's Environmental Health and Safety (EHS) department before handling or disposing of this chemical, as their guidelines supersede any information provided here.[6]
1.1 Personal Protective Equipment (PPE) Appropriate PPE is mandatory when handling this compound. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles and a full-face shield.[6]
-
Hand Protection: Chemical-resistant gloves, such as Viton® or nitrile. Always inspect gloves before use and use proper removal techniques.[5]
-
Body Protection: A lab coat and a chemical-resistant apron if there is a risk of splashing.[6]
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
1.2 Handling and Storage
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6][7]
-
Ensure that an eyewash station and an emergency safety shower are readily accessible.[6][8]
-
Keep containers tightly closed and store in a cool, dry, and well-ventilated area, away from heat, sparks, or open flames.[2][7] The storage area should be secure and designated for corrosive materials.[1]
-
This compound is sensitive to moisture and should be protected from it during storage.[2]
-
It is incompatible with strong oxidizing agents, strong bases, alcohols, amines, and metals.[2][5] Store it separately from these materials.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Citations |
| Chemical Formula | C₇H₅BrO | [5] |
| Molecular Weight | 185.02 g/mol | - |
| Appearance | Colorless to yellow liquid with a pungent odor | [3][9] |
| Boiling Point | 218-219 °C | - |
| Melting Point | -3 to -1 °C | [7] |
| Flash Point | 86 °C (186.8 °F) | [7] |
| Density | 1.57 g/cm³ | - |
| UN Number | 3265 | [1] |
| NFPA 704 Rating | Health: 3, Flammability: 2, Instability: 0 | [5] |
| HMIS Classification | Health: 2, Flammability: 2, Physical Hazard: 0 | [5] |
Experimental and Disposal Protocols
3.1 Spill Management Protocol In the event of a this compound spill, immediate and precise action is required to mitigate hazards.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[8]
-
Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.
-
Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[2][8]
-
Don PPE: Wear the full PPE as described in section 1.1.
-
Contain Spill: Prevent the spill from entering drains or water courses.[10]
-
Absorb Spill: Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash. DO NOT USE WATER or combustible materials like sawdust.[2][8]
-
Collect Waste: Carefully collect the absorbed material and place it into a suitable, clearly labeled, and closed container for hazardous waste.[2][5][8]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Treat the collected waste as hazardous and follow the disposal protocol outlined below.
3.2 this compound Disposal Protocol The primary and required method for disposing of this compound is through a licensed hazardous waste disposal company.[5][6] Do not attempt to dispose of this chemical down the drain or with regular laboratory trash.
-
Waste Characterization: Classify the waste as a corrosive, halogenated organic hazardous waste. It may fall under EPA hazardous waste number D002 for corrosivity.[10]
-
Containerization:
-
Ensure the waste this compound is stored in its original container or a compatible, non-reactive container that is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[6]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.[6]
-
-
Storage Pending Disposal:
-
Neutralization (for residual amounts or decontamination):
-
While bulk amounts must be handled by professionals, small residual amounts on equipment or empty containers can be neutralized.
-
Protocol: Slowly and cautiously add a 5% aqueous solution of sodium hydroxide or soda ash to decontaminate empty containers.[10] This is an exothermic reaction that will produce hydrogen bromide gas; therefore, it must be performed in a chemical fume hood with extreme care.
-
The neutralized solution should then be collected and disposed of as hazardous waste according to institutional protocols.
-
-
Arrange for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[6] Provide them with accurate information about the waste's composition and volume.
Mandatory Visualizations
This compound Disposal Workflow
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acyl halide - Wikipedia [en.wikipedia.org]
- 5. westliberty.edu [westliberty.edu]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. ICSC 1225 - BENZYL BROMIDE [inchem.org]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Handling Benzoyl Bromide: A Guide to Safe Laboratory Practices
For Immediate Reference: Essential Safety and Handling Information for Benzoyl Bromide
This document provides crucial safety protocols and logistical guidance for the handling and disposal of this compound in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of all personnel.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE.
| PPE Category | Specification |
| Eye/Face Protection | Use tightly fitting safety goggles or chemical safety goggles approved under NIOSH (US) or EN 166 (EU) standards. A face shield is also recommended.[1][2][3] |
| Skin Protection | Wear chemical-resistant gloves, such as fluorinated rubber (minimum layer thickness: 0.7 mm), which has a breakthrough time of 480 minutes.[1] Always inspect gloves before use and use proper removal techniques.[1] A lab coat and a chemical-resistant apron are also necessary to prevent skin exposure.[2][3] |
| Respiratory Protection | Work should be conducted in a well-ventilated laboratory hood.[3][4] If vapors or aerosols are generated, or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1][2] For exposures potentially exceeding 30 ppm (as Hydrogen Bromide), a self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode is necessary.[4] |
Emergency Procedures: First Aid
Immediate and appropriate first aid is critical in the event of exposure to this compound.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Seek immediate medical attention.[2][4] |
| Skin Contact | Quickly remove all contaminated clothing. Immediately wash the affected area with large amounts of soap and water.[4] Seek immediate medical attention.[2] |
| Inhalation | Remove the individual to fresh air.[2][5] If the person is not breathing, give artificial respiration.[2] Seek immediate medical attention.[2][5] |
| Ingestion | Do NOT induce vomiting.[2][5] If the person is conscious, have them drink plenty of water or milk.[2][6] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2] |
Handling and Storage
Proper handling and storage procedures are essential to prevent accidents and maintain the chemical's stability.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[4][7]
-
Avoid breathing mist, vapors, or spray.[2]
-
Do not get in eyes, on skin, or on clothing.[2]
-
Keep away from open flames, hot surfaces, and sources of ignition.[2]
-
This compound reacts violently with water; do not allow contact with water or moist air.[2]
-
Handle under an inert gas like nitrogen.[2]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4]
-
Protect from moisture, light, heat, sparks, and flame.[2][4][7]
-
Store in a corrosives area.[2]
-
Incompatible with strong oxidizing agents, strong bases, and alcohols.[2]
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is crucial.
Spill Response:
-
Evacuate all non-essential personnel from the spill area.[4]
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with a dry, inert material such as dry lime, sand, or soda ash.[4] DO NOT USE WATER .[4]
-
Collect the absorbed material into a suitable, closed container for disposal.[2][4]
-
Ventilate the area after cleanup is complete.[4]
Waste Disposal:
-
This compound waste must be treated as hazardous waste.[4]
-
Dispose of the waste in a sealed, clearly labeled, and non-reactive container.[3] The label should include the full chemical name.
-
The waste should be classified as halogenated organic waste.[3]
-
Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[3]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal in accordance with local, state, and federal regulations.[3][4]
Physical and Chemical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C7H5BrO |
| Molecular Weight | 185.02 g/mol |
| Boiling Point | 198 - 199 °C / 388.4 - 390.2 °F @ 760 mmHg[7] |
| Melting Point | -3 - -1 °C / 26.6 - 30.2 °F[7] |
| Flash Point | 86 °C / 186.8 °F[7] |
| Specific Gravity | 1.570 |
| Vapor Pressure | 0.49 mbar @ 20 °C[8] |
| Vapor Density | 5.8 (air=1)[8] |
| Solubility in water | 436 mg/L (25°C)[8] |
This compound Spill Response Workflow
The following diagram outlines the step-by-step procedure for responding to a this compound spill.
Caption: Workflow for a safe and effective response to a this compound spill.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. nj.gov [nj.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. fishersci.com [fishersci.com]
- 8. ferris.msdssoftware.com [ferris.msdssoftware.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
